molecular formula C10H9NO3 B1346512 Cyclopropyl(3-nitrophenyl)methanone CAS No. 5680-51-3

Cyclopropyl(3-nitrophenyl)methanone

Cat. No.: B1346512
CAS No.: 5680-51-3
M. Wt: 191.18 g/mol
InChI Key: SPBSPZKRZGRRSE-UHFFFAOYSA-N
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Description

Cyclopropyl(3-nitrophenyl)methanone (CAS 5680-51-3) is an organic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . This ketone derivative features a cyclopropyl group linked to a 3-nitrophenyl moiety via a carbonyl bridge, making it a valuable building block in organic synthesis and medicinal chemistry . Researchers utilize this compound as a key intermediate for constructing more complex molecules . Its applications span pharmaceutical development and material science, where it serves as a combinatorial scaffold for generating structurally diverse alicyclic compounds . Notably, it has been identified as an intermediate in the synthesis of pharmaceuticals like ciproxifan, a histamine H3-receptor antagonist . Furthermore, derivatives of this compound and related structures have been explored for their biological activities, including antitubercular and antimalarial properties, showing promising in vitro activities against Mycobacterium tuberculosis and Plasmodium falciparum . The nitro group on the aromatic ring enhances the compound's electrophilic properties, making it a versatile precursor for further chemical transformations, such as reduction to the corresponding amine . For safe handling, please note the associated hazard statements H302, H315, H319, and H335, which indicate potential hazards for skin and eye irritation and respiratory sensitivity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . It is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

cyclopropyl-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO3/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBSPZKRZGRRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305041
Record name Cyclopropyl(3-nitrophenyl)methanone
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5680-51-3
Record name 5680-51-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropyl(3-nitrophenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopropyl(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for cyclopropyl(3-nitrophenyl)methanone, a valuable building block in medicinal chemistry and materials science. This document details plausible synthetic strategies, presents detailed experimental protocols for key reactions, and summarizes quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound, with its characteristic cyclopropyl ketone moiety and a meta-substituted nitro group on the aromatic ring, presents a unique combination of structural features. The strained cyclopropyl ring can participate in various chemical transformations, while the nitro group offers a site for further functionalization, such as reduction to an amine. This makes the title compound a versatile intermediate in the synthesis of complex molecular architectures for drug discovery and other applications. This guide explores the most viable synthetic pathways, outlining their respective advantages and challenges.

Synthetic Strategies

Several synthetic strategies can be envisaged for the preparation of this compound. The most prominent routes include the acylation of a cyclopropyl nucleophile with a 3-nitrobenzoyl derivative, the nitration of a precursor ketone, and the cyclopropanation of an unsaturated precursor. A direct Friedel-Crafts acylation of nitrobenzene is generally not feasible due to the strong deactivating nature of the nitro group, which renders the aromatic ring highly unreactive towards electrophilic acylating agents.[1][2]

Route 1: Acylation of a Cyclopropyl Organometallic Reagent with 3-Nitrobenzoyl Chloride

This is arguably the most direct and regioselective approach to synthesizing the target molecule. The strategy involves two main steps: the preparation of 3-nitrobenzoyl chloride from 3-nitrobenzoic acid, and its subsequent reaction with a suitable cyclopropyl organometallic reagent. Organocuprates (Gilman reagents) are particularly well-suited for the second step, as they selectively react with acyl chlorides to yield ketones without the common side reaction of further addition to form a tertiary alcohol, which can be an issue with more reactive organometallics like Grignard reagents.[3][4]

Route 2: Nitration of Cyclopropyl Phenyl Ketone

This two-step route begins with the well-established Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride to produce cyclopropyl phenyl ketone.[5] The subsequent nitration of this ketone, however, presents a significant challenge in regioselectivity. The reaction typically yields a mixture of ortho, meta, and para-nitrated isomers, necessitating careful and often difficult chromatographic separation to isolate the desired meta product.[1][6]

Route 3: Cyclopropanation of (E)-1-(3-nitrophenyl)prop-2-en-1-one

This pathway involves the initial synthesis of an α,β-unsaturated ketone (a chalcone derivative), followed by a cyclopropanation reaction. The precursor, (E)-1-(3-nitrophenyl)prop-2-en-1-one, can be prepared via a base-catalyzed Claisen-Schmidt condensation of 3-nitroacetophenone and formaldehyde. The subsequent cyclopropanation of the enone is commonly achieved using the Corey-Chaykovsky reaction, which employs a sulfur ylide to convert α,β-unsaturated carbonyl compounds into the corresponding cyclopropyl derivatives.[6][7]

Experimental Protocols

Protocol for Route 1: Acylation of a Cyclopropyl Organometallic Reagent

Step 1a: Synthesis of 3-Nitrobenzoyl Chloride

A mixture of 3-nitrobenzoic acid (e.g., 3 g, 18 mmol) and thionyl chloride (25 mL) is stirred at reflux for 6 hours.[8] After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The residue is dried to yield 3-nitrobenzoyl chloride as a yellow solid.[8]

Step 1b: Synthesis of this compound via Organocuprate Reagent

  • Preparation of Lithium Dicyclopropylcuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), copper(I) iodide (e.g., 1.0 equivalent) is suspended in anhydrous diethyl ether or tetrahydrofuran (THF) and cooled to 0 °C. Two equivalents of cyclopropyllithium (prepared separately from cyclopropyl bromide and lithium metal) are added dropwise, and the mixture is stirred to form the Gilman reagent, lithium dicyclopropylcuprate.

  • Acylation: A solution of 3-nitrobenzoyl chloride (e.g., 1.0 equivalent) in anhydrous ether or THF is added dropwise to the freshly prepared Gilman reagent at a low temperature (e.g., -78 °C to 0 °C). The reaction mixture is stirred for a few hours while being allowed to slowly warm to room temperature.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Protocol for Route 2: Nitration of Cyclopropyl Phenyl Ketone

Step 2a: Synthesis of Cyclopropyl Phenyl Ketone

To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry benzene (100 mL) are added.[5] The mixture is cooled in an ice bath to 0-5 °C. Cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) is added dropwise over 30 minutes, keeping the temperature below 10 °C.[5] The reaction is then allowed to warm to room temperature and heated under reflux for 3 hours.[5] After cooling, the mixture is carefully poured onto crushed ice (200 g) and concentrated hydrochloric acid (50 mL). The product is extracted with an organic solvent, washed, dried, and concentrated to yield crude cyclopropyl phenyl ketone.[5]

Step 2b: Nitration of Cyclopropyl Phenyl Ketone

  • Preparation of Nitrating Agent: In a flask cooled to 0 °C, fuming nitric acid (4.2 mL, 0.1 mol) is added slowly to acetic anhydride (10.2 g, 0.1 mol), maintaining the temperature below 10 °C to prepare acetyl nitrate in situ.[5]

  • Nitration: Cyclopropyl phenyl ketone (14.6 g, 0.1 mol) is dissolved in acetic anhydride (50 mL) in a separate flask and cooled to 0 °C.[5] The prepared acetyl nitrate solution is added dropwise, maintaining the reaction temperature between 0-5 °C.[5] The mixture is stirred at this temperature for 2 hours.

  • Work-up and Purification: The reaction mixture is poured onto crushed ice. The product is extracted with dichloromethane, and the combined organic extracts are washed with water, 5% sodium bicarbonate solution, and brine.[5] After drying and concentration, the resulting crude product, a mixture of ortho, meta, and para isomers, is purified by column chromatography to isolate this compound.

Protocol for Route 3: Cyclopropanation of (E)-1-(3-nitrophenyl)prop-2-en-1-one

Step 3a: Synthesis of (E)-1-(3-nitrophenyl)prop-2-en-1-one

In a suitable solvent such as ethanol, 3-nitroacetophenone (e.g., 1.0 equivalent) and an aqueous solution of formaldehyde (e.g., 1.1 equivalents of a 37% solution) are mixed. A catalytic amount of a base, such as a 10% sodium hydroxide solution, is added dropwise with stirring.[2] The reaction is stirred at room temperature for several hours. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the 3-nitrochalcone precursor.

Step 3b: Corey-Chaykovsky Cyclopropanation

  • Ylide Formation: Trimethylsulfoxonium iodide (e.g., 1.1 equivalents) is dissolved in dry dimethyl sulfoxide (DMSO). A strong base, such as sodium hydride (e.g., 1.1 equivalents), is added portion-wise under an inert atmosphere, and the mixture is stirred at room temperature for approximately one hour to form the sulfur ylide (dimethyloxosulfonium methylide).

  • Cyclopropanation: A solution of (E)-1-(3-nitrophenyl)prop-2-en-1-one (1.0 equivalent) in dry DMSO or THF is added dropwise to the ylide solution at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for the key reactions described. Please note that yields are highly dependent on specific reaction conditions, scale, and purification efficiency.

Table 1: Synthesis of Acyl Chloride and Ketone Precursors

ReactionStarting MaterialReagentProductTypical Yield (%)Reference
Acid Chloride Formation3-Nitrobenzoic AcidThionyl Chloride3-Nitrobenzoyl Chloride>90[8]
Friedel-Crafts AcylationBenzene, Cyclopropanecarbonyl ChlorideAlCl₃Cyclopropyl Phenyl Ketone~85-95[5]
Claisen-Schmidt Condensation3-Nitroacetophenone, FormaldehydeNaOH(E)-1-(3-nitrophenyl)prop-2-en-1-oneVariable[2]

Table 2: Key C-C Bond Forming Reactions for Final Product

Reaction TypeSubstrateReagentProductTypical Yield (%)Key ConsiderationsReference
Organocuprate Acylation3-Nitrobenzoyl ChlorideLithium DicyclopropylcuprateThis compound60-80 (estimated)Avoids over-addition; requires anhydrous conditions.[3][4]
NitrationCyclopropyl Phenyl KetoneHNO₃ / Ac₂OMixture of o, m, p isomersVariable for metaRequires chromatographic separation.[5]
Corey-Chaykovsky(E)-1-(3-nitrophenyl)prop-2-en-1-oneDimethyloxosulfonium methylideThis compound60-851,4-conjugate addition of the ylide.[6][7]

Visualizations

The following diagrams illustrate the logical workflows for the described synthetic routes.

Synthesis_Route_1 cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Product A 3-Nitrobenzoic Acid C Thionyl Chloride (SOCl₂) A->C Reflux B Cyclopropyl Bromide D Lithium Metal B->D G 3-Nitrobenzoyl Chloride C->G H Cyclopropyllithium D->H E Copper(I) Iodide (CuI) I Lithium Dicyclopropylcuprate E->I F Acylation J This compound F->J G->F H->E 2 eq. I->F

Caption: Workflow for Route 1: Acylation via an Organocuprate Reagent.

Synthesis_Route_2 cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Products A Benzene C Friedel-Crafts Acylation (AlCl₃) A->C B Cyclopropanecarbonyl Chloride B->C F Cyclopropyl Phenyl Ketone C->F D Nitration (HNO₃, Ac₂O) G Mixture of o, m, p Isomers D->G E Chromatographic Separation H This compound E->H F->D G->E

Caption: Workflow for Route 2: Nitration of Cyclopropyl Phenyl Ketone.

Synthesis_Route_3 cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Product A 3-Nitroacetophenone D Claisen-Schmidt Condensation (NaOH) A->D B Formaldehyde B->D C Trimethylsulfoxonium Iodide E Ylide Formation (NaH, DMSO) C->E G (E)-1-(3-nitrophenyl)prop-2-en-1-one D->G H Sulfur Ylide E->H F Corey-Chaykovsky Cyclopropanation I This compound F->I G->F H->F

Caption: Workflow for Route 3: Cyclopropanation of a Chalcone Precursor.

References

An In-depth Technical Guide to the Chemical Properties of Cyclopropyl(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl(3-nitrophenyl)methanone, a member of the aryl cyclopropyl ketone family, is a chemical compound of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a strained cyclopropyl ring conjugated to a carbonyl group and an electron-withdrawing nitrophenyl moiety, imparts unique reactivity and potential for diverse chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental data and methodologies relevant to researchers in the field.

Chemical and Physical Properties

This compound is a solid at room temperature. While extensive experimental data for this specific isomer is limited in publicly available literature, the following tables summarize its known and predicted properties.

Identifier Value Reference
IUPAC Name This compoundN/A
CAS Number 5680-51-3[1][2][3][4]
Molecular Formula C₁₀H₉NO₃[1][2][3]
Molecular Weight 191.186 g/mol [1][2]
Physical Property Value Reference
Appearance Solid[5]
Melting Point 73-74 °C (346-347 K)[6]
Boiling Point Data not available
Solubility Moderately soluble in common organic solvents.[7]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, 13C NMR data has been reported.

13C NMR Chemical Shifts (CDCl₃, ppm) Reference
12.58, 17.51, 122.68, 126.99, 130.07, 133.84, 138.99, 148.30, 198.41[6]
  • ¹H NMR: Would show characteristic signals for the cyclopropyl protons (typically in the upfield region) and the aromatic protons of the 3-nitrophenyl group (in the downfield region), with splitting patterns dictated by their coupling.

  • IR Spectroscopy: Would exhibit strong absorption bands for the carbonyl group (C=O) stretching vibration (typically around 1680-1700 cm⁻¹) and the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) (around 1530 and 1350 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Fragmentation patterns would likely involve cleavage of the bonds adjacent to the carbonyl group, leading to fragments corresponding to the cyclopropylcarbonyl cation and the 3-nitrophenyl cation.

Synthesis and Purification

The primary method for the synthesis of this compound involves the nitration of cyclopropyl phenyl ketone. This reaction typically yields a mixture of ortho, meta, and para isomers, with the meta isomer being a major product.

Experimental Protocol: Nitration of Cyclopropyl Phenyl Ketone[6][8]

Materials:

  • Cyclopropyl phenyl ketone

  • Fuming nitric acid

  • Acetic anhydride

  • Light petroleum ether

  • Ethanol

Procedure:

  • Preparation of Acetyl Nitrate (Nitrating Agent): In a flask cooled to 0 °C, slowly add fuming nitric acid to acetic anhydride with stirring. Maintain the temperature below 10 °C during the addition. This in-situ preparation should be performed with caution in a well-ventilated fume hood.

  • Nitration Reaction: In a separate flask, dissolve cyclopropyl phenyl ketone in acetic anhydride and cool the solution to 0 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared acetyl nitrate solution dropwise to the solution of cyclopropyl phenyl ketone, maintaining the reaction temperature between 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the ratio of isomers. A typical crude product mixture contains approximately 59% meta, 38% ortho, and 3% para isomers.[6]

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane.

  • Purification:

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude mixture of nitro isomers.

    • Triturate the crude product with light petroleum ether to afford a mass of white crystals.

    • Recrystallize the solid from absolute ethanol to obtain pure this compound.

SynthesisWorkflow cluster_synthesis Synthesis of this compound Start Cyclopropyl Phenyl Ketone Nitration Nitration (HNO3 / Acetic Anhydride) Start->Nitration Isomer_Mixture Crude Mixture (o-, m-, p- isomers) Nitration->Isomer_Mixture Purification Purification (Trituration & Recrystallization) Isomer_Mixture->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Reactivity

The chemical reactivity of this compound is governed by the interplay of its three key functional components: the cyclopropyl ring, the carbonyl group, and the nitro group.

  • Cyclopropyl Ring: The inherent ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions.[7] This reactivity is further enhanced by the electron-withdrawing nature of the adjacent nitrophenyl ketone moiety, which polarizes the C-C bonds of the ring and makes it more electrophilic. Ring-opening can be initiated by nucleophiles, acids, or photochemical methods.[8]

  • Carbonyl Group: The ketone moiety can undergo typical carbonyl reactions, such as reduction to the corresponding alcohol or reactions with various nucleophiles. The electrophilicity of the carbonyl carbon is increased by the electron-withdrawing effect of the 3-nitrophenyl group.[7]

  • Nitro Group: The nitro group is a versatile functional handle that can be reduced to an amine, providing a route to a variety of other derivatives. This transformation can often be achieved selectively without affecting the cyclopropyl ring.[7]

Reactivity cluster_reactions Key Reactive Sites and Transformations CPNM This compound Cyclopropyl Cyclopropyl Ring CPNM->Cyclopropyl Carbonyl Carbonyl Group CPNM->Carbonyl Nitro Nitro Group CPNM->Nitro RingOpening Ring-Opening Reactions Cyclopropyl->RingOpening (Activated by EWG) CarbonylAdd Nucleophilic Addition / Reduction Carbonyl->CarbonylAdd NitroRed Reduction to Amine Nitro->NitroRed

Caption: Key reactive sites of this compound.

Biological Activity

There is currently no specific information available in the searched literature regarding the biological activity or the involvement in signaling pathways of this compound. However, compounds containing nitroaromatic and cyclopropyl motifs are known to exhibit a wide range of biological activities. The presence of these functional groups suggests that this compound could be a candidate for biological screening in various therapeutic areas.

Safety Information

While a specific safety data sheet for this compound was not retrieved, data for a structurally related compound, (4-chloro-3-nitrophenyl)(cyclopropyl)methanone, indicates that it is harmful if swallowed and may cause skin sensitization.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Conclusion

This compound is a synthetically accessible compound with a rich and versatile chemical reactivity profile. The presence of the strained cyclopropyl ring, the electrophilic carbonyl group, and the reducible nitro group makes it a valuable intermediate for the synthesis of more complex molecules. While detailed experimental and biological data are still limited, this guide provides a solid foundation of its known chemical properties and methodologies for its preparation and handling, serving as a useful resource for researchers in organic synthesis and drug development. Further investigation into its spectroscopic characterization and biological activities is warranted to fully explore its potential.

References

An In-depth Technical Guide to Cyclopropyl(3-nitrophenyl)methanone (CAS Number: 5680-51-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cyclopropyl(3-nitrophenyl)methanone, a niche chemical compound with potential applications in synthetic chemistry and drug discovery. While specific biological data for this molecule is limited in publicly accessible literature, its structural motifs—a cyclopropyl group, a ketone linker, and a nitroaromatic ring—are prevalent in many biologically active compounds. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis via the nitration of cyclopropyl phenyl ketone, and includes key experimental data such as 13C NMR. Furthermore, this guide explores the potential significance of its structural components in the context of drug development and outlines a conceptual framework for investigating its biological activity.

Core Compound Properties

This compound is an organic compound featuring a cyclopropyl ring and a 3-nitrophenyl group attached to a central carbonyl moiety.

PropertyValueSource
CAS Number 5680-51-3[1][2][3]
Molecular Formula C₁₀H₉NO₃[1][2]
Molecular Weight 191.186 g/mol [1]
IUPAC Name This compound
Synonyms Cyclopropyl m-nitrophenyl ketone
Appearance White solid (Triturated with light petroleum ether)

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the electrophilic nitration of cyclopropyl phenyl ketone. This reaction typically yields a mixture of ortho, meta, and para isomers, from which the desired meta isomer must be separated.

Synthesis of the Precursor: Cyclopropyl Phenyl Ketone

The precursor, cyclopropyl phenyl ketone, can be synthesized via a Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry benzene (100 mL).

  • Addition of Acyl Chloride: Cool the mixture in an ice bath to 0-5 °C. Slowly add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux at 60°C for 3 hours. The evolution of HCl gas should be observed.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 10% HCl (50 mL), water (50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopropyl phenyl ketone.

Nitration of Cyclopropyl Phenyl Ketone to Yield this compound

The following protocol is a general method for the nitration of aromatic ketones and has been adapted for the synthesis of the title compound. The specific procedure by Kolb et al. (1984), as cited in related literature for this synthesis, could not be retrieved.

Experimental Protocol: Nitration

  • Preparation of Nitrating Agent: In a flask cooled to 0 °C, cautiously and slowly add fuming nitric acid (4.2 mL, 0.1 mol) to acetic anhydride (10.2 g, 0.1 mol). Maintain the temperature below 10 °C during the addition to prepare acetyl nitrate in situ. This step should be performed with extreme caution in a fume hood.

  • Nitration Reaction: In a separate 250 mL flask, dissolve cyclopropyl phenyl ketone (14.6 g, 0.1 mol) in acetic anhydride (50 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared acetyl nitrate solution dropwise to the solution of cyclopropyl phenyl ketone, maintaining the reaction temperature between 0-5 °C.

  • Reaction Time: Stir the reaction mixture at 0-5 °C for 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.

  • Extraction: Extract the mixture with a suitable organic solvent, such as dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture of nitro isomers.

  • Purification: The desired this compound can be separated from the ortho and para isomers via column chromatography on silica gel, followed by trituration with light petroleum ether to afford a white solid.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Nitration Benzene Benzene AlCl3 AlCl₃ (catalyst) Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride CPK Cyclopropyl Phenyl Ketone AlCl3->CPK 60°C, 3h Nitrating_Agent Fuming HNO₃ / Acetic Anhydride Isomer_Mixture Mixture of o-, m-, p- Nitro Isomers CPK->Isomer_Mixture Nitrating_Agent->Isomer_Mixture 0-5°C, 2h Purification Column Chromatography & Trituration Isomer_Mixture->Purification Meta_Isomer This compound Purification->Meta_Isomer

Caption: Synthetic workflow for this compound.

Experimental Data

Spectroscopic Data

A key piece of experimental data for the characterization of this compound is its 13C NMR spectrum.

Carbon Atom Chemical Shift (δ, ppm)
C=O198.41
C-NO₂148.30
C-C=O138.99
CH (ipso)133.84
CH130.07
CH126.99
CH122.68
CH17.51
CH₂12.58

Note: Data obtained from a published X-ray analysis of cyclopropyl m-nitrophenyl ketone.

Relevance in Drug Discovery and Development

While no specific biological activities have been reported for this compound, its constituent chemical motifs are of significant interest in medicinal chemistry.

The Role of the Cyclopropyl Group

The cyclopropyl group is a "bioisostere" often incorporated into drug candidates to:

  • Enhance Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes.[4]

  • Improve Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to improved binding affinity and selectivity for its biological target.[3]

  • Modulate Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity and aqueous solubility, which are critical parameters for pharmacokinetic properties.[3]

The Significance of the Nitroaromatic Moiety

Nitroaromatic compounds exhibit a broad spectrum of biological activities.[5] The nitro group is a strong electron-withdrawing group that can:

  • Act as a Pharmacophore: In many antimicrobial agents, the nitro group is reduced in vivo to generate reactive nitrogen species that are toxic to pathogens.[5]

  • Modulate Receptor Binding: The electronic nature of the nitro group can influence hydrogen bonding and other non-covalent interactions with biological targets.

  • Serve as a Synthetic Handle: The nitro group can be readily reduced to an amine, providing a point for further chemical modification and the generation of compound libraries for structure-activity relationship (SAR) studies.

The Ketone Linker

The ketone group serves as a rigid linker between the cyclopropyl and 3-nitrophenyl moieties. It can participate in hydrogen bonding with biological targets and its carbonyl carbon is an electrophilic center that could potentially be involved in covalent interactions.

Potential Signaling Pathways and Therapeutic Targets (Conceptual)

Given the lack of specific biological data, the following represents a conceptual framework for investigating the potential biological activity of this compound based on the properties of its structural components.

Potential_Pathways cluster_antimicrobial Antimicrobial Activity cluster_enzyme_inhibition Enzyme Inhibition cluster_receptor_binding Receptor Binding Compound This compound Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Prodrug Activation Kinase Kinase Compound->Kinase Inhibition? GPCR GPCR Compound->GPCR Modulation? Reactive_Species Reactive Nitrogen Species Nitroreductase->Reactive_Species Cell_Damage Cellular Damage (DNA, proteins) Reactive_Species->Cell_Damage Phosphatase Phosphatase Other_Enzymes Other Enzymes Ion_Channel Ion Channel Nuclear_Receptor Nuclear Receptor

Caption: Conceptual biological investigation workflow for the compound.

Potential areas for investigation include:

  • Antimicrobial Activity: Due to the presence of the nitroaromatic group, the compound could be screened for activity against various bacterial and parasitic strains. Assays would involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). The mechanism could involve reduction of the nitro group by microbial nitroreductases.

  • Enzyme Inhibition: The compound could be tested against panels of enzymes, such as kinases, phosphatases, or proteases, where the cyclopropyl and nitrophenyl groups might confer binding specificity.

  • Receptor Binding: Screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors could identify potential interactions.

Conclusion

This compound is a readily synthesizable compound with structural features that are highly relevant to modern drug discovery. While its specific biological profile remains to be elucidated, this technical guide provides a solid foundation for its chemical synthesis and characterization. The conceptual framework for exploring its biological activity, based on the known roles of its constituent motifs, offers a roadmap for future research into the potential therapeutic applications of this and related molecules. Further investigation is warranted to unlock the full potential of this compound in medicinal chemistry and drug development programs.

References

Cyclopropyl(3-nitrophenyl)methanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Cyclopropyl(3-nitrophenyl)methanone

This technical guide provides essential information regarding the molecular properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for experimental design, analytical method development, and computational modeling.

PropertyValueReference
Molecular Formula C₁₀H₉NO₃[1][2][3]
Molecular Weight 191.186 g/mol [1][2]
Monoisotopic Mass 191.058243149 Da[1]
CAS Number 5680-51-3[1][4][5]

Molecular Structure

The structural formula of a compound is pivotal in understanding its chemical reactivity, physical properties, and biological interactions. The diagram below illustrates the two-dimensional structure of this compound, highlighting the arrangement of its constituent atoms and functional groups.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are typically found in peer-reviewed scientific literature or patents. Researchers seeking to utilize this compound are advised to consult such resources for specific, validated methodologies. The synthesis may involve the Friedel-Crafts acylation of nitrobenzene with cyclopropanecarbonyl chloride, though specific reaction conditions, purification techniques, and analytical characterization methods would be detailed in the primary literature.

References

Spectroscopic Analysis of Cyclopropyl(3-nitrophenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopropyl(3-nitrophenyl)methanone (CAS No. 5680-51-3).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties:

  • Molecular Formula: C₁₀H₉NO₃[1][2]

  • Molecular Weight: 191.186 g/mol [1]

Spectroscopic Data

The following sections present the tabulated spectroscopic data for this compound. While ¹³C NMR data has been experimentally reported, the ¹H NMR, IR, and MS data are predicted based on the known chemical structure and spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[4]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.60s1HH-2 (Aromatic)
~8.40d1HH-4 (Aromatic)
~8.20d1HH-6 (Aromatic)
~7.70t1HH-5 (Aromatic)
~2.80m1HCH (Cyclopropyl)
~1.20m2HCH₂ (Cyclopropyl)
~1.00m2HCH₂ (Cyclopropyl)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
198.41C=O (Ketone)
148.30C-NO₂ (Aromatic)
138.99C-3 (Aromatic)
133.84C-6 (Aromatic)
130.07C-5 (Aromatic)
126.99C-4 (Aromatic)
122.68C-2 (Aromatic)
17.51CH (Cyclopropyl)
12.58CH₂ (Cyclopropyl)

Citation for ¹³C NMR data: Yap, G. P. A., et al. (2017). Cyclopropyl m-nitrophenyl ketone. IUCrData, 2(2), x170145.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes, and is particularly useful for identifying functional groups.[5]

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (Aromatic)
~3000 - 2900MediumC-H stretch (Cyclopropyl)
~1700StrongC=O stretch (Ketone)
~1600, ~1480MediumC=C stretch (Aromatic ring)
~1530StrongN-O asymmetric stretch (Nitro)
~1350StrongN-O symmetric stretch (Nitro)
~850 - 750StrongC-H bend (Aromatic, meta-subst.)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.[6]

Table 4: Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
191High[M]⁺ (Molecular ion)
163Moderate[M - CO]⁺
145Moderate[M - NO₂]⁺
119Moderate[C₇H₅O]⁺
104High[C₇H₄O]⁺
76Moderate[C₆H₄]⁺
69High[C₄H₅O]⁺ (Cyclopropylcarbonyl cation)
41High[C₃H₅]⁺ (Cyclopropyl cation)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation (Thin Film): As this compound is a solid, dissolve a small amount in a volatile solvent like dichloromethane. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) ionization is a common method for this type of molecule.

  • Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[6]

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Sample Pure Compound This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) IR->Data_IR Data_MS Mass Spectrum (Molecular Weight, Fragmentation) MS->Data_MS Structure Final Structure Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of Cyclopropyl(3-nitrophenyl)methanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of cyclopropyl(3-nitrophenyl)methanone, a compound of interest in contemporary drug discovery and chemical research. In the absence of publicly available experimental solubility data for this specific molecule, this document emphasizes the foundational principles and practical methodologies required to elucidate its solubility profile. It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and actionable experimental protocols. The guide covers the physicochemical properties of the target compound, theoretical approaches to solubility prediction, a detailed experimental protocol for solubility determination, and essential safety considerations for handling nitroaromatic compounds.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No: 5680-51-3) is a small molecule featuring a cyclopropyl group attached to a ketone, which is in turn bonded to a 3-nitrophenyl ring.[1][2][3][4][5] The presence of the cyclopropyl moiety is of particular interest in medicinal chemistry. The cyclopropyl ring is a versatile functional group that can enhance metabolic stability, increase potency, and improve the permeability of drug candidates across the blood-brain barrier.[6][7] The nitro group, being a strong electron-withdrawing group, significantly influences the molecule's electronic properties and potential interactions.

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter throughout the drug development lifecycle. It impacts:

  • Synthesis and Purification: The choice of solvents for reaction, crystallization, and chromatography is dictated by the solubility of the compound and its impurities.

  • Formulation Development: Understanding solubility is fundamental to designing effective drug delivery systems, whether for oral, parenteral, or topical administration.

  • In Vitro and In Vivo Studies: The ability to prepare solutions of known concentrations is essential for accurate and reproducible biological assays.

Given the importance of these factors, a thorough understanding of the solubility of this compound is paramount for its successful application in research and development.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential before embarking on solubility studies.

PropertyValueSource
CAS Number 5680-51-3[1][2][3][4][5]
Molecular Formula C₁₀H₉NO₃[1][2][3][4][5]
Molecular Weight 191.18 g/mol [1][2][3][4][5]
Appearance Not explicitly stated, likely a solid
Storage Sealed in a dry environment at 2-8°C[8]

Theoretical Framework for Solubility Prediction

While experimental determination remains the gold standard, theoretical models can provide valuable initial estimates of solubility, aiding in solvent selection and experimental design. The principle of "like dissolves like" is a useful qualitative guideline; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[9] For a more quantitative prediction, several computational models can be employed.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical properties, including solubility.[7][10][11][12] These models utilize molecular descriptors (e.g., molecular weight, surface area, number of hydrogen bond donors/acceptors) to predict solubility.[10] While powerful, the accuracy of a QSPR model depends on the quality and diversity of the training dataset. For a novel compound like this compound, a custom or highly generalized QSPR model would be necessary.

Hansen Solubility Parameters (HSP)

HSP theory offers a more nuanced approach by breaking down the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[1][2][13][14]

Each solvent and solute can be characterized by its three Hansen parameters. A solute is predicted to be soluble in a solvent if their HSP values are similar. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius of the solute, dissolution is likely.[1][13]

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions, including solubility.[6][15][16][17] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. A key advantage of COSMO-RS is its ability to make predictions for a wide range of compounds and solvents without the need for experimental data for parameterization.[16][17]

Experimental Determination of Solubility

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[18] The following protocol provides a step-by-step guide for its application to this compound.

Materials and Equipment
  • This compound (high purity)

  • A selection of organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)

  • Centrifuge (optional)

Experimental Workflow

The overall experimental workflow for determining the solubility of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Weigh excess This compound prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent equilibration Agitate at constant temperature (24-72h) prep_solvent->equilibration settle Allow solid to settle equilibration->settle sample Withdraw supernatant settle->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate concentration from calibration curve analyze->calculate

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Accurately add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Centrifugation can be used to expedite this process.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • A calibration curve must be prepared using standard solutions of the compound at known concentrations in the same solvent.

  • Calculation:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
e.g., Hexane0.1
e.g., Toluene2.4
e.g., Dichloromethane3.1
e.g., Acetone5.1
e.g., Ethanol5.2
e.g., Methanol6.6
e.g., Dimethyl Sulfoxide (DMSO)7.2
e.g., Water10.2

Safety and Handling Considerations

This compound is a nitroaromatic compound and should be handled with appropriate safety precautions.

  • General Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[8][19][20][21][22] As a nitroaromatic compound, it should be stored away from strong acids, bases, and oxidizing agents.[21]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

The following diagram illustrates the logical relationship between hazard identification and control measures.

safety_workflow cluster_hazard Hazard Identification cluster_risk Potential Risks cluster_control Control Measures hazard Nitroaromatic Compound risk Harmful if swallowed Causes skin irritation Causes serious eye damage hazard->risk leads to control Engineering Controls: - Fume Hood PPE: - Gloves - Safety Glasses - Lab Coat Administrative Controls: - Proper Labeling - SDS Review - Restricted Access risk->control requires

Caption: Hazard identification and control measures.

Conclusion

This technical guide has outlined a comprehensive approach to understanding and determining the solubility of this compound in organic solvents. While specific experimental data is not yet available in the public domain, the theoretical frameworks and detailed experimental protocol provided herein equip researchers with the necessary tools to generate this critical information. A systematic investigation of its solubility profile will undoubtedly facilitate the advancement of research and development efforts involving this promising molecule.

References

Purity Analysis of Cyclopropyl(3-nitrophenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of Cyclopropyl(3-nitrophenyl)methanone. Due to the limited availability of specific analytical data for this compound, this guide synthesizes information from analogous structures, particularly aromatic nitro compounds and cyclopropyl ketones, to present robust and illustrative protocols. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis, quality control, and drug development of related compounds, offering detailed experimental procedures, expected data, and a discussion of potential impurities.

Introduction

This compound is a ketone derivative containing a cyclopropyl group and a meta-substituted nitrophenyl ring. Its structural motifs are of interest in medicinal chemistry and materials science. Ensuring the purity of such compounds is critical for the reliability of research data and the safety and efficacy of potential pharmaceutical products. This guide outlines a multi-faceted approach to purity analysis, employing chromatographic and spectroscopic techniques to identify and quantify the target compound and any potential impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5680-51-3[1]
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.18 g/mol [1]
Appearance Expected to be a solid
Melting Point Not reported, but related compounds like Cyclopropyl(4-methoxyphenyl)methanone have a melting point of 40-42 °C.[2]
Boiling Point Not reported
Solubility Expected to be soluble in common organic solvents like acetonitrile, methanol, dichloromethane, and ethyl acetate.

Chromatographic Purity Analysis

Chromatographic methods are essential for separating the main compound from its impurities. HPLC and GC are the most common techniques for the analysis of non-volatile and volatile compounds, respectively.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the purity analysis of this compound due to its non-volatile nature and strong UV absorbance imparted by the nitrophenyl group. A reversed-phase HPLC method is generally suitable.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point. Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of water (A) and acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35 °C.

  • Detection: UV detection at 254 nm is a common wavelength for nitroaromatic compounds.[4] A photodiode array (PDA) detector can be used to obtain UV spectra for peak purity assessment.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.

Table 2: Typical HPLC Parameters for Analysis of Aromatic Nitro Compounds

ParameterTypical Value/Condition
Column Ascentis® Express Biphenyl, 10 cm x 2.1 mm, 2.7 µm or Cogent Phenyl Hydride™, 4.6 mm x 150 mm, 4 µm[4]
Mobile Phase A: Water; B: Methanol (50:50, v/v) or A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid (Gradient)[4]
Flow Rate 0.5 - 1.0 mL/min[4]
Temperature 35 °C
Detector Wavelength 254 nm[4]
Gas Chromatography (GC)

GC can be an alternative method for purity analysis, especially for identifying volatile or semi-volatile impurities. Given the nitro group, a detector with high sensitivity for nitrogen-containing compounds, such as a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD), is recommended. GC coupled with Mass Spectrometry (GC-MS) is particularly powerful for impurity identification.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) or a more polar column for nitroaromatics.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Table 3: Typical GC Parameters based on EPA Method 8091 for Nitroaromatics

ParameterTypical Value/Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Injector Split/Splitless, 250 °C
Temperature Program Initial 80 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min
Carrier Gas Helium, 1 mL/min
Detector Mass Spectrometer (or ECD/NPD)

Spectroscopic Purity Analysis

Spectroscopic techniques provide information about the chemical structure and can be used to confirm the identity of the main component and to detect impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. Both ¹H and ¹³C NMR should be performed. The presence of impurities can be detected by signals that do not correspond to the main compound. Quantitative NMR (qNMR) can be used for accurate purity determination with an internal standard.

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the 3-nitrophenyl group (typically in the range of 7.5-8.5 ppm), the methine proton of the cyclopropyl group (alpha to the carbonyl, around 2.5-3.0 ppm), and the methylene protons of the cyclopropyl ring (typically in the upfield region, around 1.0-1.5 ppm).

  • ¹³C NMR: The spectrum should display a signal for the carbonyl carbon (around 195-205 ppm), signals for the aromatic carbons (120-150 ppm), and signals for the cyclopropyl carbons (methine around 15-25 ppm and methylenes around 10-20 ppm).[5][6]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon-~198
Aromatic CH (C2)~8.7~125
Aromatic CH (C4)~8.3~128
Aromatic CH (C5)~7.6~130
Aromatic CH (C6)~8.1~135
Aromatic C-NO₂ (C3)-~148
Aromatic C-CO (C1)-~138
Cyclopropyl CH~2.7~20
Cyclopropyl CH₂~1.2, ~1.0~12

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full structural assignment. For quantitative analysis, use a suitable internal standard with a known purity and a long relaxation delay.

Potential Impurity Profile

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. A common synthetic route is the Friedel-Crafts acylation of nitrobenzene with cyclopropanecarbonyl chloride.

Table 5: Potential Impurities in this compound

Impurity NameStructurePotential Origin
NitrobenzeneC₆H₅NO₂Unreacted starting material
Cyclopropanecarbonyl chlorideC₄H₅ClOUnreacted starting material
Cyclopropyl(2-nitrophenyl)methanoneC₁₀H₉NO₃Isomeric by-product from Friedel-Crafts acylation
Cyclopropyl(4-nitrophenyl)methanoneC₁₀H₉NO₃Isomeric by-product from Friedel-Crafts acylation
1,3-DinitrobenzeneC₆H₄N₂O₄Potential by-product under harsh nitrating conditions if the synthesis involves nitration of cyclopropyl phenyl ketone.

Note: Friedel-Crafts reactions on strongly deactivated rings like nitrobenzene are generally difficult and may require harsh conditions, which can lead to more by-products.[2][7]

Visualizations

Workflow for Purity Analysis

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_report Final Report Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Analysis (Purity, Impurity Profile) Dissolution->HPLC GC_MS GC-MS Analysis (Volatile Impurities) Dissolution->GC_MS NMR NMR Spectroscopy (Structure, Purity) Dissolution->NMR Data_Analysis Chromatogram & Spectrum Analysis HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis Purity_Calc Purity Calculation (% Area, qNMR) Data_Analysis->Purity_Calc Impurity_ID Impurity Identification Data_Analysis->Impurity_ID Report Certificate of Analysis Purity_Calc->Report Impurity_ID->Report

Caption: General workflow for the purity analysis of this compound.

Potential Impurity Profile

Impurity_Profile cluster_impurities Potential Impurities Main This compound (Main Component) Starting_Materials Starting Materials Nitrobenzene Cyclopropanecarbonyl chloride Main->Starting_Materials from unreacted starting materials Byproducts By-products Isomers (ortho, para) Di-nitrated species Main->Byproducts from side reactions Degradants Degradation Products Hydrolysis products Main->Degradants from storage/handling

References

Cyclopropyl(3-nitrophenyl)methanone as a medical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyclopropyl(3-nitrophenyl)methanone as a Medical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No. 5680-51-3) is a specialized chemical intermediate whose value in medicinal chemistry is intrinsically linked to its role as a precursor.[1][2][3] While not typically a final drug substance, it serves as a critical building block for introducing the (3-aminophenyl)(cyclopropyl)methanone scaffold into more complex molecules. The presence of the nitro group, while posing synthetic challenges, is a strategic feature, allowing for its reduction to a versatile primary amine. This guide provides a comprehensive overview of its synthesis, core application, and the mechanistic principles governing its use, offering field-proven insights for its practical application in drug discovery and development.

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety

In modern medicinal chemistry, the cyclopropyl group is a highly valued substituent. Its rigid, three-membered ring structure imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl group is often used to block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.

When combined with an aminophenyl ketone framework, the cyclopropyl ketone moiety becomes a powerful and versatile scaffold for building a diverse range of potential therapeutic agents. The primary challenge, however, lies in the efficient synthesis of these building blocks. This compound represents a key solution to this challenge, serving as a stable precursor that can be reliably converted into the desired aminophenyl derivative at a late stage of a synthetic sequence.

Physicochemical Properties and Characterization

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource(s)
CAS Number 5680-51-3[1][2][3]
Molecular Formula C₁₀H₉NO₃[1][3]
Molecular Weight 191.186 g/mol [1]
Appearance Solid (form may vary)
Storage Temp. 2-8°C[4]

Standard analytical techniques for confirming the identity and purity of this intermediate include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectra would show characteristic signals for the cyclopropyl protons, the aromatic protons of the 3-nitrophenyl ring, and the carbonyl stretch in the IR spectrum.

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound is not straightforward. The substitution pattern of the phenyl ring presents significant regioselectivity challenges. Understanding these challenges is key to appreciating the choice of synthetic route.

The Challenge of Direct Synthesis: Friedel-Crafts Acylation

The most direct conceptual route, a Friedel-Crafts acylation of nitrobenzene with cyclopropanecarbonyl chloride, is mechanistically unviable.[5] The nitro group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic aromatic substitution.[6][7][8] The Lewis acid catalyst (e.g., AlCl₃) would complex with the nitro group, further deactivating the ring and preventing the reaction.[7]

G cluster_reactants Reactants cluster_products Result Nitrobenzene Nitrobenzene (Deactivated Ring) NoReaction No Reaction Nitrobenzene->NoReaction AcylChloride Cyclopropanecarbonyl Chloride + AlCl₃ AcylChloride->NoReaction Fails due to deactivation

Caption: Failed Friedel-Crafts Acylation of Nitrobenzene.

A Viable Two-Step Pathway: Acylation Followed by Nitration

A more practical, albeit challenging, approach involves a two-step sequence: the Friedel-Crafts acylation of benzene to form cyclopropyl phenyl ketone, followed by the nitration of this intermediate.[9]

G Benzene Benzene Step1 Step 1: Friedel-Crafts Acylation Benzene->Step1 AcylChloride Cyclopropanecarbonyl Chloride / AlCl₃ AcylChloride->Step1 CPK Cyclopropyl Phenyl Ketone Step1->CPK Step2 Step 2: Nitration CPK->Step2 NitratingAgent Fuming HNO₃ Acetic Anhydride NitratingAgent->Step2 IsomerMix Mixture of o-, m-, p- isomers Step2->IsomerMix Purification Purification (Chromatography) IsomerMix->Purification FinalProduct Cyclopropyl (3-nitrophenyl) methanone Purification->FinalProduct

Caption: Two-step synthesis of the target compound.

Protocol 1: Synthesis of Cyclopropyl Phenyl Ketone (Precursor) [9]

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry benzene (100 mL).

  • Addition of Acyl Chloride: Cool the mixture in an ice bath to 0-5 °C. Slowly add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat under reflux at 60°C for 3 hours.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Extraction: Transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash successively with 10% HCl, water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter and concentrate under reduced pressure to obtain the crude cyclopropyl phenyl ketone.[10]

Protocol 2: Nitration of Cyclopropyl Phenyl Ketone [9][11]

  • Preparation of Nitrating Agent (Caution): In a flask cooled to 0 °C, slowly add fuming nitric acid (4.2 mL, 0.1 mol) to acetic anhydride (10.2 g, 0.1 mol). Maintain the temperature below 10 °C during this in-situ preparation of acetyl nitrate.

  • Nitration Reaction: In a separate 250 mL flask, dissolve cyclopropyl phenyl ketone (14.6 g, 0.1 mol) in acetic anhydride (50 mL). Cool the solution to 0 °C.

  • Addition: Slowly add the prepared acetyl nitrate solution dropwise to the ketone solution, maintaining the reaction temperature between 0-5 °C.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by pouring it into ice water. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: The resulting crude product is a mixture of ortho, meta, and para isomers. The desired meta-isomer, this compound, must be isolated via column chromatography or fractional crystallization. This purification step is critical and often presents the most significant challenge in the overall synthesis.

Core Application: Reduction to the Key Amino Intermediate

The primary and most crucial application of this compound is its conversion to (3-aminophenyl)(cyclopropyl)methanone. The amino group is a versatile functional handle for subsequent chemical transformations, such as amide bond formation, sulfonylation, or diazotization, enabling the construction of complex drug candidates.

G Start Cyclopropyl (3-nitrophenyl)methanone Reduction Nitro Group Reduction Start->Reduction Reagents Sn (granulated) conc. HCl Reagents->Reduction Intermediate (3-Aminophenyl) (cyclopropyl)methanone Reduction->Intermediate Application Further Synthesis (e.g., Amide Coupling) Intermediate->Application API Active Pharmaceutical Ingredient (API) Application->API

References

An In-depth Technical Guide to the Nitration of Cyclopropyl Phenyl Ketone and Its Isomeric Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the direct nitration of cyclopropyl phenyl ketone, a process that yields a mixture of ortho, meta, and para-nitro isomers. Direct nitration presents significant challenges in achieving high regioselectivity, often resulting in the desired para isomer as a minor product, making this route less viable for targeted large-scale synthesis of that specific isomer.[1] However, it serves as a practical method for obtaining a mixture of isomers for research and development purposes.[1] This document details the experimental protocols, summarizes the quantitative outcomes, and outlines the methodologies for isomer separation.

Introduction and Reaction Overview

Cyclopropyl phenyl ketone is a versatile chemical intermediate.[2] Its nitration is a classic example of electrophilic aromatic substitution on a benzene ring bearing a complex substituent. The substituent, a cyclopropylcarbonyl group, exerts competing electronic effects. The carbonyl group is deactivating and meta-directing, while the adjacent cyclopropyl group is known to be activating and ortho, para-directing through its ability to stabilize adjacent positive charges.

The nitration of cyclopropyl phenyl ketone typically employs a nitrating agent such as acetyl nitrate, prepared in situ from fuming nitric acid and acetic anhydride.[1][3] The reaction results in a mixture of nitro isomers, with the meta and ortho products often forming in significant amounts, while the para isomer is generally a minor component.[1][4] This lack of regioselectivity makes the isolation of a single, pure isomer challenging and inefficient for large-scale production.[1]

Reaction Mechanism and Isomer Distribution

The electrophilic attack of the nitronium ion (NO₂⁺) on the aromatic ring of cyclopropyl phenyl ketone leads to the formation of different isomers. The directing influence of the cyclopropylcarbonyl substituent is a key factor in determining the product distribution.

G sub Cyclopropyl Phenyl Ketone effects Competing Directing Effects sub->effects Influenced by products Isomeric Mixture sub->products Electrophilic Aromatic Substitution reagent Nitrating Agent (e.g., Acetyl Nitrate) reagent->products Electrophilic Aromatic Substitution carbonyl C=O Group (Deactivating, meta-directing) effects->carbonyl cpr Cyclopropyl Group (Activating, o,p-directing) effects->cpr ortho ortho-isomer products->ortho Yields meta meta-isomer products->meta Yields para para-isomer (minor) products->para Yields

Caption: Logical relationship of competing directing effects in the nitration of cyclopropyl phenyl ketone.

Experimental Protocols

The following protocols are based on established procedures for the nitration of cyclopropyl phenyl ketone.[1][3][5]

Preparation of Nitrating Agent (Acetyl Nitrate in situ)

This preparation should be performed with extreme caution in a cooled flask.

  • In a flask cooled to 0 °C in an ice bath, slowly add fuming nitric acid (4.2 mL, 0.1 mol) to acetic anhydride (10.2 g, 0.1 mol).[5]

  • Maintain the temperature below 10 °C during the addition.[5]

  • The resulting solution is acetyl nitrate, which is used immediately in the next step.

Nitration of Cyclopropyl Phenyl Ketone
  • In a separate 250 mL flask, dissolve cyclopropyl phenyl ketone (14.6 g, 0.1 mol) in acetic anhydride (50 mL).[5]

  • Cool the solution to 0 °C in an ice bath.[5]

  • Slowly add the prepared acetyl nitrate solution dropwise to the cyclopropyl phenyl ketone solution, ensuring the reaction temperature is maintained between 0-5 °C.[5]

  • Stir the reaction mixture at 0-5 °C for 2 hours.[5]

Work-up and Extraction
  • Carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring to quench the reaction.[5]

  • Extract the product with an organic solvent such as dichloromethane (3 x 75 mL).[5]

  • Combine the organic extracts and wash with water (100 mL), followed by a 5% sodium bicarbonate solution until effervescence ceases, and finally with brine (100 mL).[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a crude mixture of nitro isomers.[5]

G start Start prep_nitrate Prepare Acetyl Nitrate (HNO₃ + Ac₂O, <10°C) start->prep_nitrate prep_ketone Dissolve Cyclopropyl Phenyl Ketone in Ac₂O, cool to 0°C start->prep_ketone reaction Nitration (Add Acetyl Nitrate dropwise, 0-5°C, 2h) prep_nitrate->reaction prep_ketone->reaction quench Quench (Pour onto crushed ice) reaction->quench extract Extract (Dichloromethane) quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purification (Column Chromatography or Fractional Crystallization) dry->purify end Isolated Isomers purify->end

Caption: Experimental workflow for the nitration of cyclopropyl phenyl ketone and isomer purification.

Quantitative Data

The direct nitration of cyclopropyl phenyl ketone yields a mixture of isomers. Quantitative data from the literature is summarized below. It is important to note that the exact isomer ratios can be sensitive to reaction conditions.

ParameterValueReference
Starting Material Cyclopropyl Phenyl Ketone[3]
Nitrating Agent Acetyl nitrate (from fuming HNO₃ & Ac₂O)[3]
Crude Product Yield 87.2%[3]
Isomer Composition A mixture of ortho, meta, and para isomers.[1][4]
The ortho product constituted 30% of one reported mixture.[3]
The meta isomer is often a significant product.[3][4]
The para isomer is typically a minor product.[1]

Isomer Separation and Purification

The separation of the resulting ortho, meta, and para isomers is a critical step to obtaining pure compounds. Due to the similar physical properties of the isomers, this often requires chromatographic techniques.

  • Column Chromatography : This is the most common method for separating the isomer mixture.[1][4] A silica gel stationary phase is typically used with a suitable eluent system, such as an ethyl acetate/hexane mixture, to resolve the different isomers.[6]

  • Fractional Crystallization/Trituration : This technique can be effective if there are significant differences in the solubility and crystalline nature of the isomers. One report indicates that trituration of the crude mixture with light petroleum ether, followed by recrystallization from absolute ethanol, afforded the pure meta isomer.[3]

  • Chemical Separation : An alternative strategy involves the selective chemical modification of one or more isomers. For instance, unhindered nitro groups (ortho and para) can be selectively reduced to anilines, which can then be separated from the more hindered isomers via acid-base extraction.[7] This method could potentially be adapted to isolate the meta-isomer.

Conclusion

The direct nitration of cyclopropyl phenyl ketone is a straightforward method for producing a mixture of its ortho, meta, and para-nitro derivatives. The reaction protocol is well-documented, but it suffers from poor regioselectivity, making it unsuitable for the targeted synthesis of the para-isomer on a large scale.[1] The process is, however, valuable for accessing the meta and ortho isomers, which are formed in significant quantities.[3][4] Effective purification of the desired isomer from the crude product mixture requires techniques such as column chromatography or fractional crystallization. Researchers seeking to utilize nitrated cyclopropyl phenyl ketone derivatives should consider these factors when planning their synthetic strategy.

References

Methodological & Application

Synthesis of Cyclopropyl(3-nitrophenyl)methanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclopropyl(3-nitrophenyl)methanone, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic transformations and offer guidance for the preparation of this target molecule.

Introduction

Cyclopropyl ketones are important structural motifs in organic synthesis, serving as versatile intermediates for the construction of more complex molecular architectures. The presence of the strained cyclopropyl ring and the electrophilic carbonyl group allows for a variety of chemical transformations. Specifically, this compound, with its meta-substituted nitro group, is a key precursor for the synthesis of various pharmacologically active compounds. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and can be a handle for further functionalization, such as reduction to an amine.

This document details two primary synthetic routes for the preparation of this compound:

  • Nitration of Cyclopropyl Phenyl Ketone: A two-step sequence involving the Friedel-Crafts acylation of benzene followed by nitration of the resulting ketone. This method yields the desired meta-isomer as the major product.

  • Grignard Reaction of Cyclopropylmagnesium Bromide with 3-Nitrobenzoyl Chloride: A direct approach that forms the target molecule through the coupling of a Grignard reagent with an activated carboxylic acid derivative.

Protocol 1: Synthesis via Nitration of Cyclopropyl Phenyl Ketone

This synthetic strategy involves two key experimental stages: the synthesis of the precursor, cyclopropyl phenyl ketone, and its subsequent nitration to yield this compound.

Experimental Workflow: Nitration Route

G cluster_0 Step 1: Synthesis of Cyclopropyl Phenyl Ketone cluster_1 Step 2: Nitration cluster_2 Purification A Benzene D Friedel-Crafts Acylation A->D B Cyclopropanecarbonyl chloride B->D C AlCl₃ (Lewis Acid) C->D E Cyclopropyl phenyl ketone D->E F Cyclopropyl phenyl ketone I Nitration F->I G Fuming Nitric Acid G->I H Acetic Anhydride H->I J Mixture of Isomers (ortho, meta, para) I->J K Mixture of Isomers L Trituration with Light Petroleum Ether K->L M Recrystallization from Ethanol L->M N Pure this compound M->N

Caption: Workflow for the synthesis of this compound via nitration.

Step 1: Synthesis of Cyclopropyl Phenyl Ketone

This procedure details the Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry benzene

  • Cyclopropanecarbonyl chloride

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • 10% HCl solution

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser with gas outlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry benzene (100 mL).

  • Addition of Acyl Chloride: Cool the mixture in an ice bath to 0-5 °C. Slowly add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux at 60°C for 3 hours. Evolution of HCl gas should be observed.[1]

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).[1]

  • Washing: Combine the organic layers and wash successively with 10% HCl (50 mL), water (50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopropyl phenyl ketone.

Step 2: Nitration of Cyclopropyl Phenyl Ketone and Isolation of the Meta-Isomer

This procedure describes the nitration of the previously synthesized cyclopropyl phenyl ketone to yield a mixture of isomers, followed by the isolation of the desired meta-product.

Materials:

  • Cyclopropyl phenyl ketone

  • Fuming nitric acid

  • Acetic anhydride

  • Dichloromethane

  • Light petroleum ether

  • Absolute ethanol

  • Ice

Equipment:

  • Erlenmeyer flasks

  • Ice bath

  • Stirring plate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Recrystallization apparatus

Procedure:

  • Preparation of Nitrating Agent (Acetyl Nitrate): In a flask cooled to 0 °C, slowly add fuming nitric acid (4.2 mL, 0.1 mol) to acetic anhydride (10.2 g, 0.1 mol). Maintain the temperature below 10 °C during the addition. This in-situ preparation should be performed with caution.[1]

  • Nitration Reaction: In a separate 250 mL flask, dissolve cyclopropyl phenyl ketone (14.6 g, 0.1 mol) in acetic anhydride (50 mL). Cool the solution to 0 °C in an ice bath.[1]

  • Addition of Nitrating Agent: Slowly add the prepared acetyl nitrate solution dropwise to the solution of cyclopropyl phenyl ketone, maintaining the reaction temperature between 0-5 °C.[1]

  • Reaction Time: Stir the reaction mixture at 0-5 °C for 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.

  • Extraction: Extract the product with dichloromethane (3 x 75 mL).

  • Washing and Drying: Wash the combined organic layers with water, then brine, and dry over anhydrous magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure to yield a mixture of crude nitration products as a combination of crystals and a yellow oil. The typical isomer distribution is approximately 59% meta, 38% ortho, and 3% para.

  • Isolation of Meta-Isomer:

    • Triturate the crude product mixture with light petroleum ether. This will selectively dissolve the ortho and para isomers to a greater extent, leaving behind a mass of white crystals enriched in the meta-isomer.

    • Collect the crystals by filtration.

    • Recrystallize the collected crystals from absolute ethanol to obtain pure this compound.

ParameterValueReference
Precursor Cyclopropyl phenyl ketoneN/A
Nitrating Agent Acetyl nitrate (in situ)[1]
Reaction Temperature 0-5 °C[1]
Reaction Time 2 hoursN/A
Isomer Distribution (crude) ~59% meta, 38% ortho, 3% para
Purification Method Trituration and Recrystallization
Final Product This compoundN/A

Protocol 2: Synthesis via Grignard Reaction

This approach offers a more direct synthesis of the target molecule by forming the carbon-carbon bond between the cyclopropyl group and the 3-nitrophenyl moiety in a single step.

Conceptual Experimental Workflow: Grignard Route

G cluster_0 Grignard Reagent Formation cluster_1 Acylation Reaction cluster_2 Work-up and Purification A Cyclopropyl bromide D Grignard Reaction A->D B Magnesium turnings B->D C Anhydrous THF C->D E Cyclopropylmagnesium bromide D->E F Cyclopropylmagnesium bromide I Nucleophilic Acyl Substitution F->I G 3-Nitrobenzoyl chloride G->I H Anhydrous THF, Low Temp H->I J Reaction Intermediate I->J K Reaction Intermediate L Aqueous Quench (e.g., NH₄Cl solution) K->L M Extraction and Chromatography L->M N This compound M->N

Caption: Conceptual workflow for the Grignard synthesis of this compound.

General Procedure for Grignard Reaction with an Acyl Chloride

The following is a generalized protocol for the reaction of a Grignard reagent with an acyl chloride. Note: This protocol is based on general principles and may require optimization for the specific substrates involved, particularly due to the presence of the nitro group which can be sensitive to Grignard reagents.

Materials:

  • Magnesium turnings

  • Cyclopropyl bromide

  • 3-Nitrobenzoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried glassware (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide:

    • In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add a small portion of a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF via a dropping funnel.

    • If the reaction does not start, gently warm the flask. Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Acylation Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous THF.

    • Cool this solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Slowly add the freshly prepared cyclopropylmagnesium bromide solution (1.0-1.2 equivalents) dropwise to the cooled solution of 3-nitrobenzoyl chloride.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at low temperature.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

ParameterSuggested ConditionsNotes
Grignard Reagent Cyclopropylmagnesium bromideFreshly prepared
Acylating Agent 3-Nitrobenzoyl chlorideCommercially available
Solvent Anhydrous THFEssential for Grignard reaction
Reaction Temperature -78 °C to 0 °CTo minimize side reactions
Stoichiometry ~1:1 (Grignard:Acyl Chloride)May need optimization
Work-up Quench with sat. aq. NH₄ClStandard for Grignard reactions
Purification Column ChromatographyTo isolate the pure product

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the nitration route. Data for the Grignard route is not yet established and would require experimental determination.

Synthesis RouteKey Intermediate/ProductYieldPurityAnalytical Method
Nitration Cyclopropyl phenyl ketoneHigh (not specified)>95% (after purification)NMR, GC-MS
This compound~59% of crude mixture>98% (after recrystallization)NMR, Elemental Analysis
Grignard This compoundTo be determinedTo be determinedNMR, GC-MS, HPLC

Conclusion

The synthesis of this compound can be effectively achieved through the nitration of cyclopropyl phenyl ketone, with the meta-isomer being the major product and readily purified. This two-step method is well-documented and provides a reliable route to the target compound. The Grignard reaction offers a more direct alternative, though the specific conditions for the reaction of cyclopropylmagnesium bromide with 3-nitrobenzoyl chloride require optimization. Researchers and drug development professionals can utilize these protocols as a foundation for the synthesis of this important intermediate, enabling the exploration of novel chemical entities with potential therapeutic applications. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for obtaining the desired product with high purity.

References

Application Notes and Protocols for the Analysis of Cyclopropyl(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl(3-nitrophenyl)methanone is a synthetic compound with potential applications in medicinal chemistry and drug development. Its chemical structure, featuring a cyclopropyl ring and a nitrophenyl group, imparts unique physicochemical properties that necessitate robust analytical methods for its characterization and quantification. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the separation, identification, and quantification of this compound in various matrices. A reverse-phase method is typically employed for compounds of this polarity.

Quantitative Data Summary
ParameterValueReference
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)General knowledge
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)[1]
Flow Rate 1.0 mL/minGeneral knowledge
Detection UV at 254 nmGeneral knowledge
Retention Time Analyte-specific, to be determined experimentally-
Experimental Protocol

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade) for sample preparation

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A starting point could be an isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). Gradient elution may be optimized for better separation from impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Dissolve the sample containing this compound in methanol to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the standards.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Filter Filter Solutions (0.45 µm) Prep_Standard->Filter Prep_Sample Prepare Sample Solutions Prep_Sample->Filter Injection Inject Samples & Standards Filter->Injection HPLC_System HPLC System Setup HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Quantitative Data Summary
ParameterValueReference
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)General knowledge
Carrier Gas HeliumGeneral knowledge
Injector Temperature 250 °CGeneral knowledge
Oven Program To be optimized (e.g., 100°C hold 1 min, ramp 10°C/min to 280°C, hold 5 min)General knowledge
Ionization Mode Electron Ionization (EI) at 70 eVGeneral knowledge
Mass Range 50-350 amuGeneral knowledge
Experimental Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

2. Reagents and Materials:

  • This compound reference standard

  • Dichloromethane or Ethyl Acetate (GC grade)

3. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized based on preliminary runs).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from 50 to 350 amu.

4. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution.

  • Dissolve the sample in the same solvent to a concentration suitable for GC-MS analysis.

5. Analysis:

  • Inject the standards and samples.

  • Identify the analyte peak by its retention time and mass spectrum.

  • The mass spectrum should show a molecular ion peak (m/z 191) and characteristic fragment ions.

  • Quantification can be performed using an external or internal standard method.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solution Injection Inject Sample Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation GC Separation Injection->Separation GCMS_System GC-MS System Setup GCMS_System->Injection Ionization EI Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC Mass_Spectrum Mass Spectrum Analysis Mass_Analysis->Mass_Spectrum TIC->Mass_Spectrum Library_Search Library Search (optional) Mass_Spectrum->Library_Search Quantification Quantification Mass_Spectrum->Quantification

Caption: General workflow for GC-MS analysis.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Quantitative Data Summary (¹³C NMR)

Chemical Shift (δ, ppm)Assignment
198.41Carbonyl (C=O)
148.30C-NO₂
138.99Quaternary aromatic C
133.84Aromatic CH
130.07Aromatic CH
126.99Aromatic CH
122.68Aromatic CH
17.51Cyclopropyl CH
12.58Cyclopropyl CH₂

Note: ¹H NMR data would show characteristic signals for the aromatic and cyclopropyl protons, which would need to be determined experimentally.

Experimental Protocol (NMR)

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).

3. Sample Preparation:

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved.

4. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • DEPT, COSY, and HMQC/HSQC experiments can be performed for more detailed structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Quantitative Data Summary (Characteristic Peaks)

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~3000-2900Cyclopropyl C-H stretch
~1690-1670Carbonyl (C=O) stretch
~1530 and ~1350Asymmetric and symmetric NO₂ stretch
Experimental Protocol (IR)

1. Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer.

2. Sample Preparation:

  • Solid sample: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Liquid/oil sample: Place a thin film of the sample between two salt plates (e.g., NaCl or KBr).

  • ATR: If an Attenuated Total Reflectance (ATR) accessory is available, place the sample directly on the ATR crystal.

3. Data Acquisition:

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system.

Quantitative Data Summary

ParameterValue
λmax To be determined experimentally (expected in the range of 250-350 nm)
Solvent Ethanol or Methanol
Experimental Protocol (UV-Vis)

1. Instrumentation:

  • UV-Vis spectrophotometer.

2. Reagents and Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol or methanol)

3. Sample Preparation:

  • Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.

4. Data Acquisition:

  • Scan the UV-Vis spectrum over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

Potential Signaling Pathway Involvement

Nitroaromatic compounds, such as this compound, can elicit cellular responses through various mechanisms, often involving oxidative stress. The nitro group can undergo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates, which can lead to the generation of reactive oxygen species (ROS).[2] Increased ROS levels can activate stress-response signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, and can ultimately lead to apoptosis.[2]

Signaling_Pathway cluster_compound Cellular Entry & Metabolism cluster_stress Oxidative Stress Induction cluster_pathway Downstream Signaling cluster_outcome Cellular Outcome Compound This compound Metabolism Enzymatic Reduction (Nitroreductases) Compound->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS MAPK MAPK Pathway Activation (e.g., JNK, p38) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis

References

Application Notes and Protocols for the Utilization of Cyclopropyl(3-nitrophenyl)methanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Cyclopropyl(3-nitrophenyl)methanone in Medicinal Chemistry

This compound, a seemingly unassuming ketone, has emerged as a pivotal precursor in the synthesis of complex pharmaceutical agents. Its value lies in the unique combination of a strained cyclopropyl ring and a synthetically versatile nitrophenyl moiety. The cyclopropyl group, a common motif in medicinal chemistry, often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates, including enhanced metabolic stability and receptor binding affinity. The nitro group, on the other hand, serves as a latent amino group, which, upon reduction, provides a key handle for the construction of heterocyclic scaffolds fundamental to many therapeutic agents.

This guide provides a comprehensive overview of the synthesis and application of this compound, with a particular focus on its role as a precursor to (3-aminophenyl)(cyclopropyl)methanone, a key intermediate in the synthesis of the PARP (poly (ADP-ribose) polymerase) inhibitor, Rucaparib. The protocols detailed herein are designed to be self-validating, providing researchers in drug discovery and development with the necessary tools to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and successful application in synthesis.

PropertyValueReference
CAS Number 5680-51-3[1][2]
Molecular Formula C₁₀H₉NO₃[1][2]
Molecular Weight 191.18 g/mol [1][2]
Appearance Not specified, likely a solid[1]
Storage Sealed in a dry environment at 2-8°C

Safety Information:

Synthetic Pathways and Experimental Protocols

The journey from readily available starting materials to valuable pharmaceutical intermediates using this compound involves a multi-step synthetic sequence. This section provides detailed protocols for each key transformation.

Part 1: Synthesis of the Precursor - this compound

The synthesis of this compound can be efficiently achieved through a two-step process: the Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride, followed by the nitration of the resulting cyclopropyl phenyl ketone. It is important to note that direct Friedel-Crafts acylation of nitrobenzene is generally not feasible due to the strong deactivating nature of the nitro group[3].

Workflow for the Synthesis of this compound

Benzene Benzene Friedel_Crafts Step 1: Friedel-Crafts Acylation Benzene->Friedel_Crafts Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl_Chloride->Friedel_Crafts AlCl3 AlCl₃ (Lewis Acid) AlCl3->Friedel_Crafts Cyclopropyl_Phenyl_Ketone Cyclopropyl Phenyl Ketone Friedel_Crafts->Cyclopropyl_Phenyl_Ketone Nitration Step 2: Nitration Cyclopropyl_Phenyl_Ketone->Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Nitration Target_Molecule This compound Nitration->Target_Molecule

Caption: Synthetic route to this compound.

Protocol 1.1: Synthesis of Cyclopropyl Phenyl Ketone via Friedel-Crafts Acylation [4]

  • Materials:

    • Benzene (anhydrous)

    • Cyclopropanecarbonyl chloride

    • Aluminum chloride (AlCl₃, anhydrous)

    • Diethyl ether

    • 10% Hydrochloric acid (HCl)

    • 5% Sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (used as both reactant and solvent).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.

    • Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash successively with 10% HCl, water, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude cyclopropyl phenyl ketone. The product can be purified by vacuum distillation.

Protocol 1.2: Nitration of Cyclopropyl Phenyl Ketone

  • Materials:

    • Cyclopropyl phenyl ketone

    • Concentrated nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add concentrated nitric acid to the sulfuric acid with stirring to prepare the nitrating mixture.

    • In a separate flask, dissolve cyclopropyl phenyl ketone (1.0 equivalent) in a minimal amount of dichloromethane.

    • Slowly add the solution of cyclopropyl phenyl ketone to the cold nitrating mixture dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, a mixture of ortho, meta, and para isomers, is then purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the desired this compound.

Characterization Data for this compound:

AnalysisExpected Data
¹H NMR δ (ppm): 8.4-8.6 (m, 2H, Ar-H), 7.6-7.8 (t, 1H, Ar-H), 7.4-7.6 (d, 1H, Ar-H), 2.6-2.8 (m, 1H, CH-cyclopropyl), 1.1-1.4 (m, 4H, CH₂-cyclopropyl).
¹³C NMR δ (ppm): 195-197 (C=O), 148-150 (C-NO₂), 138-140 (Ar-C), 130-132 (Ar-CH), 127-129 (Ar-CH), 124-126 (Ar-CH), 18-20 (CH-cyclopropyl), 12-14 (CH₂-cyclopropyl).
Mass Spec (ESI-MS) m/z: 192.06 [M+H]⁺
Part 2: Reduction to the Key Intermediate - (3-Aminophenyl)(cyclopropyl)methanone

The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is the preferred method due to its high efficiency and clean conversion. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the ketone or the cyclopropyl ring. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.

Workflow for the Reduction of this compound

Precursor This compound Reduction Catalytic Hydrogenation Precursor->Reduction Hydrogen H₂ gas Hydrogen->Reduction PdC 10% Pd/C PdC->Reduction Solvent Methanol or Ethanol Solvent->Reduction Product (3-Aminophenyl)(cyclopropyl)methanone Reduction->Product

Caption: Catalytic hydrogenation to the key amine intermediate.

Protocol 2.1: Catalytic Hydrogenation of this compound [5][6]

  • Materials:

    • This compound

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • In a hydrogenation vessel, add this compound (1.0 equivalent) and a suitable solvent such as methanol or ethanol.

    • Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric; handle with care under an inert atmosphere if dry.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude (3-aminophenyl)(cyclopropyl)methanone. The product is often of high purity and can be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Characterization Data for (3-Aminophenyl)(cyclopropyl)methanone:

AnalysisExpected Data
¹H NMR δ (ppm): 7.1-7.3 (m, 2H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 3.7-3.9 (br s, 2H, NH₂), 2.4-2.6 (m, 1H, CH-cyclopropyl), 0.9-1.2 (m, 4H, CH₂-cyclopropyl).
¹³C NMR δ (ppm): 198-200 (C=O), 146-148 (C-NH₂), 137-139 (Ar-C), 129-131 (Ar-CH), 118-120 (Ar-CH), 116-118 (Ar-CH), 114-116 (Ar-CH), 17-19 (CH-cyclopropyl), 10-12 (CH₂-cyclopropyl).
Mass Spec (ESI-MS) m/z: 162.09 [M+H]⁺
Part 3: Application in Pharmaceutical Synthesis - The Path to Rucaparib

(3-Aminophenyl)(cyclopropyl)methanone is a crucial building block for the synthesis of Rucaparib, a potent inhibitor of PARP enzymes used in the treatment of certain types of cancer[7][8]. The synthesis involves the acylation of the amino group with 2-chloroacetyl chloride, followed by an intramolecular cyclization to form the core indole structure of the drug.

Workflow for the Synthesis of a Rucaparib Precursor

Amine_Intermediate (3-Aminophenyl)(cyclopropyl)methanone Acylation Step 3: N-Acylation Amine_Intermediate->Acylation Chloroacetyl_Chloride 2-Chloroacetyl Chloride Chloroacetyl_Chloride->Acylation Base Base (e.g., Triethylamine) Base->Acylation Acylated_Intermediate 2-Chloro-N-(3-(cyclopropanecarbonyl)phenyl)acetamide Acylation->Acylated_Intermediate Cyclization Step 4: Intramolecular Cyclization Acylated_Intermediate->Cyclization Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Cyclization Rucaparib_Core Rucaparib Core Structure Cyclization->Rucaparib_Core

Caption: Key steps in the synthesis of the Rucaparib core structure.

Protocol 3.1: N-Acylation with 2-Chloroacetyl Chloride [9][10]

  • Materials:

    • (3-Aminophenyl)(cyclopropyl)methanone

    • 2-Chloroacetyl chloride

    • Triethylamine (Et₃N) or another suitable base

    • Dichloromethane (CH₂Cl₂) or another aprotic solvent

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (3-aminophenyl)(cyclopropyl)methanone (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 2-chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-chloro-N-(3-(cyclopropanecarbonyl)phenyl)acetamide, which can be purified by recrystallization or column chromatography.

Protocol 3.2: Intramolecular Cyclization to form the Indole Core [11]

  • Materials:

    • 2-Chloro-N-(3-(cyclopropanecarbonyl)phenyl)acetamide

    • Aluminum chloride (AlCl₃) or another suitable Lewis acid

    • A high-boiling point solvent (e.g., dichlorobenzene)

  • Procedure:

    • In a flask equipped with a reflux condenser, suspend aluminum chloride (2.0-3.0 equivalents) in dichlorobenzene.

    • Add 2-chloro-N-(3-(cyclopropanecarbonyl)phenyl)acetamide (1.0 equivalent) to the suspension.

    • Heat the reaction mixture to a high temperature (typically 120-140 °C) and maintain for several hours, monitoring by TLC.

    • Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the indole core of Rucaparib. Further synthetic steps are required to complete the total synthesis of the drug.

Conclusion and Future Perspectives

This compound is a valuable and versatile precursor in pharmaceutical synthesis. The protocols outlined in this guide demonstrate its effective conversion to (3-aminophenyl)(cyclopropyl)methanone and its subsequent application in the synthesis of the clinically important PARP inhibitor, Rucaparib. The strategic placement of the cyclopropyl and masked amino functionalities provides a powerful platform for the construction of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such well-defined and synthetically accessible building blocks will undoubtedly increase, paving the way for the discovery and development of the next generation of medicines.

References

Application Note: Derivatization of Cyclopropyl(3-nitrophenyl)methanone for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopropyl(3-nitrophenyl)methanone is a synthetic compound featuring a strained cyclopropyl ring and an electron-withdrawing nitrophenyl group.[1] This unique combination of functional groups makes it an attractive starting scaffold for the synthesis of novel chemical entities for biological screening. The cyclopropyl moiety is present in numerous FDA-approved drugs and is known to influence metabolic stability and binding affinity.[2] The nitro group can be readily transformed into other functionalities, such as an amine, providing a convenient handle for creating a diverse library of derivatives.[1]

Monoamine oxidases (MAO) are mitochondrial enzymes that are crucial in the metabolism of monoamine neurotransmitters.[3][4] Inhibitors of MAO are used in the treatment of neurological disorders like depression and Parkinson's disease.[3] The structural features of this compound derivatives make them potential candidates for MAO inhibition.

This application note provides a detailed protocol for the derivatization of this compound and subsequent screening of the resulting compounds in relevant biological assays, including a Monoamine Oxidase (MAO) inhibition assay and a cell viability assay to assess cytotoxicity.

Derivatization and Library Synthesis

The primary strategy for derivatization involves the reduction of the nitro group on the phenyl ring to an amine. This amine serves as a versatile intermediate for generating a library of amide derivatives through reaction with various acyl chlorides or activated carboxylic acids.

G cluster_workflow Derivatization Workflow start This compound reduction Reduction (e.g., H₂, Pd/C) start->reduction intermediate (3-Aminophenyl)(cyclopropyl)methanone reduction->intermediate acylation Acylation / Sulfonylation (e.g., in Pyridine) intermediate->acylation reagents Acyl Chlorides (R-COCl) or Sulfonyl Chlorides (R-SO₂Cl) reagents->acylation library Derivative Library (Amides / Sulfonamides) acylation->library

Caption: Synthetic workflow for generating a library of derivatives.

Experimental Protocols

Protocol 1: Synthesis of (3-Aminophenyl)(cyclopropyl)methanone (Intermediate)

This protocol outlines the reduction of the nitro group of the parent compound.

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, ~0.05 eq) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically balloon pressure or ~50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-12 hours).

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude (3-Aminophenyl)(cyclopropyl)methanone. The product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: General Protocol for Amide Library Synthesis

This protocol describes the parallel synthesis of amide derivatives from the amino-intermediate.

  • Preparation: In separate vials, dissolve (3-Aminophenyl)(cyclopropyl)methanone (1.0 eq) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran containing a non-nucleophilic base such as triethylamine or pyridine (1.5 eq).

  • Acylation: To each vial, add a different acyl chloride (R-COCl) or sulfonyl chloride (R-SO₂Cl) (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reactions to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Work-up: Upon completion, quench the reactions with water. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify each derivative using column chromatography or preparative HPLC to yield the final products. Characterize each compound by NMR and mass spectrometry.

Protocol 3: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This high-throughput assay is used to screen for inhibitors of MAO-A and MAO-B.[3] The assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidative deamination of a substrate.[4][5]

G cluster_workflow MAO Inhibition Assay Workflow A 1. Add Assay Buffer, MAO-A or MAO-B Enzyme to Wells B 2. Add Test Compound (Derivative) or Control A->B C 3. Pre-incubate (10 min) to allow inhibitor binding B->C D 4. Add Substrate Mix (p-Tyramine, HRP, Dye) C->D E 5. Incubate (30-60 min) at 37°C, protected from light D->E F 6. Measure Fluorescence (λex=530nm / λem=585nm) E->F

Caption: Workflow for the fluorometric MAO inhibition assay.

Procedure:

  • Reagent Preparation: Prepare assay buffer, MAO-A and MAO-B enzymes, test compounds (at various concentrations), and a substrate working solution containing p-tyramine, horseradish peroxidase (HRP), and a suitable dye reagent (e.g., Amplex Red) according to manufacturer instructions.

  • Assay Plate Setup: In a 96-well black plate, add 45 µL of MAO-A or MAO-B enzyme solution to designated wells.

  • Inhibitor Addition: Add 5 µL of test compound dilutions or control inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B) to the wells.

  • Pre-incubation: Incubate the plate for at least 10 minutes at room temperature to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Add 50 µL of the substrate working solution to all wells to start the reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~530 nm and emission at ~585 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.

Protocol 4: Cell Viability (MTS) Assay

This colorimetric assay is used to assess the general cytotoxicity of the synthesized derivatives against a chosen cell line (e.g., HEK293, HepG2).[6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[6][7]

  • Final Incubation: Incubate for 1-4 hours at 37°C.[7] Viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.[6]

  • Measurement: Record the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

Hypothetical Signaling Pathway

The following diagram illustrates the role of Monoamine Oxidase (MAO) in neurotransmitter degradation and the mechanism of its inhibition.

G cluster_pathway MAO in Neurotransmitter Metabolism Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Synapse Increased Synaptic Neurotransmitter Neurotransmitter->Synapse Leads to Metabolite Inactive Metabolite MAO->Metabolite Inhibitor Derivative (MAO Inhibitor) Inhibitor->MAO Inhibition

Caption: Simplified pathway of MAO action and inhibition.

Data Presentation

Quantitative data from the biological assays should be summarized for clear comparison of potency, selectivity, and cytotoxicity.

Table 1: Hypothetical MAO Inhibition Data for a Derivative Library

Compound IDR-Group (Substitution on Amine)IC₅₀ MAO-A (µM)IC₅₀ MAO-B (µM)Selectivity Index (MAO-A/MAO-B)
Parent -H (Amino Intermediate)> 100> 100-
DERIV-01 Acetyl (-COCH₃)15.22.56.1
DERIV-02 Benzoyl (-COPh)8.90.811.1
DERIV-03 4-Fluorobenzoyl (-CO-C₆H₄-F)5.10.412.8
DERIV-04 Methylsulfonyl (-SO₂CH₃)25.645.10.57

Table 2: Hypothetical Cytotoxicity Data

Compound IDCC₅₀ (µM) against HEK293 CellsTherapeutic Index (CC₅₀ / IC₅₀ MAO-B)
Parent > 200-
DERIV-01 15060
DERIV-02 95118.8
DERIV-03 78195
DERIV-04 > 200< 4.4

These tables allow for the rapid identification of structure-activity relationships (SAR). For example, the hypothetical data suggests that aromatic acyl groups (DERIV-02, DERIV-03) enhance MAO-B potency and selectivity over aliphatic acyl (DERIV-01) or sulfonyl groups (DERIV-04). The therapeutic index helps prioritize compounds with high potency and low cytotoxicity.

References

Experimental Protocol for Corey-Chaykovsky Cyclopropanation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document provides a comprehensive guide to the Corey-Chaykovsky cyclopropanation reaction, a powerful and widely used method for the synthesis of cyclopropane rings. This protocol is intended for researchers, scientists, and professionals in drug development who are looking to employ this versatile reaction in their synthetic endeavors. The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide, typically dimethyloxosulfonium methylide (Corey's ylide), with an α,β-unsaturated carbonyl compound to yield the corresponding cyclopropane derivative.[1][2] This method is valued for its high yields, stereoselectivity, and broad substrate scope.[3]

The reaction proceeds via a conjugate addition of the sulfur ylide to the Michael acceptor, followed by an intramolecular nucleophilic substitution to form the three-membered ring.[1] For the cyclopropanation of α,β-unsaturated systems, dimethyloxosulfonium methylide is the reagent of choice as it preferentially undergoes 1,4-addition, leading to the desired cyclopropane product.[2] In contrast, dimethylsulfonium methylide tends to favor 1,2-addition, resulting in epoxidation.[3]

Quantitative Data Summary

The following table summarizes the yields of Corey-Chaykovsky cyclopropanation for a variety of α,β-unsaturated substrates under different reaction conditions.

Substrate (α,β-Unsaturated Compound)BaseSolventTemperature (°C)Reaction TimeYield (%)Reference
ChalconeNaHDMSOrt0.5 h68[4]
2-HydroxychalconeNaHDMSOrt-Good[4]
Cyclohex-2-enoneKOH(bmim)PF6rt-90-95[5]
Symmetric Tricyclic EnoneKOtBuDMSOrt-69[3]
Enone with Iodo-substituentNaH---68[3]
Acyclic γ-Substituted Enone-DMF-3016 h>10:1 dr[6]
α,β-Unsaturated Weinreb Amides----32-60[7]
α,β-Unsaturated Nitriles----Good[8]

Experimental Protocols

Two detailed protocols are provided below. The first is a general procedure for the cyclopropanation of α,β-unsaturated ketones, and the second is a specific example for the cyclopropanation of a chalcone derivative.

Protocol 1: General Procedure for Cyclopropanation of α,β-Unsaturated Ketones

This protocol outlines the in-situ generation of dimethyloxosulfonium methylide and its subsequent reaction with an α,β-unsaturated ketone.[6][9]

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • α,β-Unsaturated ketone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether (for washing NaH)

Procedure:

  • Preparation of Dimethyloxosulfonium Methylide Solution:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add sodium hydride (1.1 eq).

    • Wash the sodium hydride with petroleum ether (2 x 10 mL) to remove the mineral oil, decanting the solvent carefully under a stream of nitrogen.

    • Add anhydrous DMSO (to make a ~1 M solution of the ylide) to the flask.

    • To this suspension, add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.

    • Stir the resulting mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and a clear to slightly cloudy solution is formed.

  • Cyclopropanation Reaction:

    • Cool the freshly prepared ylide solution to the desired reaction temperature (e.g., -30 °C to room temperature) in an appropriate cooling bath.[6]

    • Dissolve the α,β-unsaturated ketone (1.0 eq) in a minimal amount of anhydrous DMSO or another suitable solvent.

    • Add the solution of the α,β-unsaturated ketone dropwise to the stirred ylide solution over 15-30 minutes.

    • Allow the reaction to stir at the chosen temperature for the specified time (typically 1-16 hours), monitoring the progress by thin-layer chromatography (TLC).[6]

  • Work-up and Purification:

    • Upon completion of the reaction, carefully quench the reaction mixture by pouring it into a beaker containing ice-cold saturated aqueous ammonium chloride solution.[6]

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired cyclopropyl ketone.

Protocol 2: Cyclopropanation of 2-Hydroxychalcone

This protocol is a specific example for the cyclopropanation of a chalcone derivative.[4]

Materials:

  • 2-Hydroxychalcone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Ylide Preparation:

    • To a stirred suspension of NaH (3.0 eq) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.0 eq) at room temperature under an inert atmosphere.

    • Stir the mixture for 30 minutes at room temperature.

  • Cyclopropanation:

    • To the prepared ylide solution, add a solution of 2-hydroxychalcone (1.0 eq) in anhydrous DMSO.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, quench the reaction by the slow addition of deionized water.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the desired 1-acyl-2-(ortho-hydroxyaryl)cyclopropane.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Corey-Chaykovsky cyclopropanation of an α,β-unsaturated ketone.

Corey_Chaykovsky_Mechanism cluster_step1 Step 1: 1,4-Conjugate Addition cluster_step2 Step 2: Intramolecular Ring Closure Enone α,β-Unsaturated Ketone Betaine Betaine Intermediate Enone->Betaine + Betaine_int Betaine Intermediate Ylide Dimethyloxosulfonium Methylide Ylide->Betaine Cyclopropane Cyclopropyl Ketone DMSO_out DMSO Betaine_int->Cyclopropane Betaine_int->DMSO_out -

Caption: Mechanism of Corey-Chaykovsky Cyclopropanation.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for a typical Corey-Chaykovsky cyclopropanation.

Experimental_Workflow start Start prep_ylide Prepare Dimethyloxosulfonium Methylide Solution start->prep_ylide add_substrate Add α,β-Unsaturated Carbonyl Compound prep_ylide->add_substrate reaction Stir at Controlled Temperature add_substrate->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

Caption: Experimental Workflow for Cyclopropanation.

References

Application Notes and Protocols: Cyclopropyl(3-nitrophenyl)methanone as a Novel Covalent Probe for Chemoproteomic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Avenues in Covalent Proteomics

In the landscape of chemical biology and drug discovery, the identification and validation of protein targets remain a critical challenge. Chemical proteomics, particularly through the use of covalent probes, has emerged as a powerful strategy to map the functional state of proteins within complex biological systems.[1][2][3] These probes, armed with reactive "warheads," form stable covalent bonds with their protein targets, enabling their enrichment and identification.[1][4] This approach, often termed Activity-Based Protein Profiling (ABPP), provides a direct readout of protein activity, a dimension often missed by traditional expression-based proteomics.[5]

While various electrophilic warheads have been developed to target nucleophilic amino acid residues like cysteine and lysine, the exploration of novel reactive groups is essential to expand the scope of the "ligandable" proteome.[6][7] This document introduces Cyclopropyl(3-nitrophenyl)methanone as a potential, novel covalent probe for proteomics research. Although not yet widely documented for this specific application, its unique chemical architecture, featuring a strained cyclopropyl ring activated by an electron-withdrawing nitrophenyl group, presents a compelling rationale for its use as a covalent warhead. One supplier, Santa Cruz Biotechnology, has listed it as a product for proteomics research, suggesting its potential in this field.[8]

These notes will provide a comprehensive guide for researchers interested in exploring the utility of this compound. We will delve into its proposed mechanism of action, the design of a complete chemical probe, and detailed protocols for its application in target identification and competitive profiling experiments.

Proposed Mechanism of Action: A Strain-Release Driven Covalent Modification

The central hypothesis for the utility of this compound as a covalent probe lies in the chemical reactivity of its strained three-membered ring. The cyclopropyl group, when adjacent to a carbonyl, can undergo nucleophilic ring-opening. This reactivity is significantly enhanced by the presence of the electron-withdrawing 3-nitrophenyl group, which polarizes the carbonyl and increases the electrophilicity of the cyclopropyl ring.

We propose that a nucleophilic residue (e.g., Cysteine, Lysine, or Histidine) within a protein's binding pocket can attack the cyclopropyl ring in a conjugate-addition-like fashion. This attack would lead to the opening of the ring and the formation of a stable covalent bond between the probe and the protein.

G cluster_0 Protein Active Site cluster_1 Probe Interaction Protein_Nuc Protein-Nucleophile (e.g., Cys-SH, Lys-NH2) Ring_Opening Nucleophilic Attack & Ring Opening Protein_Nuc->Ring_Opening Attacks activated cyclopropyl ring Probe This compound Probe->Ring_Opening Covalent_Adduct Stable Covalent Adduct Ring_Opening->Covalent_Adduct Forms stable bond

Caption: Proposed mechanism of covalent modification.

Probe Design and Synthesis: From Scaffold to Functional Tool

To be effective in a proteomics workflow, the this compound scaffold must be derivatized into a fully functional chemical probe. A standard activity-based probe architecture consists of three key components: the reactive group (warhead), a linker, and a reporter tag.[5]

  • Warhead: this compound serves as the warhead.

  • Linker: A flexible linker (e.g., a short polyethylene glycol chain) is incorporated to provide spatial separation between the warhead and the reporter tag, minimizing steric hindrance.

  • Reporter Tag: A terminal alkyne group is added to the linker. This bioorthogonal handle allows for the subsequent attachment of a biotin tag (for enrichment) or a fluorophore (for visualization) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[9][10] This two-step approach is preferred for live-cell applications as the smaller alkyne tag generally improves cell permeability compared to a bulky biotin tag.[5]

G Warhead Warhead Cyclopropyl- (3-nitrophenyl)methanone Linker Linker (e.g., PEG) Warhead->Linker Reporter Reporter Tag (Terminal Alkyne) Linker->Reporter Click_Chemistry Click Chemistry (CuAAC) Reporter->Click_Chemistry Biotin_Fluorophore Biotin for Enrichment or Fluorophore for Imaging Click_Chemistry->Biotin_Fluorophore

Caption: Modular design of the proposed chemical probe.

The synthesis of this probe would involve standard organic chemistry techniques, likely starting from a functionalized version of 3-nitrobenzoic acid or a related precursor to allow for the attachment of the linker-alkyne moiety.

Experimental Protocols

The following protocols outline the use of the proposed alkyne-functionalized this compound probe (herein referred to as CPNP-alkyne ) for identifying protein targets in a cellular lysate.

Protocol 1: Protein Labeling in Cell Lysate

This protocol describes the initial labeling of proteins in a complex biological sample.

Materials:

  • Cells of interest (e.g., cancer cell line, primary cells)

  • Lysis Buffer (e.g., PBS, 0.1% Triton X-100, protease inhibitor cocktail)

  • CPNP-alkyne probe (stock solution in DMSO)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant (proteome) and determine the protein concentration using a BCA assay.

  • Proteome Adjustment: Dilute the proteome to a final concentration of 1-2 mg/mL with Lysis Buffer.

  • Probe Labeling: Add CPNP-alkyne probe to the proteome to a final concentration of 1-10 µM. A concentration titration is recommended for initial experiments. Include a DMSO-only control.

  • Incubation: Incubate the reaction for 1 hour at 37°C with gentle agitation.

  • Click Chemistry:

    • Prepare the click chemistry reaction mix:

      • Azide-biotin or Azide-fluorophore (final concentration 100 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

      • Copper(II) sulfate (CuSO4) (final concentration 1 mM)

    • Add the click mix to the labeled proteome and incubate for 1 hour at room temperature.

  • Analysis:

    • For fluorescent tagging: Add 4x SDS-PAGE loading buffer, boil for 5 minutes, and resolve the proteins on an SDS-PAGE gel. Visualize the labeled proteins using a fluorescent gel scanner.

    • For biotin tagging: Proceed to Protocol 2 for enrichment.

Protocol 2: Enrichment of Labeled Proteins and Mass Spectrometry Analysis

This protocol details the isolation of biotin-tagged proteins for identification by mass spectrometry.

Materials:

  • Biotin-labeled proteome from Protocol 1

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with decreasing concentrations of SDS)

  • Elution Buffer (e.g., SDS-PAGE loading buffer)

  • Mass spectrometry-grade trypsin

  • Reagents for reduction (DTT) and alkylation (iodoacetamide)

  • LC-MS/MS system

G cluster_workflow Chemoproteomics Workflow Proteome Cell Lysate (Proteome) Labeling Incubate with CPNP-alkyne probe Proteome->Labeling Click Click Chemistry with Azide-Biotin Labeling->Click Enrich Streptavidin Bead Pulldown Click->Enrich Wash Wash Beads Enrich->Wash Digest On-Bead Tryptic Digest Wash->Digest MS LC-MS/MS Analysis Digest->MS Identify Protein Identification MS->Identify

Caption: Workflow for target identification using CPNP-alkyne.

Procedure:

  • Bead Incubation: Add streptavidin-agarose beads to the biotin-labeled proteome. Incubate for 1-2 hours at 4°C with rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially with:

    • 0.5% SDS in PBS (3 times)

    • 1 M Urea in PBS (2 times)

    • PBS (3 times)

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing urea (e.g., 2 M urea in 100 mM Tris-HCl).

    • Reduce the proteins with DTT for 30 minutes.

    • Alkylate with iodoacetamide for 30 minutes in the dark.

    • Add trypsin and incubate overnight at 37°C.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the tryptic peptides.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify the enriched proteins. Proteins that are significantly enriched in the CPNP-alkyne sample compared to the DMSO control are considered potential targets.

Protocol 3: Competitive Profiling for Target Engagement

This protocol is used to confirm target engagement and assess the selectivity of a potential inhibitor.

Procedure:

  • Pre-incubation: Prepare two aliquots of the cell lysate (1-2 mg/mL).

    • Sample A: Add the potential inhibitor (e.g., at 10x the concentration of the probe) and incubate for 30 minutes at 37°C.

    • Sample B (Control): Add vehicle (e.g., DMSO) and incubate for 30 minutes at 37°C.

  • Probe Labeling: Add the CPNP-alkyne probe to both samples and incubate for 1 hour at 37°C.

  • Enrichment and Analysis: Proceed with the click chemistry, enrichment, and mass spectrometry analysis as described in Protocols 1 and 2.

  • Data Analysis: Quantify the relative abundance of peptides from each identified protein in both samples. A protein whose labeling by CPNP-alkyne is significantly reduced in the presence of the inhibitor is confirmed as a target of that inhibitor.

Data Interpretation and Quantitative Analysis

Quantitative proteomics is crucial for distinguishing true targets from non-specific binders.[11] Label-free quantification (LFQ) or stable isotope labeling methods can be employed. The primary data output will be a list of proteins identified in each sample.

Protein IDLFQ Intensity (DMSO Control)LFQ Intensity (CPNP-alkyne)Fold Changep-valuePotential Target?
P123451.5e78.9e859.3<0.001Yes
Q678902.1e82.5e81.20.45No
P543215.0e63.2e864.0<0.001Yes

Table 1: Example Data from a Target Discovery Experiment. Proteins with a high fold-change and low p-value are considered high-confidence targets.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel covalent probes in proteomics. Its proposed strain-release mechanism of reactivity offers a new avenue for targeting nucleophilic residues in the proteome. The protocols outlined here provide a framework for synthesizing a functional probe and applying it in robust chemoproteomic workflows for target discovery and validation. Further research is needed to validate the proposed mechanism, determine its amino acid selectivity, and optimize the probe structure for enhanced potency and specificity. The exploration of such novel reactive groups is a vital step toward expanding the toolkit of chemical proteomics and ultimately, broadening the druggable proteome.

References

Scalable Synthesis of Nitrated Cyclopropyl Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrated cyclopropyl ketones are valuable intermediates in medicinal chemistry and materials science, offering a unique combination of a strained cyclopropyl ring and an electron-withdrawing nitro group. The synthesis of specific isomers, particularly the para-nitrated derivatives, on a large scale presents significant challenges. This document provides detailed protocols for two primary strategies for the synthesis of nitrated cyclopropyl ketones, with a focus on scalability and practicality.

The primary recommended scalable approach involves a two-step synthesis commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a Corey-Chaykovsky cyclopropanation. A second, less scalable method involving the direct nitration of cyclopropyl phenyl ketone is also detailed, which may be suitable for research-scale synthesis or when a mixture of isomers is desired.

Recommended Scalable Synthesis: Two-Step Route via Chalcone Intermediate

This strategy is the most viable for the large-scale production of p-nitrated cyclopropyl ketones due to its high regioselectivity and good overall yields. The process begins with the synthesis of a p-nitrochalcone, which is then converted to the desired cyclopropyl ketone.

Step 1: Synthesis of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (p-Nitrochalcone)

This step utilizes a base-catalyzed Claisen-Schmidt condensation of p-nitroacetophenone and benzaldehyde.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-nitroacetophenone (1.65 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL).

  • Base Addition: At room temperature, add a solution of sodium hydroxide (0.4 g, 10 mmol) in water (4 mL) dropwise to the stirred reaction mixture.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude product. Filter the resulting solid, wash with cold water until the washings are neutral, and then dry. The crude product can be recrystallized from ethanol to yield pure (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one as a crystalline solid.[1]

Step 2: Synthesis of Cyclopropyl p-Nitrophenyl Ketone

The cyclopropanation of the p-nitrochalcone intermediate is effectively achieved using the Corey-Chaykovsky reaction.[1][2]

Experimental Protocol:

  • Ylide Preparation: In a three-necked flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) to anhydrous dimethyl sulfoxide (DMSO) (20 mL). Heat the mixture to 70°C for approximately 1 hour, or until the evolution of hydrogen gas ceases, which indicates the formation of the methylsulfinyl carbanion (a clear solution). Cool the solution to room temperature. Add trimethylsulfoxonium iodide (2.64 g, 12 mmol) dissolved in anhydrous DMSO (10 mL). Stir the resulting mixture at room temperature for 1 hour to form the sulfur ylide.[1]

  • Cyclopropanation Reaction: Dissolve the (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (10 mmol) from Step 1 in anhydrous tetrahydrofuran (THF) in a separate flask. Slowly add this solution to the freshly prepared sulfur ylide solution at 0°C.

  • Reaction Execution: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress by TLC.[1]

  • Work-up and Purification: Pour the reaction mixture into 150 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield cyclopropyl p-nitrophenyl ketone.[1][2]

Quantitative Data for Scalable Synthesis
StepReactantsReagentsSolventTimeTemperatureYieldPurity
1p-Nitroacetophenone, BenzaldehydeNaOHEthanol/Water2-3 hRoom Temp.HighHigh (after recrystallization)
2p-NitrochalconeNaH, Trimethylsulfoxonium iodideDMSO/THF4-6 h0°C to Room Temp.GoodHigh (after chromatography)

Note: Specific yields and purity will vary depending on the reaction scale and optimization of conditions.

Logical Workflow for Scalable Synthesis

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Cyclopropanation pNA p-Nitroacetophenone Condensation Claisen-Schmidt Condensation (NaOH, EtOH/H2O) pNA->Condensation Benz Benzaldehyde Benz->Condensation pNC p-Nitrochalcone Condensation->pNC Cyclopropanation Corey-Chaykovsky Reaction pNC->Cyclopropanation Ylide Sulfur Ylide Formation Ylide->Cyclopropanation FinalProduct Cyclopropyl p-Nitrophenyl Ketone Cyclopropanation->FinalProduct

Caption: Workflow for the scalable synthesis of cyclopropyl p-nitrophenyl ketone.

Alternative, Less Scalable Route: Direct Nitration

This method involves the direct nitration of commercially available cyclopropyl phenyl ketone. However, it is not recommended for the large-scale synthesis of the pure para-isomer due to poor regioselectivity, resulting in a mixture of ortho, meta, and para isomers, with the desired para product being a minor component.[3] This protocol is useful for obtaining a mixture of isomers for research purposes.

Step 1: Synthesis of Cyclopropyl Phenyl Ketone (Precursor)

This precursor can be synthesized via a Friedel-Crafts acylation of benzene.

Experimental Protocol:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry benzene (100 mL).

  • Addition of Acyl Chloride: Cool the mixture in an ice bath to 0-5°C. Slowly add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux at 60°C for 3 hours.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and wash successively with 10% HCl (50 mL), water (50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopropyl phenyl ketone.[4]

Step 2: Nitration of Cyclopropyl Phenyl Ketone

Experimental Protocol:

  • Preparation of Nitrating Agent: In a flask cooled to 0°C, slowly add fuming nitric acid (4.2 mL, 0.1 mol) to acetic anhydride (10.2 g, 0.1 mol). Maintain the temperature below 10°C during the addition. This in-situ preparation of acetyl nitrate should be performed with caution.[4]

  • Nitration Reaction: In a separate 250 mL flask, dissolve cyclopropyl phenyl ketone (14.6 g, 0.1 mol) in acetic anhydride (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared acetyl nitrate solution dropwise to the solution of cyclopropyl phenyl ketone, maintaining the reaction temperature between 0-5°C.

  • Reaction Monitoring: Stir the reaction at 0-5°C and monitor its progress by TLC or GC-MS to determine the ratio of isomers.

  • Work-up and Purification: Quench the reaction by pouring it into ice water. Extract the product with dichloromethane (3 x 75 mL). Combine the organic extracts and wash with water (100 mL), 5% sodium bicarbonate solution, and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a mixture of nitro isomers. The desired p-nitro isomer must be separated by column chromatography or fractional crystallization.[4]

Quantitative Data for Direct Nitration
StepReactantsReagentsSolventTimeTemperatureYield (p-isomer)Purity (p-isomer)
1Benzene, Cyclopropanecarbonyl chlorideAlCl₃Benzene3.5 h0-60°CGoodHigh
2Cyclopropyl phenyl ketoneFuming HNO₃, Acetic anhydrideAcetic anhydrideVariable0-5°CLow (minor product)Requires extensive purification

Direct Nitration Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Nitration Benzene Benzene FC_Acylation Friedel-Crafts Acylation (AlCl3) Benzene->FC_Acylation AcylChloride Cyclopropanecarbonyl Chloride AcylChloride->FC_Acylation CPK Cyclopropyl Phenyl Ketone FC_Acylation->CPK Nitration Nitration Reaction CPK->Nitration NitratingAgent Acetyl Nitrate (HNO3, Ac2O) NitratingAgent->Nitration IsomerMix Mixture of o, m, p -nitro isomers Nitration->IsomerMix Purification Purification (Chromatography) IsomerMix->Purification FinalProduct Cyclopropyl p-Nitrophenyl Ketone Purification->FinalProduct

Caption: Workflow for the direct nitration of cyclopropyl phenyl ketone.

Conclusion

For the scalable and regioselective synthesis of p-nitrated cyclopropyl ketones, the two-step approach via a chalcone intermediate is highly recommended. While the direct nitration of cyclopropyl phenyl ketone is a more direct route, its lack of regioselectivity makes it unsuitable for the large-scale production of a single isomer and is better suited for research applications where an isomeric mixture may be acceptable. The choice of synthetic strategy will ultimately depend on the desired scale, purity requirements, and available resources.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive application note details a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (4-Amino-3-nitrophenyl) cyclopropyl ketone and its potential process-related impurities and degradation products. This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed protocol, the scientific rationale behind the methodological choices, and guidance on data interpretation and method validation. The described method utilizes a reversed-phase C18 column with gradient elution and Photodiode Array (PDA) detection to ensure specificity, accuracy, and precision, in line with regulatory expectations.

Introduction: The Analytical Imperative

(4-Amino-3-nitrophenyl) cyclopropyl ketone is a chemical intermediate of increasing interest in pharmaceutical synthesis. Its unique structural motifs, including a strained cyclopropyl ring, an electron-withdrawing nitro group, and a nucleophilic amino group, contribute to its synthetic utility but also present specific challenges regarding its stability and impurity profile. The presence of impurities, arising from the synthetic route or degradation, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a well-characterized and validated analytical method is paramount for ensuring the quality and consistency of this key starting material.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of pharmaceutical compounds.[1][2] Its ability to separate complex mixtures with high resolution and sensitivity makes it ideal for identifying and quantifying related substances.[3] This application note describes a stability-indicating HPLC method, one that is capable of separating the main compound from its potential degradation products, thus providing a true reflection of its stability under various stress conditions.[4]

Principles of the Chromatographic Separation

The method described herein is based on reversed-phase HPLC, a technique that separates compounds based on their hydrophobicity.[5] The stationary phase is nonpolar (a C18-modified silica), while the mobile phase is a polar mixture of an aqueous buffer and an organic solvent.[6]

  • Analyte Retention: (4-Amino-3-nitrophenyl) cyclopropyl ketone, being a moderately polar molecule, will interact with the nonpolar C18 stationary phase. Its retention time will be influenced by the proportion of the organic solvent in the mobile phase; a higher concentration of organic solvent will decrease retention.

  • Separation of Related Compounds: Potential impurities, such as positional isomers (e.g., ortho- and meta-isomers) or degradation products with different polarities, will exhibit different affinities for the stationary phase, allowing for their separation.[7] For instance, more polar degradants will elute earlier, while less polar impurities will be retained longer. A gradient elution, where the mobile phase composition is changed over time, is employed to ensure the effective separation of compounds with a wide range of polarities.

A Photodiode Array (PDA) detector is employed for this analysis. Unlike single-wavelength UV detectors, a PDA detector acquires absorbance data across a wide range of UV-visible wavelengths simultaneously.[8][9] This provides several key advantages:

  • Optimal Wavelength Selection: It allows for the determination of the maximum absorbance wavelength (λmax) for the analyte and its impurities, maximizing detection sensitivity.

  • Peak Purity Analysis: By comparing the UV spectra across a single chromatographic peak, the PDA detector can assess peak purity and detect the presence of co-eluting impurities.[10] This is a critical feature for a stability-indicating method, ensuring the specificity of the analysis.[1]

  • Compound Identification: The acquired UV spectrum can aid in the tentative identification of unknown peaks by comparing them to the spectra of known standards or related compounds.

Experimental Protocol

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (or Formic acid for MS-compatible methods)

    • (4-Amino-3-nitrophenyl) cyclopropyl ketone reference standard

    • Hydrochloric acid (0.1 N)

    • Sodium hydroxide (0.1 N)

    • Hydrogen peroxide (3%)

Preparation of Solutions
  • Mobile Phase A: Prepare a 0.1% solution of phosphoric acid in water. Filter and degas.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of (4-Amino-3-nitrophenyl) cyclopropyl ketone reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the sample and prepare as described for the Standard Stock Solution.

Chromatographic Conditions

The following conditions provide a starting point for method development and can be optimized as needed.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid helps to control the pH and improve peak shape. Acetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient Elution Time (min)%B
0.020
20.080
25.080
25.120
30.020
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CHelps to ensure reproducible retention times.
Injection Volume 10 µLCan be adjusted based on analyte concentration and detector sensitivity.
Detection PDA Detector, 200-400 nm, Quantitation at λmaxAllows for peak purity analysis and quantitation at the optimal wavelength.
System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST). This ensures that the system is operating as intended.[2]

  • Procedure: Inject the Working Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0 for the main peak.

    • Theoretical Plates (N): ≥ 2000 for the main peak.

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% for the five replicate injections.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A & B) system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_diluent Prepare Diluent prep_standard Prepare Standard Solution prep_diluent->prep_standard prep_sample Prepare Sample Solution prep_diluent->prep_sample sst_injections System Suitability Injections (5x Standard) prep_standard->sst_injections sample_injections Sample Injections prep_sample->sample_injections system_equilibration->sst_injections check_sst Verify SST Criteria sst_injections->check_sst integrate_peaks Integrate Chromatograms sample_injections->integrate_peaks check_sst->sample_injections If SST Passes calculate_results Calculate Impurity Levels integrate_peaks->calculate_results peak_purity Assess Peak Purity integrate_peaks->peak_purity

Identification of Related Compounds and Forced Degradation Studies

A crucial aspect of a stability-indicating method is its ability to separate the active ingredient from all potential impurities. These can be categorized as process-related impurities and degradation products.

Potential Process-Related Impurities

The synthesis of (4-Amino-3-nitrophenyl) cyclopropyl ketone can give rise to several impurities. For example, if the synthesis involves the nitration of a phenyl cyclopropyl ketone precursor, positional isomers (ortho- and meta-isomers) are likely to be formed.[11] Other potential impurities could include starting materials, intermediates, and by-products from side reactions.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[1] These studies involve subjecting the sample to stress conditions to generate potential degradation products.[2]

  • Procedure: Prepare solutions of (4-Amino-3-nitrophenyl) cyclopropyl ketone in the diluent and subject them to the following conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60 °C for a specified time (e.g., 24 hours). Neutralize before injection.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60 °C for a specified time. Neutralize before injection.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) for a specified period. Dissolve in diluent before injection.

    • Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) for a specified duration.

  • Analysis: Analyze the stressed samples using the developed HPLC method. The goal is to achieve a degradation of approximately 5-20% of the main peak.

  • Evaluation: The chromatograms of the stressed samples should show that the degradation products are well-resolved from the main peak and from each other. The peak purity of the main peak in the presence of its degradants should be assessed using the PDA detector.

G cluster_stress Forced Degradation Conditions main_compound (4-Amino-3-nitrophenyl) cyclopropyl ketone acid Acid Hydrolysis (HCl) main_compound->acid base Base Hydrolysis (NaOH) main_compound->base oxidation Oxidation (H₂O₂) main_compound->oxidation thermal Thermal Stress main_compound->thermal photo Photolytic Stress (UV) main_compound->photo degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photo->degradation_products

Method Validation

The developed analytical method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) to demonstrate its suitability for its intended purpose.[12] The validation should include the following parameters:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of its impurities and degradants. This is demonstrated through forced degradation studies and peak purity analysis.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo or sample matrix.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH).

Data Analysis and Reporting

  • Identification: The main peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.

  • Quantitation of Impurities: The amount of each impurity is calculated using the area of the impurity peak relative to the area of the main peak in the sample chromatogram (area percent method), or by using the response factor of the main peak if the response factors of the impurities are unknown.

    % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

  • Reporting: The results should include the percentage of each individual impurity and the total percentage of all impurities. Any impurity exceeding the reporting threshold (typically 0.05%) should be reported.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of (4-Amino-3-nitrophenyl) cyclopropyl ketone and its related compounds. By following the detailed experimental procedure, incorporating system suitability tests, and performing thorough method validation, researchers and drug development professionals can ensure the generation of accurate and reliable data on the purity and stability of this important chemical intermediate. The use of a PDA detector is strongly recommended to ensure the specificity and trustworthiness of the results, which is a cornerstone of regulatory compliance and drug product quality.

References

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in the Nitration of Cyclopropyl Phenyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of the nitration of cyclopropyl phenyl ketone. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in mechanistic principles to help you navigate this complex reaction and achieve your desired synthetic outcomes.

Introduction: The Challenge of Competing Directing Effects

The nitration of cyclopropyl phenyl ketone is a classic example of electrophilic aromatic substitution where regioselectivity is dictated by the competing electronic effects of two distinct substituents. The acyl group (-CO-cyclopropyl) is a deactivating, meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects. Conversely, the cyclopropyl group, through its unique Walsh orbitals, can donate electron density to the phenyl ring, acting as a weak activating, ortho-, para-directing group. This electronic tug-of-war often leads to a mixture of isomers, posing significant purification challenges. This guide will help you understand and control these factors.

Troubleshooting Guide

Issue 1: My reaction yields a mixture of ortho, meta, and para isomers. How can I improve the selectivity for the meta product?

This is the most common issue encountered in this reaction. The formation of multiple isomers is a direct result of the competing directing effects of the acyl and cyclopropyl groups.

Root Cause Analysis: The strong deactivating and meta-directing effect of the carbonyl group is the dominant influence, which is why the meta isomer is typically the major product. However, the ortho-, para-directing influence of the cyclopropyl group is significant enough to yield a substantial amount of the ortho isomer. The para position is sterically hindered by the cyclopropyl group, and the electronic deactivation by the ketone is still felt, making the para isomer the minor product.

Solutions:

  • Choice of Nitrating Agent: The nature of the electrophile can influence the isomer distribution.

    • Acetyl nitrate (HNO₃/Ac₂O): This is often the reagent of choice for increasing the yield of the meta isomer. It is a milder nitrating agent compared to mixed acid, and in some cases, can lead to a higher meta-selectivity. A study has shown that using acetyl nitrate can yield an isomer distribution of approximately 59% meta, 38% ortho, and 3% para.[1]

    • Mixed Acid (HNO₃/H₂SO₄): This stronger nitrating system can sometimes lead to a higher proportion of the ortho isomer (around 30%) due to the highly reactive nitronium ion (NO₂⁺) being less selective.[1]

  • Temperature Control: Nitration is a highly exothermic reaction.[2] Maintaining a low and constant temperature (0-5 °C) is crucial.[3] Higher temperatures can lead to decreased selectivity and the formation of byproducts due to oxidation.

  • Slow Addition of Nitrating Agent: A slow, dropwise addition of the nitrating agent to the solution of cyclopropyl phenyl ketone ensures that the concentration of the nitronium ion remains low and constant, which can favor the formation of the thermodynamically more stable meta product.

Issue 2: The yield of my desired isomer is low, and I'm getting a lot of dark-colored impurities.

Low yields and the formation of dark impurities often point to side reactions, such as oxidation or polynitration.

Root Cause Analysis: Nitrating agents are strong oxidizing agents. If the reaction temperature is too high or the concentration of the nitrating agent is excessive, oxidation of the starting material or the product can occur, leading to the formation of complex, often colored, byproducts. Polynitration, while less likely due to the deactivating nature of the first nitro group, can also occur under harsh conditions.

Solutions:

  • Strict Temperature Management: Use an ice-salt bath to maintain a temperature below 5 °C throughout the addition of the nitrating agent.

  • Stoichiometry Control: Use a slight excess (1.0-1.2 equivalents) of the nitrating agent. A large excess will increase the likelihood of side reactions.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction.[4] Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Issue 3: I'm having difficulty separating the ortho and meta isomers.

The similar polarity of the ortho and meta isomers can make their separation by column chromatography challenging.

Solutions:

  • Column Chromatography Optimization:

    • Solvent System: A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point. A shallow gradient of the polar solvent can help to improve separation.

    • Silica Gel: Use a high-quality silica gel with a small particle size for better resolution.

  • Recrystallization: If a solid product is obtained, fractional recrystallization can be an effective method for purification. Experiment with different solvents to find one that selectively dissolves one isomer over the other. For instance, the pure meta isomer has been successfully recrystallized from absolute ethanol.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the meta position the major product in the nitration of cyclopropyl phenyl ketone?

The carbonyl group (C=O) of the ketone is a powerful deactivating group. It withdraws electron density from the benzene ring through both the inductive effect and the resonance effect. This electron withdrawal is most pronounced at the ortho and para positions, making the meta position relatively more electron-rich and therefore more susceptible to electrophilic attack.

Q2: What is the role of the cyclopropyl group in this reaction?

The cyclopropyl group is considered an electron-donating group. The C-C bonds of the cyclopropane ring have a high degree of p-character, allowing them to interact with and donate electron density to the adjacent pi-system of the benzene ring. This electron-donating character activates the ortho and para positions, which is why a significant amount of the ortho isomer is formed.

Q3: Why is the para isomer formed in such low quantities?

The low yield of the para isomer is likely due to a combination of steric hindrance and electronic effects. The cyclopropyl group is sterically bulky, which can hinder the approach of the electrophile to the para position. Additionally, the deactivating effect of the ketone group, although weakest at the para position compared to the ortho position, still makes it less favorable for attack than the meta position.

Q4: Can I use other nitrating agents?

Other nitrating agents can be used, but they may affect the regioselectivity. For example, nitronium tetrafluoroborate (NO₂BF₄) is a powerful nitrating agent that can be used in aprotic solvents, which may offer a different selectivity profile. However, for favoring the meta isomer, acetyl nitrate is a well-documented choice.

Q5: How can I confirm the identity and ratio of the isomers in my product mixture?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective tool for this.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns for the ortho, meta, and para isomers. Integration of the signals corresponding to each isomer can be used to determine their relative ratios.[1]

  • ¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum can also be used to distinguish between the isomers.[5]

  • GC-MS: Gas Chromatography-Mass Spectrometry can be used to separate the isomers and confirm their molecular weight.

Data Presentation

Nitrating AgentTemperature (°C)ortho-isomer (%)meta-isomer (%)para-isomer (%)Reference
Acetyl Nitrate (in Ac₂O)0-538593[1]
Mixed Acid (HNO₃/H₂SO₄)Low~30Major ProductMinor Product[1]

Note: The data for mixed acid is qualitative, as the exact ratio can vary significantly with reaction conditions.

Experimental Protocols

Protocol 1: Nitration of Cyclopropyl Phenyl Ketone using Acetyl Nitrate

This protocol is adapted from literature procedures and is optimized for favoring the meta-nitro isomer.[1][3]

1. Preparation of the Nitrating Agent (Acetyl Nitrate): a. In a flask cooled to 0 °C in an ice bath, slowly add fuming nitric acid (1.0 equivalent) to acetic anhydride (1.2 equivalents). b. Maintain the temperature below 10 °C during the addition. This in-situ preparation should be performed with extreme caution in a well-ventilated fume hood.

2. Nitration Reaction: a. In a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyclopropyl phenyl ketone (1.0 equivalent) in acetic anhydride. b. Cool the solution to 0 °C in an ice bath. c. Slowly add the prepared acetyl nitrate solution dropwise from the dropping funnel to the solution of cyclopropyl phenyl ketone, maintaining the reaction temperature between 0-5 °C. d. Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

3. Work-up and Purification: a. Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture onto crushed ice with vigorous stirring. b. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). c. Wash the combined organic extracts with water, then with a 5% sodium bicarbonate solution until effervescence ceases, and finally with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude mixture of nitro isomers. e. Purify the isomers by column chromatography on silica gel or by recrystallization.

Visualization of Directing Effects

The following diagram illustrates the conflicting electronic influences on the phenyl ring of cyclopropyl phenyl ketone, which ultimately determine the regioselectivity of nitration.

G cluster_molecule Cyclopropyl Phenyl Ketone cluster_effects Electronic & Steric Effects cluster_positions Favored Positions for Nitration Ring Phenyl Ring CO C=O (Acyl Group) CO->Ring Deactivating Strongly Deactivating (-I, -R Effects) CO->Deactivating CP Cyclopropyl Group CP->Ring Activating Weakly Activating (Electron Donating) CP->Activating Meta meta Deactivating->Meta Directs to: Ortho ortho Activating->Ortho Directs to: Para para (disfavored) Activating->Para Steric Steric Hindrance Steric->Ortho Hinders Steric->Para Hinders

Caption: Competing effects in the nitration of cyclopropyl phenyl ketone.

References

Technical Support Center: Synthesis of Cyclopropyl(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the synthesis of Cyclopropyl(3-nitrophenyl)methanone. This valuable chemical intermediate presents unique challenges in its preparation, primarily centered around controlling regioselectivity and managing the reactivity of the starting materials. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. We will explore common pitfalls, provide detailed troubleshooting advice, and present frequently asked questions to ensure a successful and efficient synthesis.

Core Synthetic Challenges

The synthesis of this compound is not a straightforward process. The primary difficulties arise from the electronic properties of the nitro group and the unique reactivity of the cyclopropyl moiety. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it less susceptible to standard electrophilic substitution reactions like Friedel-Crafts acylation.[1][2] Furthermore, the cyclopropyl group, while possessing some double-bond character, can be prone to ring-opening under harsh acidic conditions.[3][4]

Here, we will address the most common synthetic routes and their associated challenges:

  • Friedel-Crafts Acylation of Nitrobenzene: This is often the first approach considered for aryl ketone synthesis. However, it is generally not a viable method for strongly deactivated rings like nitrobenzene.[1][5]

  • Nitration of Cyclopropyl Phenyl Ketone: While seemingly a direct route, this method suffers from poor regioselectivity, yielding a mixture of ortho, meta, and para isomers, with the desired meta-isomer not always being the major product.[5][6] Separation of these isomers can be challenging and often results in low yields of the pure target compound.

  • Multi-step Synthesis via a Chalcone Intermediate: A more controlled and often higher-yielding approach involves the synthesis of a chalcone followed by cyclopropanation.[7][8] This method offers better control over the final product but requires more synthetic steps.

  • Grignard Reaction with 3-Nitrobenzonitrile: This approach involves the reaction of a cyclopropyl Grignard reagent with 3-nitrobenzonitrile. However, Grignard reagents can react with the nitro group itself, leading to complex side reactions.[9][10]

  • Oxidation of Cyclopropyl(3-nitrophenyl)methanol: This method requires the prior synthesis of the corresponding alcohol, which can be prepared by reducing the ketone or via a Grignard reaction with 3-nitrobenzaldehyde. The final oxidation step must be carefully controlled to avoid over-oxidation or side reactions.

  • Suzuki-Miyaura Cross-Coupling: A modern approach involves the palladium-catalyzed coupling of a cyclopropylboronic acid or its derivative with a 3-nitrophenyl halide.[11][12][13][14][15] This method can offer high yields and excellent functional group tolerance.

Troubleshooting Guide

This section is designed to address specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Friedel-Crafts Acylation of Nitrobenzene The nitro group strongly deactivates the benzene ring towards electrophilic aromatic substitution.[1][2]This method is generally not recommended. Consider alternative synthetic routes such as the nitration of cyclopropyl phenyl ketone or a multi-step synthesis.[5]
Poor Regioselectivity in the Nitration of Cyclopropyl Phenyl Ketone The acyl group is a meta-director, but the cyclopropyl group can influence the substitution pattern, leading to a mixture of ortho, meta, and para isomers.[5]Optimize nitrating conditions (e.g., choice of nitrating agent, temperature, and reaction time). Employ careful purification techniques such as column chromatography or fractional crystallization to isolate the desired meta-isomer.[6]
Formation of Multiple Products in Grignard Reaction The Grignard reagent can react with both the nitrile and the nitro group of 3-nitrobenzonitrile.[9]Use a less reactive organometallic reagent or protect the nitro group before the Grignard reaction. Alternatively, consider a different synthetic strategy.
Low Yield in the Cyclopropanation of 3-Nitrochalcone The electron-withdrawing nitro group can affect the reactivity of the double bond in the chalcone. Incomplete reaction or side reactions, such as epoxide formation in a Corey-Chaykovsky reaction, can occur.[8]Optimize reaction conditions, including temperature and reaction time. For a Corey-Chaykovsky reaction, using dimethylsulfoxonium methylide (DMSOM) is favored for 1,4-addition to yield the cyclopropane.[8]
Ring Opening of the Cyclopropyl Group The cyclopropyl ring is strained and can open under strongly acidic conditions, which might be employed during nitration or workup.[3]Use milder reaction conditions. Avoid prolonged exposure to strong acids and high temperatures.
Difficulty in Purifying the Final Product The presence of isomeric byproducts or unreacted starting materials can complicate purification.Utilize high-performance liquid chromatography (HPLC) or careful column chromatography with a well-chosen eluent system for effective separation. Recrystallization from a suitable solvent can also be effective.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts acylation of nitrobenzene with cyclopropanecarbonyl chloride so challenging?

A1: The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring to a large extent.[1] This deactivation makes the ring significantly less nucleophilic and therefore much less reactive towards electrophiles like the acylium ion generated in the Friedel-Crafts reaction.[2][16] Consequently, the reaction is often unsuccessful or gives very low yields.

Q2: I performed the nitration of cyclopropyl phenyl ketone and obtained a mixture of isomers. How can I improve the yield of the meta-isomer?

A2: While the acyl group is a meta-director, obtaining a pure meta-isomer can be challenging. To optimize for the meta-product, you can try to control the reaction temperature carefully, as lower temperatures often favor the thermodynamically more stable product. Using a milder nitrating agent might also improve selectivity. However, the most reliable method to obtain the pure meta-isomer is through careful chromatographic separation of the product mixture.[5][6]

Q3: Is the Suzuki-Miyaura coupling a viable alternative for this synthesis?

A3: Yes, the Suzuki-Miyaura cross-coupling reaction is an excellent and modern alternative.[12][15] This method involves the reaction of a cyclopropylboronic acid or a cyclopropyltrifluoroborate salt with a 3-nitrophenyl halide (e.g., 3-bromonitrobenzene) in the presence of a palladium catalyst and a base.[11][13] This approach generally offers high yields, excellent regioselectivity, and tolerance to a wide range of functional groups, including the nitro group.

Q4: Can I use a Grignard reagent to synthesize this compound?

A4: While theoretically possible by reacting cyclopropylmagnesium bromide with 3-nitrobenzonitrile, this route is fraught with challenges. Grignard reagents are highly reactive and can react with the nitro group, leading to a complex mixture of products.[9][10] It is generally advisable to explore other synthetic strategies unless the nitro group can be temporarily protected.

Q5: What are the key safety precautions to consider during the nitration of cyclopropyl phenyl ketone?

A5: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions.[17] The nitrating mixture (typically a combination of nitric acid and sulfuric acid) is highly corrosive. Always perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and add the nitrating agent slowly while monitoring the temperature closely with an external cooling bath (e.g., an ice bath).[18][19]

Experimental Protocols

Protocol 1: Nitration of Cyclopropyl Phenyl Ketone[6]

This protocol will yield a mixture of isomers, requiring subsequent purification.

  • Preparation of the Nitrating Agent: In a flask cooled to 0 °C, slowly add fuming nitric acid to acetic anhydride with stirring.

  • Nitration Reaction: In a separate flask, dissolve cyclopropyl phenyl ketone in acetic anhydride and cool the solution to 0 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared acetyl nitrate solution dropwise to the solution of cyclopropyl phenyl ketone, ensuring the reaction temperature is maintained between 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the product with dichloromethane or another suitable organic solvent.

  • Washing: Wash the combined organic extracts with water, a 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude mixture of nitro isomers.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the meta-isomer.

Protocol 2: Suzuki-Miyaura Cross-Coupling[11][13]

This protocol provides a general guideline for the cross-coupling reaction.

  • Reaction Setup: In a reaction vessel, combine 3-bromonitrobenzene, potassium cyclopropyltrifluoroborate, a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like XPhos), and a base (e.g., K₂CO₃).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add a suitable solvent system (e.g., a mixture of toluene and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizing Synthetic Pathways

To better understand the synthetic options and their challenges, the following diagrams illustrate the key transformations.

Synthesis_Pathways cluster_0 Route 1: Friedel-Crafts Acylation (Challenging) cluster_1 Route 2: Nitration of Phenyl Ketone cluster_2 Route 3: Suzuki-Miyaura Coupling (Recommended) Nitrobenzene Nitrobenzene Product This compound Nitrobenzene->Product Very Low Yield AcyliumIon Cyclopropanecarbonyl Chloride + AlCl3 AcyliumIon->Nitrobenzene Electrophilic Attack (Strongly Deactivated) CPK Cyclopropyl Phenyl Ketone Nitration HNO3 / H2SO4 CPK->Nitration Isomers Mixture of o, m, p Isomers Nitration->Isomers Purification Chromatography Isomers->Purification MetaIsomer This compound Purification->MetaIsomer BNB 3-Bromonitrobenzene CouplingProduct This compound BNB->CouplingProduct CPBA Cyclopropylboronic Acid Derivative CPBA->CouplingProduct Pd_Catalyst Pd Catalyst + Base

Caption: Overview of synthetic routes to this compound.

Troubleshooting_Logic cluster_LowYield Troubleshooting Low Yield cluster_ImpureProduct Troubleshooting Impurities cluster_NoReaction Troubleshooting No Reaction Start Synthesis Attempt Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Low Conversion ImpureProduct Impure Product Problem->ImpureProduct Multiple Spots on TLC NoReaction No Reaction Problem->NoReaction Starting Material Unchanged CheckConditions Review Reaction Conditions (Temp, Time, Reagents) LowYield->CheckConditions IdentifyByproducts Characterize Impurities (NMR, MS) ImpureProduct->IdentifyByproducts CheckReagents Verify Reagent Quality and Activity NoReaction->CheckReagents Optimize Optimize Conditions CheckConditions->Optimize Suboptimal AlternativeRoute Consider Alternative Route CheckConditions->AlternativeRoute Inherently Low-Yielding (e.g., Friedel-Crafts) ModifyConditions Modify Conditions to Minimize Side Reactions IdentifyByproducts->ModifyConditions ImprovePurification Refine Purification Technique IdentifyByproducts->ImprovePurification CheckCatalyst Check Catalyst (if applicable) CheckReagents->CheckCatalyst Reagents OK IncreaseReactivity Increase Reactivity (e.g., Higher Temp, Stronger Reagent) CheckCatalyst->IncreaseReactivity Catalyst OK

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Identification of byproducts in Cyclopropyl(3-nitrophenyl)methanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclopropyl(3-nitrophenyl)methanone. The primary focus is on the identification and management of byproducts commonly encountered during its synthesis via the nitration of cyclopropyl phenyl ketone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the primary byproducts?

A1: The most prevalent laboratory-scale synthesis of this compound is the nitration of cyclopropyl phenyl ketone. This reaction typically yields a mixture of isomeric products. The primary byproducts are the ortho- and para-isomers of cyclopropyl nitrophenyl ketone. Direct Friedel-Crafts acylation of nitrobenzene is generally not feasible due to the strong deactivating effect of the nitro group on the aromatic ring.[1][2][3]

Q2: Why does the nitration of cyclopropyl phenyl ketone produce a mixture of isomers?

A2: The cyclopropyl ketone group is an ortho-, para-directing deactivator in electrophilic aromatic substitution. However, the reaction conditions, particularly the nitrating agent used (e.g., mixed acid vs. acetyl nitrate), can influence the isomer distribution. For instance, acetyl nitrate may lead to a higher proportion of the ortho-isomer due to complexation with the carbonyl group.[2]

Q3: How can I minimize the formation of undesired ortho- and para-isomers?

A3: While completely eliminating the formation of ortho- and para-isomers is challenging, optimizing reaction conditions can favor the formation of the meta-isomer. Careful control of temperature and the choice of nitrating agent are crucial. However, the most effective strategy for obtaining the pure meta-isomer is through careful purification of the crude product mixture.[1][2]

Q4: What are the recommended methods for purifying this compound from its isomers?

A4: The primary methods for purifying this compound from its isomeric byproducts are column chromatography on silica gel and fractional crystallization.[1][4] Trituration with a suitable solvent, such as light petroleum ether, followed by recrystallization from a solvent like ethanol, has been reported to be effective in isolating the pure meta-isomer.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of the desired meta-isomer. Suboptimal reaction conditions favoring ortho- and para-isomers.Optimize the reaction temperature and choice of nitrating agent. Refer to literature for conditions that may favor meta-directing effects.
Difficulty in separating the isomers by column chromatography. Isomers have very similar polarities.Use a long column with a shallow solvent gradient. Consider using a different stationary phase or a reverse-phase HPLC for better separation.[5]
Co-crystallization of isomers during recrystallization. The isomers have similar crystal lattice energies.Try a different recrystallization solvent or a multi-solvent system. Seeding the solution with a pure crystal of the meta-isomer can sometimes help.
Ambiguous NMR or MS data, making it difficult to confirm the identity of the isomers. Overlapping signals in ¹H NMR or similar fragmentation patterns in MS.Utilize 2D NMR techniques like COSY and HMBC to resolve overlapping signals and confirm connectivity. For MS, consider high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Quantitative Data: Isomer Distribution

The nitration of cyclopropyl phenyl ketone results in a mixture of ortho, meta, and para isomers. The relative abundance of each isomer is dependent on the reaction conditions.

Nitrating Agent Ortho-Isomer (%) Meta-Isomer (%) Para-Isomer (%)
"Mixed Acid" (HNO₃/H₂SO₄)~30%Major ProductMinor Product
Acetyl Nitrate (HNO₃/Acetic Anhydride)High DegreeMajor ProductVery Minor

Note: The exact percentages can vary based on specific reaction conditions such as temperature and reaction time. The data presented is based on typical outcomes reported in the literature.[2]

Experimental Protocols

Identification of Isomers by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To differentiate between the ortho-, meta-, and para-isomers of cyclopropyl nitrophenyl ketone based on their distinct ¹H and ¹³C NMR spectra.

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]

¹H NMR Spectroscopy:

  • General Features: The spectra of all isomers will show multiplets corresponding to the cyclopropyl protons (typically in the range of 0.8-1.5 ppm) and signals for the aromatic protons (in the downfield region, ~7.5-8.5 ppm).

  • Distinguishing Isomers: The splitting pattern and chemical shifts of the aromatic protons are diagnostic.

    • Ortho-isomer: Will typically show four distinct aromatic signals, often with complex splitting patterns due to the proximity of all substituents.

    • Meta-isomer: Will exhibit four aromatic signals, often with characteristic splitting patterns (e.g., a singlet or narrow triplet for the proton between the two substituents).

    • Para-isomer: Due to symmetry, will show only two distinct aromatic signals, typically two doublets.

¹³C NMR Spectroscopy:

  • General Features: All isomers will show signals for the cyclopropyl carbons (one CH and two CH₂ groups) and the carbonyl carbon (~195-200 ppm), in addition to the aromatic carbons.

  • Distinguishing Isomers: The number of aromatic signals is key.

    • Ortho- and Meta-isomers: Will each show six distinct aromatic carbon signals.

    • Para-isomer: Due to symmetry, will show only four distinct aromatic carbon signals.

Identification of Isomers by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the isomers and analyze their fragmentation patterns.

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

Analysis:

  • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of cyclopropyl nitrophenyl ketone (C₁₀H₉NO₃, MW: 191.18 g/mol ).[7]

  • The fragmentation patterns of the isomers may be very similar, making differentiation by MS alone challenging. However, MS is crucial for confirming the correct molecular weight and the absence of other impurities.

Visualizations

reaction_pathway start Cyclopropyl Phenyl Ketone reagents Nitrating Agent (e.g., HNO3/H2SO4) start->reagents product_mixture Crude Product Mixture reagents->product_mixture ortho Cyclopropyl(2-nitrophenyl)methanone (Ortho-isomer) product_mixture->ortho Byproduct meta This compound (Meta-isomer) product_mixture->meta Desired Product para Cyclopropyl(4-nitrophenyl)methanone (Para-isomer) product_mixture->para Byproduct

Caption: Reaction pathway for the nitration of cyclopropyl phenyl ketone.

troubleshooting_workflow decision decision process process result result issue issue start Crude product from nitration analyze Analyze by TLC/¹H NMR start->analyze is_pure Is the meta-isomer pure? analyze->is_pure column Perform column chromatography is_pure->column No pure_product Pure this compound is_pure->pure_product Yes analyze2 Analyze fractions column->analyze2 is_separated Are isomers separated? analyze2->is_separated recrystallize Recrystallize appropriate fractions is_separated->recrystallize Yes not_separated Optimize chromatography (solvent, column) is_separated->not_separated No not_pure Is the product pure after recrystallization? recrystallize->not_pure not_separated->column not_pure->pure_product Yes repeat_purification Repeat purification or consider alternative method not_pure->repeat_purification No repeat_purification->column

Caption: Troubleshooting workflow for the purification of this compound.

References

Purification techniques for Cyclopropyl(3-nitrophenyl)methanone from isomer mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Cyclopropyl(3-nitrophenyl)methanone from isomer mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed during the synthesis of this compound?

A1: The nitration of cyclopropyl phenyl ketone typically yields a mixture of positional isomers. The distribution is approximately 59% meta (3-nitro), 38% ortho (2-nitro), and 3% para (4-nitro).[1]

Q2: What are the recommended purification techniques for isolating this compound?

A2: The primary methods for purifying this compound from its isomers are fractional crystallization and column chromatography.[2][3] High-Performance Liquid Chromatography (HPLC) can also be employed for analytical and preparative separations.[4][5]

Q3: Is there a preferred initial purification step for a crude mixture?

A3: Yes, trituration of the crude product with a non-polar solvent like light petroleum ether is an effective initial step to enrich the desired meta isomer before proceeding to recrystallization.[1]

Troubleshooting Guides

Fractional Crystallization
Problem Potential Cause Troubleshooting Steps
Oiling out during crystallization The compound is insoluble in the hot solvent, or the solvent polarity is not optimal.- Ensure the compound fully dissolves in the hot solvent before cooling. - Try a different solvent system. For this compound, absolute ethanol is recommended.[1] - Add a co-solvent to modify the polarity.
Low recovery of pure product The target compound has significant solubility in the cold solvent.- Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. - Minimize the amount of hot solvent used to dissolve the crude product.
Co-precipitation of isomers The solubility differences between the isomers are insufficient in the chosen solvent.- Perform multiple recrystallization steps. - Pre-purify the crude mixture by trituration or column chromatography to reduce the concentration of impurities before crystallization.[1]
Column Chromatography
Problem Potential Cause Troubleshooting Steps
Poor separation of isomers The mobile phase does not provide adequate resolution.- Optimize the solvent system. A gradient of ethyl acetate in hexanes is a good starting point for nitrated aromatic ketones.[6] - Consider using a different stationary phase, such as a phenyl-bonded silica gel, which can offer better selectivity for aromatic positional isomers.[7]
Peak tailing Interactions between the analyte and active sites on the silica gel.- Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the analyte's nature) to the eluent to block active sites.
Product elutes with the solvent front The eluent is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Product does not elute from the column The eluent is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).

Experimental Protocols

Protocol 1: Purification by Fractional Crystallization

This protocol is adapted from the successful purification of this compound as described in the literature.[1]

  • Trituration:

    • Suspend the crude isomer mixture (an oil/crystal mix) in light petroleum ether.

    • Stir or sonicate the mixture to break up the solids.

    • The ortho and para isomers are generally more soluble in non-polar solvents, leaving a solid enriched in the meta isomer.

    • Filter the solid and wash with a small amount of cold petroleum ether.

  • Recrystallization:

    • Dissolve the enriched solid from the trituration step in a minimal amount of boiling absolute ethanol.

    • Allow the solution to cool slowly to room temperature.

    • For maximum yield, further cool the flask in an ice bath.

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold absolute ethanol.

    • Dry the crystals under vacuum to obtain pure this compound.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude isomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

    • Begin elution with the low-polarity mobile phase, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Gradually increase the percentage of ethyl acetate to elute the different isomers.

    • Combine the fractions containing the pure meta isomer and evaporate the solvent under reduced pressure.

Data Presentation

Table 1: Isomer Distribution from the Nitration of Cyclopropyl Phenyl Ketone [1]

IsomerPosition of Nitro GroupApproximate Yield (%)
This compoundmeta59
Cyclopropyl(2-nitrophenyl)methanoneortho38
Cyclopropyl(4-nitrophenyl)methanonepara3

Visualization

PurificationWorkflow Crude Crude Isomer Mixture (ortho, meta, para) Trituration Trituration (Light Petroleum Ether) Crude->Trituration Filtration1 Filtration Trituration->Filtration1 Liquid_Waste1 Liquid Phase (Enriched in ortho/para isomers) Filtration1->Liquid_Waste1 Discard Solid_Enriched Solid (Enriched in meta isomer) Filtration1->Solid_Enriched Recrystallization Recrystallization (Absolute Ethanol) Solid_Enriched->Recrystallization Filtration2 Filtration Recrystallization->Filtration2 Pure_Meta Pure this compound Filtration2->Pure_Meta Collect Crystals Liquid_Waste2 Mother Liquor Filtration2->Liquid_Waste2 Discard

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Column Chromatography for Cyclopropyl Nitrophenyl Ketone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the separation of cyclopropyl nitrophenyl ketone isomers using column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cyclopropyl nitrophenyl ketone isomers (ortho, meta, para) challenging?

The primary challenge lies in the structural similarity of the isomers. They have the same molecular weight and functional groups, leading to very similar polarities and interactions with the stationary phase. This results in close elution times and potential co-elution, making baseline separation difficult to achieve.[1][2][3]

Q2: What is the recommended starting point for stationary and mobile phases?

For general-purpose separation, a silica gel stationary phase (60 Å, 230-400 mesh) is a common and effective starting point.[4][5] A mobile phase system of hexane and ethyl acetate is frequently used, with the ratio adjusted to optimize separation.[4][6] An initial gradient of 10% to 20% ethyl acetate in hexane is a good starting point for method development.[7]

Q3: Can I use reverse-phase HPLC for this separation?

Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) is a viable alternative. It utilizes a non-polar stationary phase (like C18 or Phenyl-Hexyl) and a polar mobile phase (such as acetonitrile/water or methanol/water).[8][9][10][11] This method separates molecules based on hydrophobicity and can offer different selectivity compared to normal-phase chromatography, potentially resolving isomers that are difficult to separate on silica gel.[12]

Q4: Are there specialized stationary phases that can improve isomer separation?

For difficult separations of aromatic isomers, specialized stationary phases can offer enhanced selectivity. Phenyl-based columns, for instance, can provide additional separation mechanisms through π-π interactions between the stationary phase and the aromatic rings of the ketones.[11][13][14] Porous graphitic carbon (PGC) columns are also known for their excellent ability to separate positional and structural isomers due to unique steric recognition properties.[15]

Troubleshooting Guide

Problem: Poor or No Separation (Co-elution of Isomers)

Q: My isomers are eluting together. How can I improve the resolution?

A: Co-elution is the most common problem. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Adjust Polarity: If using a hexane/ethyl acetate system on silica, decrease the polarity by reducing the percentage of ethyl acetate. This will increase the retention time of the compounds and may improve separation. Perform a gradient elution, starting with a low polarity and gradually increasing it.[4][7]

    • Change Solvents: Substitute ethyl acetate with a different solvent like dichloromethane or a mixture of solvents to alter the selectivity of the separation.

  • Change the Stationary Phase:

    • If silica gel is not providing adequate resolution, switch to a stationary phase with a different separation mechanism. A phenyl-functionalized phase can enhance separation through π-π interactions.[11][14]

  • Improve Column Packing and Loading:

    • Ensure the column is packed uniformly to prevent channeling. A poorly packed column leads to band broadening.[7]

    • Apply the sample in a minimal volume of solvent to create a narrow starting band. Dry loading the sample onto a small amount of silica gel is often a superior method.[4]

Problem: Peak Tailing

Q: The peaks in my chromatogram are asymmetrical and show significant tailing. What is the cause and how can I fix it?

A: Peak tailing can be caused by several factors:

  • Sample Overload: You may be loading too much sample onto the column. Reduce the amount of crude material loaded.

  • Secondary Interactions: The ketone's carbonyl group or the nitro group may have strong, undesirable interactions with active sites (silanol groups) on the silica gel.

    • Solution: Deactivate the silica gel by adding a small amount of a polar modifier like triethylamine (~0.1%) to the mobile phase. This can mask the active sites and reduce tailing.

  • Channeling in the Column: The column may be poorly packed. Repack the column carefully, ensuring a homogenous bed.[7]

  • Column Degradation: The stationary phase may be contaminated or degraded. Flushing the column or replacing it may be necessary.[5]

Problem: High Backpressure

Q: The solvent flow through my column is very slow, and I'm observing high backpressure. What should I do?

A: High backpressure is typically due to a blockage.

  • Clogged Frit or Column Inlet: Fine particles from your sample or silica dust can clog the column frit or the top layer of the stationary phase.

    • Solution: Ensure your sample is fully dissolved and filtered before loading. Adding a layer of sand on top of the stationary phase can help prevent disturbance of the silica bed.[7]

  • Incorrect Mobile Phase: A mobile phase that is too viscous can lead to high pressure. Ensure your solvents are appropriate for the column dimensions and particle size.[16]

  • Precipitation: The sample may have precipitated at the top of the column if it is not soluble in the mobile phase.[17]

    • Solution: Ensure the solvent used to load the sample is weaker than or miscible with the mobile phase.[18]

Problem: Low or No Product Recovery

Q: I've run the column, but I can't recover my product from any of the fractions. Where did it go?

A: This issue can arise from several sources:

  • Irreversible Adsorption: The compound may be too polar for the chosen mobile phase and has become irreversibly stuck to the top of the column.

    • Solution: After your initial elution, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to wash out any strongly retained compounds.

  • Incorrect Mobile Phase Selection: The mobile phase may be too non-polar, causing all compounds, including your product, to remain on the stationary phase.

    • Solution: Always use Thin-Layer Chromatography (TLC) to scout for an appropriate mobile phase system before running the column. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4.

  • Compound Degradation: Some compounds can be sensitive to the acidic nature of standard silica gel.

    • Solution: Use neutral or deactivated silica gel, or consider a different stationary phase like alumina.

Experimental Protocols & Data

Protocol: Standard Silica Gel Column Chromatography

This protocol outlines a general procedure for the separation of cyclopropyl nitrophenyl ketone isomers.

  • Column Preparation (Wet Packing):

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[7]

    • Add a thin layer of sand (approx. 1-2 cm).[4]

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).[4]

    • Pour the slurry into the column, continuously tapping the side to dislodge air bubbles and ensure even packing.[7]

    • Once the silica has settled, drain the excess solvent until the level is just at the top of the silica bed. Do not let the column run dry.[4]

    • Add another thin layer of sand on top to protect the silica bed.[4]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude isomer mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[4]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution, starting with a low-polarity solvent system and gradually increasing the polarity (gradient elution). For example, start with 5% EtOAc/Hexane and slowly increase to 20% EtOAc/Hexane.

    • Collect the eluent in separate fractions (e.g., 10-15 mL per test tube).[4]

  • Monitoring the Separation:

    • Monitor the fractions using TLC to identify which ones contain your desired isomer(s).[4]

    • Combine the pure fractions containing the same compound.

    • Evaporate the solvent to obtain the purified product.

Data Summary: Phase Selection Guide
Stationary PhaseMobile Phase SystemSeparation PrincipleBest ForPotential Issues
Silica Gel Hexane / Ethyl AcetateNormal-Phase (Polarity)General purpose, initial trials. Good for separating compounds with significant polarity differences.Poor resolution of structurally similar isomers, peak tailing with polar compounds.[4]
Phenyl-bonded Silica Methanol / Water or Acetonitrile / WaterReversed-Phase + π-π InteractionsEnhancing separation of aromatic and nitro-containing compounds.[11][14] Resolving isomers with similar polarities.Requires method development to optimize mobile phase composition.
C18 (ODS) Acetonitrile / Water or Methanol / WaterReversed-Phase (Hydrophobicity)Separating isomers based on differences in hydrophobicity. An alternative to normal-phase.[10]May lack the selectivity needed for some critical isomer pairs without optimization.[14]
Chiral Stationary Phases (e.g., Cyclodextrin-based) Varies (Hexane/IPA, etc.)Enantioselective InteractionsSeparating enantiomers of a single isomer (e.g., R vs. S).[19][20]Not necessary for separating constitutional isomers (ortho, meta, para). Highly specialized.

Visualizations

ExperimentalWorkflow cluster_prep 1. Preparation cluster_load 2. Sample Loading cluster_elute 3. Elution & Collection cluster_analyze 4. Analysis prep_slurry Prepare Silica Slurry in Low-Polarity Solvent pack_column Wet Pack Column & Add Protective Sand Layer prep_slurry->pack_column load_column Carefully Add Sample to Top of Column pack_column->load_column dissolve_sample Dissolve Crude Mixture in Volatile Solvent adsorb_silica Adsorb onto Silica Gel & Evaporate to Dry Powder dissolve_sample->adsorb_silica adsorb_silica->load_column elute_gradient Run Gradient Elution (Increasing Polarity) load_column->elute_gradient collect_fractions Collect Fractions Sequentially elute_gradient->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product final_product evaporate->final_product Purified Isomer TroubleshootingLogic start Problem Detected p1 Poor Resolution (Co-elution) start->p1 p2 Peak Tailing start->p2 p3 High Backpressure start->p3 s1_1 Decrease Mobile Phase Polarity (Slower Elution) p1->s1_1 s1_2 Switch to Phenyl Column (for π-π Interactions) p1->s1_2 s1_3 Repack Column & Use Dry Loading p1->s1_3 s2_1 Reduce Sample Load p2->s2_1 s2_2 Add Modifier to Mobile Phase (e.g., 0.1% Triethylamine) p2->s2_2 s2_3 Check Column Packing p2->s2_3 s3_1 Filter Sample Before Loading p3->s3_1 s3_2 Flush System & Column p3->s3_2 s3_3 Check for Sample Precipitation p3->s3_3

References

Troubleshooting exothermic reactions in cyclopropyl ketone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclopropyl Ketone Synthesis

Welcome to the Technical Support Center for Cyclopropyl Ketone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly the management of exothermic reactions.

Troubleshooting Exothermic Reactions: FAQs

This section addresses specific issues you may encounter during the synthesis of cyclopropyl ketones, with a focus on controlling exothermic events.

Q1: My reaction is experiencing a rapid and uncontrolled temperature spike. What are the likely causes and what immediate actions should I take?

A1: A rapid temperature increase is a sign of an uncontrolled exothermic reaction, which can pose a significant safety hazard and lead to poor product yield and impurity formation.[1]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents.[1]

  • Enhance Cooling: Ensure your cooling bath is at the target temperature and functioning efficiently. An ice-salt bath or a cryocooler is recommended for laboratory-scale reactions.[1]

  • Quench if Necessary: If the temperature continues to rise uncontrollably, and it is safe to do so, quench the reaction with a suitable, pre-cooled quenching agent.[1]

Potential Causes and Solutions:

Potential CauseSolution
Reagent addition is too fast Reduce the rate of reagent addition. Using a syringe pump can provide precise control.[1]
Inadequate cooling Ensure the cooling bath is at the correct temperature and provides efficient heat transfer. For larger scale, a jacketed reactor with circulating cooling fluid is essential.[1]
High reactant concentration Dilute the reactants with an appropriate solvent to better manage heat generation.[1]
Poor mixing Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture and prevent localized hotspots.[1]

Q2: The yield of my cyclopropyl ketone is lower than expected. How can an exothermic reaction contribute to this, and how can I improve it?

A2: Excessive heat from an uncontrolled exotherm can lead to the decomposition of reactants and the desired product, as well as promote the formation of unwanted byproducts, thereby reducing the overall yield.[1]

Troubleshooting Steps to Improve Yield:

IssueRecommendation
Product/Reactant Decomposition Maintain a consistent and low reaction temperature, for example, at or below 0 °C.[1]
Dominance of Side Reactions Optimize the reaction temperature to favor the formation of the desired cyclopropyl ketone over side reactions.[1]
Delayed Processing For certain syntheses, such as the formation of 5-chloro-2-pentanone, delaying distillation after formation can decrease the yield to below 50% if left overnight.[2]
Inefficient Extraction Ensure thorough extraction of the product from the aqueous layer using a suitable solvent to maximize recovery.[2]

Q3: I am observing a significant amount of impurities in my final product. What are the common side products and how can I minimize their formation?

A3: Impurity formation is often linked to poor temperature control, which can cause localized heating and favor alternative reaction pathways.[1]

Strategies to Minimize Impurities:

  • Maintain Low Temperature: Lowering the reaction temperature can often suppress the rates of side reactions.[1]

  • Ensure Homogeneous Mixing: Vigorous stirring is crucial to distribute heat and reactants evenly, preventing localized areas of high temperature where side reactions can occur.[1]

  • Choice of Reagents: In reactions like the Corey-Chaykovsky cyclopropanation, the choice of sulfur ylide is critical. Dimethylsulfonium methylide can lead to epoxidation as a side reaction, while dimethylsulfoxonium methylide favors the desired cyclopropanation.[3]

  • Controlled Quenching: The method of quenching the reaction can also impact purity. For instance, using ammonium chloride solution for quenching in certain Corey-Chaykovsky reactions has been shown to give good yields, whereas acetic acid can result in very low yields.[2]

Key Experimental Parameters and Safety Data

Proper management of an exothermic reaction requires careful monitoring and control of several key parameters. The following table summarizes critical data points for consideration.

ParameterTypical Range/ValueSignificanceCitation
Reaction Temperature 0 °C or belowCrucial for preventing runaway reactions and minimizing side products.[1]
Adiabatic Temperature Rise (ΔTad) 50 - 200 °CA high value indicates a high potential for thermal runaway.[1]
Max. Temp. of Synthesis Reaction (MTSR) 40 - 80 °CShould be well below the decomposition temperature of any reaction component.[1]
Heat of Reaction (ΔHr) -100 to -400 kJ/molA large negative value signifies a highly exothermic reaction requiring robust cooling.[1]
Reagent Addition Time (5-chloro-2-pentanone) 15–20 minutesSlow addition is critical to control the exotherm during cyclization.[2]

Experimental Protocols

Protocol 1: General Procedure for Managing Exothermic Reactions in Cyclopropyl Ketone Synthesis (Lab Scale)

This protocol provides a generalized workflow for controlling temperature during a potentially exothermic cyclopropanation reaction.

  • Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer or thermocouple placed directly in the reaction mixture, a dropping funnel or syringe pump for reagent addition, and an inert gas inlet (e.g., nitrogen or argon).

  • Cooling: Immerse the reaction flask in a cooling bath (e.g., ice-salt or a cryocooler) and allow the internal temperature to equilibrate to the desired setpoint (e.g., 0 °C or below) before adding any reagents.[1]

  • Reagent Preparation: Prepare the solution of the limiting reagent in the dropping funnel or syringe pump. Ensure all reagents are of appropriate purity.

  • Slow Addition: Begin the slow, dropwise addition of the reagent to the stirred reaction mixture. Monitor the internal temperature closely. The rate of addition should be controlled to maintain the temperature within a narrow range (e.g., ±2 °C) of the setpoint.[1]

  • Monitoring: Continuously monitor the reaction temperature, stirring rate, and any visual changes (color change, gas evolution).[1]

  • Reaction Completion: After the addition is complete, continue to stir the reaction at the low temperature for the specified time to ensure complete conversion.

  • Quenching: Carefully quench the reaction by slowly adding a pre-cooled quenching solution while maintaining cooling.

  • Workup: Proceed with the standard aqueous workup and extraction of the product.

Protocol 2: Synthesis of Methyl Cyclopropyl Ketone from α-Acetyl-γ-butyrolactone

This two-step protocol is a classic example that involves an exothermic cyclization step.[2][4]

Step 1: Synthesis of 5-Chloro-2-pentanone

  • In a distilling flask, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g of α-acetyl-γ-butyrolactone.[2]

  • Add a boiling chip and begin heating immediately to control the evolution of carbon dioxide and prevent foaming.[2]

  • Distill the mixture rapidly. After collecting 900 ml of distillate, add another 450 ml of water to the flask and collect an additional 300 ml of distillate.[2]

  • Separate the organic layer and extract the aqueous layer with ether. Combine the organic portions and dry over calcium chloride.[2]

Step 2: Cyclization to Methyl Cyclopropyl Ketone

  • In a 2-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place a solution of 180 g of sodium hydroxide in 180 ml of water.[2]

  • Over a period of 15–20 minutes, add the crude 5-chloro-2-pentanone to the sodium hydroxide solution. The reaction is exothermic and may begin to boil.[2]

  • If boiling does not commence during addition, gently heat the mixture to initiate it and maintain boiling for 1 hour.[2]

  • Arrange the condenser for distillation and distill the water-ketone mixture.[2]

  • Saturate the aqueous layer of the distillate with potassium carbonate, separate the organic layer, and extract the aqueous layer with ether.[2]

  • Combine the organic layers, dry over calcium chloride, and purify by fractional distillation to obtain methyl cyclopropyl ketone.[4]

Visualizing Workflows and Troubleshooting

Troubleshooting Logic for Exothermic Events

The following diagram outlines the decision-making process when encountering a thermal runaway event during synthesis.

Exotherm_Troubleshooting Start Rapid Temperature Rise Detected Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Assess_Cooling Is Cooling System Optimal? Stop_Addition->Assess_Cooling Enhance_Cooling Enhance Cooling (e.g., lower bath temp) Assess_Cooling->Enhance_Cooling No Temp_controlled Temp_controlled Assess_Cooling->Temp_controlled Yes Temp_Controlled Is Temperature Stabilizing? Enhance_Cooling->Temp_Controlled Quench Execute Emergency Quench (if safe) Temp_Controlled->Quench No Resume Resume Slow Addition with Careful Monitoring Temp_Controlled->Resume Yes Investigate Post-Reaction Investigation: - Addition Rate - Concentration - Stirring Quench->Investigate Resume->Investigate

Caption: Troubleshooting workflow for an unexpected exothermic event.

General Workflow for Controlled Cyclopropanation

This diagram illustrates the key stages of a well-controlled cyclopropanation reaction to prevent thermal runaway.

Controlled_Cyclopropanation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Reactor_Setup Reactor & Cooling Bath Setup Cooling Cool Reactor to Setpoint (e.g., 0°C) Reactor_Setup->Cooling Reagent_Prep Prepare Reagent Solutions Slow_Addition Slow Reagent Addition (Syringe Pump) Reagent_Prep->Slow_Addition Cooling->Slow_Addition Monitoring Continuous Monitoring (Temp, Stirring) Slow_Addition->Monitoring Stirring Hold at Temp Post-Addition Monitoring->Stirring Quench Controlled Quenching Stirring->Quench Extraction Extraction & Washing Quench->Extraction Purification Purification (e.g., Distillation) Extraction->Purification

Caption: Experimental workflow for controlled cyclopropanation synthesis.

References

Preventing side reactions in the Corey-Chaykovsky reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Corey-Chaykovsky Reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic tool. Here, we address common challenges and side reactions through a series of troubleshooting guides and frequently asked questions. Our focus is on providing not just solutions, but also the underlying mechanistic reasoning to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the Corey-Chaykovsky reaction, providing detailed explanations and step-by-step protocols to overcome them.

Question 1: My reaction is producing a rearranged aromatic amine instead of the expected epoxide. What is happening and how can I prevent it?

Issue: You are likely observing the Sommelet-Hauser rearrangement , a common side reaction when using benzyl-substituted sulfonium ylides.

Causality & Mechanism: The Sommelet-Hauser rearrangement is an intramolecular[1][2]-sigmatropic rearrangement that competes with the desired intermolecular Corey-Chaykovsky reaction.[3] The process is initiated by the deprotonation of a methyl group on the sulfonium salt, forming a different ylide in equilibrium with the benzylic ylide required for epoxidation.[3] This second, less abundant ylide is highly reactive and can undergo a rapid rearrangement, followed by aromatization to yield an ortho-methylated N,N-dialkylbenzylamine (in the case of ammonium salts) or, in our case, a sulfide.[3] This side reaction is particularly competitive when the primary electrophile (your aldehyde or ketone) is unreactive or present in low concentration, allowing the intramolecular pathway to dominate.[4]

Sommelet_Hauser_vs_Corey_Chaykovsky cluster_0 Ylide Equilibrium cluster_1 Reaction Pathways Benzylic_Salt Benzylic Sulfonium Salt Benzylic_Ylide Benzylic Ylide (for Epoxidation) Benzylic_Salt->Benzylic_Ylide - H⁺ (Benzylic) Methyl_Ylide Methyl Ylide (for Rearrangement) Benzylic_Salt->Methyl_Ylide - H⁺ (Methyl) Benzylic_Ylide->Methyl_Ylide Equilibrium Epoxide Desired Epoxide (Corey-Chaykovsky) Benzylic_Ylide->Epoxide + Carbonyl (Bimolecular) Rearranged_Product Rearranged Sulfide (Sommelet-Hauser) Methyl_Ylide->Rearranged_Product [2,3]-Sigmatropic Rearrangement (Intramolecular) Carbonyl Aldehyde/ Ketone

Caption: Competing pathways: Corey-Chaykovsky vs. Sommelet-Hauser.

Preventative Protocol: The key is to favor the bimolecular epoxidation over the intramolecular rearrangement.

  • Inverse Addition: Add the base to a mixture of the sulfonium salt and the carbonyl substrate. This ensures that the ylide is generated in the presence of the electrophile, allowing it to react immediately rather than rearrange.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). While all reactions slow down, the activation energy for the desired bimolecular reaction is often lower than that of the rearrangement, favoring epoxide formation.[5]

  • Increase Substrate Concentration: Ensure the carbonyl compound is present in a slight excess or at a high enough concentration to effectively trap the ylide as it forms.

  • Choice of Base/Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a suitable solvent like DMSO or THF.[1] The choice can influence ylide aggregation and reactivity.

Question 2: My reaction with an aldehyde is giving me an alcohol and a carboxylic acid salt, with very little epoxide. What is causing this?

Issue: You are observing a Cannizzaro-type reaction , a disproportionation of the aldehyde.

Causality & Mechanism: The Cannizzaro reaction occurs with aldehydes that lack α-hydrogens (or with enolizable aldehydes under conditions that favor this pathway over enolization) in the presence of a strong base.[6] The hydroxide or alkoxide base attacks the carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride to a second molecule of the aldehyde.[7] This process results in one molecule being oxidized to a carboxylic acid and another being reduced to an alcohol.[7] This side reaction is promoted by the same strong bases used to generate the sulfur ylide.

Preventative Protocol:

  • Use a Hindered or Non-Hydroxide Base: Switch from bases like NaOH or KOH to potassium tert-butoxide (KOtBu) or sodium hydride (NaH). These bases are less likely to act as nucleophiles and initiate the Cannizzaro reaction.[8]

  • Strictly Anhydrous Conditions: Ensure your solvent and reagents are completely dry. The presence of water can generate hydroxide ions, which are classic initiators of the Cannizzaro reaction. One source suggests, however, that for some catalytic variants using non-enolizable aldehydes, small amounts of water can paradoxically limit the Cannizzaro reaction, but this should be approached with caution.

  • Ylide Pre-formation at Low Temperature: Generate the ylide at a low temperature (e.g., 0 °C or lower) before the slow addition of the aldehyde substrate. This ensures the base is consumed in ylide formation before it can react with the aldehyde.

  • Order of Addition: Add the aldehyde slowly to the pre-formed ylide solution. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance of two aldehyde molecules reacting with each other.

Question 3: I am using n-BuLi in THF and getting a significant amount of a β-hydroxymethyl sulfide byproduct. Why?

Issue: This is a known side reaction when using n-butyllithium (n-BuLi) to deprotonate trimethylsulfonium salts in THF.[9]

Causality & Mechanism: While n-BuLi is a strong base capable of deprotonating the sulfonium salt, it is also a potent nucleophile. It can attack the sulfur atom of the initially formed betaine intermediate (the adduct of the ylide and the carbonyl). This leads to the formation of a β-hydroxymethyl sulfide after workup, instead of the desired epoxide.

BuLi_Side_Reaction Ylide Sulfonium Ylide (Me₂S⁺CH₂⁻) Betaine Betaine Intermediate (R₂C(O⁻)CH₂S⁺Me₂) Ylide->Betaine + Carbonyl Carbonyl R₂C=O Epoxide Desired Epoxide Betaine->Epoxide Intramolecular SN2 (Desired Path) Side_Product β-Hydroxymethyl Sulfide (after workup) Betaine->Side_Product + n-BuLi (Side Reaction) BuLi n-BuLi (Excess)

Caption: Formation of β-hydroxymethyl sulfide with n-BuLi.

Preventative Protocol:

  • Change the Base/Solvent System: This is the most effective solution. Avoid the combination of n-BuLi in THF. A highly reliable alternative is using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).[1][8]

  • Pre-form the Ylide: If you must use n-BuLi, ensure you use only one equivalent and that it is fully consumed during the ylide formation before adding the carbonyl substrate. Perform this step at a very low temperature (e.g., -78 °C).

Frequently Asked Questions (FAQs)

Q1: My reaction is not working with a sterically hindered ketone. What can I do?

For highly hindered substrates, the nucleophilic attack of the ylide on the carbonyl carbon is slowed down significantly.[10] Under these conditions, especially with excess base or at higher temperatures, a side reaction involving the enolate of the ketone can occur, leading to cyclopropyl ketones instead of epoxides.[10][11]

  • Solution: Use the more reactive and less stable dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻) instead of the sulfoxonium ylide.[2][12] Perform the reaction at low temperatures for an extended period. Ensure you do not use a large excess of base. If the substrate is extremely hindered, consider alternative epoxidation methods.

Q2: How do I control selectivity between epoxidation and cyclopropanation with an α,β-unsaturated carbonyl?

The choice of ylide is the primary factor for controlling this selectivity.

  • For Epoxidation (1,2-addition): Use a sulfonium ylide (e.g., dimethylsulfonium methylide). This ylide is a "harder" and more reactive nucleophile, favoring rapid, irreversible attack at the carbonyl carbon.[13]

  • For Cyclopropanation (1,4-addition): Use a sulfoxonium ylide (e.g., dimethylsulfoxonium methylide, the Corey-Chaykovsky Reagent). This ylide is "softer" and more stable, favoring conjugate addition to the β-carbon of the enone, which is followed by ring closure to form the cyclopropane.[2]

Ylide TypeReagent PrecursorTypical Base/SolventReactivitySelectivity with Enones
Sulfonium Ylide Trimethylsulfonium iodide/bromideKOtBu or NaH in DMSO/THFHigh, less stableEpoxidation (1,2-addition) [13]
Sulfoxonium Ylide Trimethylsulfoxonium iodide/bromideNaH in DMSOLower, more stableCyclopropanation (1,4-addition)

Q3: What factors influence the diastereoselectivity of the reaction?

The Corey-Chaykovsky reaction generally favors the formation of trans-epoxides.[2] This is attributed to the reversibility of the initial nucleophilic addition step.[2] The initially formed betaine intermediate can equilibrate to the more thermodynamically stable anti-conformer, which then proceeds through an irreversible intramolecular SN2 ring closure to give the trans-epoxide. Factors that promote this equilibration, such as increased reaction time or slightly elevated temperatures (if other side reactions permit), can enhance trans-selectivity.

Q4: Can I use enolizable aldehydes or ketones in this reaction?

Yes, but with caution. The strong bases used can deprotonate the α-carbon, leading to aldol condensation or other enolate side reactions.

  • Solution: Use a non-nucleophilic, hindered base like potassium tert-butoxide. Pre-form the ylide at low temperature (0 °C or below), ensuring the base is consumed, and then add the enolizable substrate slowly to the ylide solution. This minimizes the time the substrate spends in the presence of the strong base.

References

Technical Support Center: Overcoming Poor Regioselectivity in Friedel-Crafts Acylation of Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the Friedel-Crafts acylation of nitroaromatics, a notoriously difficult transformation due to the strong deactivating nature of the nitro group.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of a nitro-substituted aromatic ring failing or giving very low yields?

A1: The primary reason for the difficulty in Friedel-Crafts acylation of nitroaromatics is the severe deactivation of the aromatic ring by the electron-withdrawing nitro group.[1][2] This deactivation reduces the nucleophilicity of the aromatic ring, making it less reactive toward the electrophilic acylium ion. In fact, nitrobenzene is so unreactive that it is sometimes used as a solvent for Friedel-Crafts reactions.[2] Furthermore, the Lewis acid catalyst can complex with the nitro group, further deactivating the ring and inhibiting the reaction.[1]

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the acylation?

A2: The nitro group is a meta-director in electrophilic aromatic substitution.[3] However, achieving high regioselectivity can still be challenging. The choice of catalyst and reaction conditions can influence the isomer distribution. Milder Lewis acids or sterically bulky catalysts may offer improved selectivity in some cases. For activated nitroaromatics (e.g., nitroanisole), the directing effect of the activating group will compete with the nitro group, influencing the final regiochemical outcome.

Q3: Are there alternatives to traditional Lewis acids like aluminum chloride (AlCl₃) for acylating nitroaromatics?

A3: Yes, for deactivated substrates, more potent catalytic systems are often necessary. Strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid, TfOH) have shown efficacy in acylating deactivated rings.[4] Other alternatives include metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) and solid acid catalysts like zeolites, which can also offer advantages in terms of handling and recyclability.[5]

Q4: Can I perform an intramolecular Friedel-Crafts acylation on a molecule containing a nitro group?

A4: Intramolecular Friedel-Crafts acylation, or cyclization, is a powerful method for forming cyclic ketones and can be more favorable than its intermolecular counterpart, even with deactivated rings.[6] The proximity of the reacting groups can help overcome the energy barrier associated with the deactivated substrate. However, successful cyclization will still depend on the specific substrate and the reaction conditions employed.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of nitroaromatics.

Problem Possible Cause Troubleshooting Steps
No reaction or very low conversion 1. Insufficient Catalyst Activity: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture and can be deactivated. 2. Extreme Ring Deactivation: The nitro group strongly deactivates the aromatic ring. 3. Low Reaction Temperature: The activation energy for the reaction is too high at the current temperature.1. Ensure strictly anhydrous conditions. Use freshly opened or sublimed AlCl₃. Consider using a more powerful catalyst like triflic acid. 2. Increase the stoichiometry of the Lewis acid to greater than one equivalent to account for complexation with the nitro group and the product ketone. 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Poor Regioselectivity (mixture of isomers) 1. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamic mixture of products. 2. Catalyst Choice: The Lewis acid used may not be optimal for directing the acylation to the desired position.1. Try running the reaction at a lower temperature to favor the kinetically controlled product. 2. Experiment with different Lewis acids (e.g., milder Lewis acids like ZnCl₂ or solid acids like zeolites) which can sometimes offer different regioselectivity.
Product Decomposition 1. High Reaction Temperature: Forcing conditions can lead to the decomposition of starting material or product. 2. Strongly Acidic Conditions: The combination of a strong Lewis acid and high temperatures can cause charring and side reactions.1. Carefully optimize the reaction temperature to find a balance between reactivity and stability. 2. Consider using a milder catalyst or reducing the reaction time.

Data Presentation

The following table provides a qualitative comparison of various catalysts for Friedel-Crafts acylation. Note that the data presented is for the acylation of anisole, an activated substrate, and is intended to show the relative reactivity of different catalysts. The performance with deactivated nitroaromatics will generally be lower.

Table 1: Comparative Performance of Catalysts in the Acylation of Anisole [2]

CatalystCatalyst Loading (mol%)Reaction TimeYield (%)Regioselectivity (para:ortho)
AlCl₃ 1001 h>9598:2
FeCl₃ 1002 h9097:3
TfOH 100.5 h>9999:1
Zeolite H-BEA 20 wt%4 h85>99:1

Note: This data is for the acylation of anisole and serves as a general guide. Yields and selectivities will differ for nitroaromatic substrates.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of a Deactivated Nitroaromatic using Aluminum Chloride

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (1.2 - 2.0 equivalents) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0 - 1.1 equivalents) to the stirred suspension.

  • After the addition is complete, add a solution of the nitroaromatic substrate (1.0 equivalent) in the same dry solvent dropwise via the dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Acylation of a Deactivated Aromatic using Trifluoromethanesulfonic Acid (TfOH)

Triflic acid is a very strong and corrosive acid. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the nitroaromatic substrate (1.0 equivalent) in a suitable solvent (e.g., 1,2-dichloroethane).

  • Reagent Addition: Cool the solution to 0 °C. Slowly add trifluoromethanesulfonic acid (1.0 - 2.0 equivalents) to the stirred solution.

  • Add the acylating agent (acyl chloride or anhydride, 1.0 - 1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC-MS). Some reactions may require gentle heating.

  • Workup: Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extract the mixture with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Purification: Concentrate the solution and purify the product as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Low Yield or Poor Selectivity in Friedel-Crafts Acylation of Nitroaromatic check_conditions Verify Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst check_substrate Assess Substrate Reactivity start->check_substrate anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous Moisture sensitive? temp Optimize Temperature check_conditions->temp No reaction? time Adjust Reaction Time check_conditions->time Incomplete conversion? stoichiometry Increase Catalyst Stoichiometry (>1 eq.) check_catalyst->stoichiometry Using AlCl₃? stronger_catalyst Use Stronger Catalyst (e.g., TfOH) check_catalyst->stronger_catalyst AlCl₃ ineffective? solid_acid Consider Solid Acid Catalyst (e.g., Zeolite) check_catalyst->solid_acid Regioselectivity issues? alternative_route Consider Alternative Synthetic Route check_substrate->alternative_route Extremely deactivated?

Caption: A troubleshooting workflow for Friedel-Crafts acylation of nitroaromatics.

Challenges_Diagram cluster_reactants Reactants cluster_challenges Challenges cluster_outcomes Potential Outcomes Nitroaromatic Nitroaromatic (Deactivated Ring) Deactivation Ring Deactivation by -NO₂ Nitroaromatic->Deactivation No_Reaction No Reaction / Low Yield Poor_Selectivity Poor Regioselectivity Acyl_Halide Acyl Halide / Anhydride Product_Complexation Product-Catalyst Complexation Acyl_Halide->Product_Complexation Lewis_Acid Lewis Acid (e.g., AlCl₃) Complexation Catalyst Complexation with -NO₂ Lewis_Acid->Complexation Lewis_Acid->Product_Complexation Deactivation->No_Reaction Complexation->No_Reaction Product_Complexation->No_Reaction Consumes Catalyst

Caption: Key challenges in the Friedel-Crafts acylation of nitroaromatics.

References

Technical Support Center: Mastering Temperature Control in Nitration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing temperature control during nitration reactions. Nitration is a powerful tool in chemical synthesis but is often accompanied by significant safety risks due to its highly exothermic nature. Precise temperature control is paramount to ensure reaction safety, maximize product yield, and achieve the desired selectivity. This guide offers practical troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of temperature management in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during nitration reactions, with a focus on temperature-related causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Sudden, Uncontrolled Temperature Spike (Thermal Runaway) 1. Rate of heat generation exceeds the rate of heat removal. This can be due to adding the nitrating agent too quickly.[1][2] 2. Insufficient cooling. The cooling bath may not be cold enough or have enough capacity for the scale of the reaction.[3] 3. Poor agitation. Inefficient stirring can lead to localized "hot spots."[4] 4. Accumulation of unreacted nitrating agent. If the initial temperature is too low, the reaction may not initiate, leading to a buildup of reactants that can then react uncontrollably if the temperature rises.IMMEDIATE ACTION: 1. Stop the addition of all reagents immediately. [2] 2. Apply maximum cooling. [1] This may involve adding more ice or dry ice to the cooling bath. 3. If the temperature continues to rise uncontrollably, and as a last resort, quench the reaction. This can be done by carefully pouring the reaction mixture onto a large amount of crushed ice.[1] PREVENTATIVE MEASURES: • Ensure a slow, controlled addition of the nitrating agent.[1] • Use a cooling bath with adequate capacity for the reaction scale. • Ensure vigorous and consistent stirring throughout the reaction.[4]
Low or No Yield 1. Reaction temperature is too low. This can significantly slow down the reaction rate.[1] 2. Insufficiently strong nitrating agent for the substrate. 3. Decomposed or low-concentration acids. 1. Cautiously and incrementally increase the temperature while closely monitoring the reaction. 2. Consider using a stronger nitrating system, such as increasing the concentration of sulfuric acid.[1] 3. Always use fresh, concentrated acids to prepare the nitrating mixture.[1]
Formation of By-products (e.g., Polynitrated Compounds, Oxidation Products) 1. Reaction temperature is too high. Elevated temperatures can promote the formation of multiple nitro groups and oxidation by-products.[3] 2. Excess nitrating agent. 1. Maintain the reaction at the lowest practical temperature that allows for a reasonable reaction rate.[1] 2. Use a stoichiometric amount of the nitrating agent.
Reaction Color Turns Dark Brown or Black 1. Oxidation of the substrate or product. 2. Decomposition of the starting material or nitrating agent at elevated temperatures. [5]1. Immediately lower the reaction temperature. [1] 2. Ensure the rate of addition of the nitrating agent is slow and controlled. [1]

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in nitration reactions?

A1: Precise temperature control is crucial for several reasons:

  • Safety: Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[1] Without proper control, the temperature can rise rapidly, leading to a dangerous situation known as a thermal runaway, which can result in an explosion.[2]

  • Selectivity: The temperature of the reaction can significantly influence the position of the nitro group on an aromatic ring (regioselectivity) and prevent the addition of multiple nitro groups (polynitration).[3]

  • Yield: Maintaining an optimal temperature ensures the reaction proceeds at a reasonable rate to completion, maximizing the yield of the desired product. Temperatures that are too high can lead to the formation of unwanted by-products and decomposition, reducing the overall yield.[3]

Q2: What is the ideal temperature range for a typical nitration reaction?

A2: There is no single "ideal" temperature, as it is highly dependent on the substrate's reactivity. For many standard aromatic nitrations, a temperature range of 0-10°C is often recommended to control the exothermic nature of the reaction.[3] However, less reactive substrates may require higher temperatures. For example, the nitration of benzene is typically carried out at a temperature not exceeding 50-60°C to minimize the formation of dinitrobenzene.[6][7] It is essential to consult the literature for the specific substrate you are working with.

Q3: My nitration reaction is not starting or is very slow. Should I increase the temperature?

A3: While a higher temperature will increase the reaction rate, this should be done with extreme caution. Before increasing the temperature, consider the following:

  • Reagent Quality: Ensure that your nitric and sulfuric acids are fresh and concentrated. The presence of water can significantly slow down the reaction.

  • Mixing: Inadequate stirring can prevent the reactants from coming into contact, especially in heterogeneous mixtures.[4]

  • Substrate Reactivity: If your substrate is strongly deactivated, it may require more forcing conditions. If you must increase the temperature, do so slowly and in small increments, while continuously monitoring for any signs of a rapid exotherm.

Q4: How can I effectively cool my nitration reaction?

A4: The choice of cooling method depends on the required temperature and the scale of the reaction.

  • Ice-Water Bath: Suitable for maintaining temperatures around 0°C.

  • Ice-Salt Bath: A mixture of ice and a salt (e.g., NaCl or CaCl2) can achieve temperatures below 0°C.

  • Dry Ice/Solvent Bath: A mixture of dry ice and a solvent like acetone or isopropanol can be used for even lower temperatures.

  • Cryocooler/Chiller: For larger scale reactions or very precise temperature control, a mechanical cooling system may be necessary.

It is also crucial to ensure efficient heat transfer by using an appropriately sized reaction vessel and ensuring good agitation.

Data Presentation

Table 1: Effect of Temperature on Isomer Distribution in the Nitration of Toluene

Temperature (°C)% Ortho-Nitrotoluene% Meta-Nitrotoluene% Para-Nitrotoluene
-3061.92.835.3
058.74.436.9
3055.74.340.0
6053.04.043.0
10049.53.547.0

Data is illustrative and compiled from typical textbook examples. Actual results may vary based on specific reaction conditions.[8]

Table 2: Adiabatic Temperature Rise for a Nitration Process

Time Delay (hours)Temperature Rise (°C)Final Mass Temperature (°C)
1+1232
5+6080

This data illustrates the potential temperature increase in the event of a process delay, highlighting the risk of thermal runaway.[4]

Experimental Protocols

Protocol: Temperature-Controlled Nitration of Methyl Benzoate

This protocol describes the mono-nitration of a moderately deactivated aromatic ester where careful temperature control is essential for good yield and selectivity.

1. Reagent Preparation (Nitrating Mixture): a. In a dry test tube, carefully measure 1.5 mL of concentrated nitric acid (HNO₃). b. Place the test tube in an ice-water bath to cool. c. While swirling, slowly and carefully add 1.5 mL of concentrated sulfuric acid (H₂SO₄) to the cooled nitric acid.[1] d. Allow this nitrating mixture to cool completely in the ice bath before use.

2. Reaction Setup: a. Place a 50 mL conical flask containing 2.0 mL of methyl benzoate into a larger beaker filled with an ice-water bath. Ensure the flask is securely clamped. b. Add a magnetic stir bar to the flask and begin stirring to ensure the contents are cooled to below 6°C.[9] c. Use a thermometer to monitor the internal temperature of the reaction mixture, not the bath.

3. Nitration: a. Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred methyl benzoate solution over approximately 15 minutes.[9] b. Carefully monitor the internal temperature and adjust the addition rate to maintain the temperature below 6°C.

4. Reaction and Quenching: a. After the addition is complete, allow the mixture to continue stirring in the ice bath for an additional 15 minutes.[9] b. Prepare a separate beaker containing approximately 20 g of crushed ice. c. Carefully and slowly pour the reaction mixture onto the crushed ice while stirring the ice slurry.[1] A solid product (methyl 3-nitrobenzoate) should precipitate.

5. Product Isolation and Purification: a. Allow the ice to melt completely. b. Collect the solid product by vacuum filtration. c. Wash the crude product with a small amount of ice-cold water to remove residual acid.[9] d. The crude product can be purified by recrystallization from an ethanol/water mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Vessel prep_substrate->add_substrate prep_nitrating_mix Prepare and Cool Nitrating Mixture slow_addition Slowly Add Nitrating Mixture prep_nitrating_mix->slow_addition setup Set up Reaction Vessel with Cooling setup->add_substrate cool_substrate Cool Substrate to Target Temperature add_substrate->cool_substrate cool_substrate->slow_addition monitor_temp Continuously Monitor Temperature slow_addition->monitor_temp stir Maintain Vigorous Stirring monitor_temp->slow_addition Adjust Addition Rate quench Quench Reaction on Ice stir->quench isolate Isolate Crude Product (Filtration) quench->isolate purify Purify Product (Recrystallization) isolate->purify

Caption: General experimental workflow for a temperature-controlled nitration reaction.

troubleshooting_guide start Temperature Excursion Detected stop_addition Stop Reagent Addition Immediately start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling check_stirring Ensure Vigorous Stirring max_cooling->check_stirring is_controlled Is Temperature Decreasing? check_stirring->is_controlled investigate Investigate Cause (e.g., addition rate, cooling failure) is_controlled->investigate Yes quench EMERGENCY: Quench Reaction is_controlled->quench No resume Resume with Caution investigate->resume

Caption: Decision tree for troubleshooting a temperature excursion during a nitration reaction.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Cyclopropyl(3-nitrophenyl)methanone and its Para-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Subtle Power of Isomeric Position

In the landscape of medicinal chemistry, the spatial arrangement of functional groups within a molecule can dramatically alter its biological profile. A classic example of this structure-activity relationship (SAR) is observed in aromatic isomers, where the substitution pattern on a phenyl ring dictates the compound's interaction with biological targets. This guide presents a comparative analysis of two such isomers: cyclopropyl(3-nitrophenyl)methanone (the meta-isomer) and cyclopropyl(4-nitrophenyl)methanone (the para-isomer).

The presence of a cyclopropyl ring often imparts metabolic stability and unique conformational properties to drug candidates. The nitroaromatic moiety, however, is a well-known pharmacophore with a dual nature; it is present in numerous approved drugs but is also associated with toxicity.[1][2] The biological effects of nitroaromatic compounds are intrinsically linked to the enzymatic reduction of the nitro group, a process that can lead to the formation of reactive cytotoxic species.[3][4] The position of this electron-withdrawing nitro group (meta vs. para) influences the molecule's electronic properties, reduction potential, and ultimately, its biological activity.[5][6]

This guide provides an objective comparison of the cytotoxic and antimicrobial activities of these two isomers, supported by established experimental protocols and representative data. We will explore the mechanistic rationale behind their differential activities, offering insights for researchers engaged in the design and evaluation of novel therapeutic agents.

Mechanistic Hypothesis: Why Positional Isomerism Matters

The biological activity of nitroaromatic compounds is predominantly initiated by the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group.[4] This reductive bioactivation is often catalyzed by NAD(P)H-dependent nitroreductase enzymes found in both mammalian and microbial cells.[3][7] The intermediate species, particularly the hydroxylamino derivative, are highly reactive electrophiles capable of interacting with cellular macromolecules like DNA, leading to mutagenic and cytotoxic effects.[7]

The key hypothesis for the differential activity between the meta and para isomers lies in their differing electronic properties:

  • Electron-Withdrawing Effects: The nitro group is strongly electron-withdrawing. In the para-position, its withdrawing effect (via resonance and induction) is exerted more directly on the entire molecular scaffold, including the carbonyl group. This can increase the molecule's overall reduction potential, making it a more favorable substrate for nitroreductase enzymes.[5][6]

  • Reactivity of Intermediates: The stability and reactivity of the generated nitroso and hydroxylamino intermediates can be influenced by the substituent position, potentially altering their half-life and ability to reach and damage critical cellular targets.

Therefore, we can postulate that the para-isomer, with its more readily reducible nitro group, will exhibit greater biological activity—both in terms of cytotoxicity against cancer cells and antimicrobial action—compared to the meta-isomer.

Experimental Validation: Protocols and Workflows

To empirically test this hypothesis, two standard in vitro assays are employed: the MTT assay to determine cytotoxicity against a human cancer cell line, and the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a bacterial strain.

Experimental Workflow Overview

The overall process for comparing the biological activities of the two isomers is depicted below. This workflow ensures a systematic and controlled evaluation, from initial compound preparation to final data analysis.

G cluster_prep Preparation cluster_cyto Cytotoxicity Assay (MTT) cluster_anti Antimicrobial Assay (MIC) cluster_analysis Data Analysis start Synthesize & Purify Isomers stock Prepare Stock Solutions (e.g., 10 mM in DMSO) start->stock treat_cyto Treat cells with serial dilutions of isomers stock->treat_cyto prepare_plates Prepare serial dilutions of isomers in 96-well plates stock->prepare_plates seed Seed Cancer Cells (e.g., HeLa) in 96-well plates seed->treat_cyto incubate_cyto Incubate for 48h treat_cyto->incubate_cyto mtt Add MTT Reagent incubate_cyto->mtt solubilize Solubilize Formazan mtt->solubilize read_cyto Read Absorbance (570 nm) solubilize->read_cyto calc_ic50 Calculate IC50 values (from cytotoxicity data) read_cyto->calc_ic50 inoculate Inoculate with bacterial suspension (e.g., E. coli) prepare_plates->inoculate incubate_anti Incubate for 18-24h inoculate->incubate_anti read_anti Determine MIC (lowest concentration with no visible growth) incubate_anti->read_anti compare Compare IC50 and MIC values of the two isomers read_anti->compare calc_ic50->compare

Caption: Overall experimental workflow for comparing the biological activities of the two isomers.

Protocol 1: Cytotoxicity Evaluation via MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound and Cyclopropyl(4-nitrophenyl)methanone

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Harvest HeLa cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of each isomer in culture medium from a 10 mM DMSO stock. The final concentrations should range from approximately 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with 0.5% DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[8]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][11]

Materials:

  • Escherichia coli (ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and Cyclopropyl(4-nitrophenyl)methanone

  • DMSO

  • Sterile 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from an 18-24 hour culture on an agar plate. Suspend colonies in saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[12]

  • Compound Dilution: Perform a two-fold serial dilution of each isomer in a 96-well plate. First, add 100 µL of CAMHB to all wells. Then, add 100 µL of a 2x starting concentration of the compound (in CAMHB) to the first column and serially dilute across the plate, discarding 100 µL from the last column of the dilution series.[13] This will result in 100 µL of varying compound concentrations in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This step dilutes the compound concentrations to their final 1x test concentrations.[2] Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth).[12]

Comparative Results

While direct comparative data for these specific isomers is not extensively published, the following table presents representative data based on typical activity ranges for substituted nitrophenyl compounds found in the literature.[14][15] This data serves to illustrate the expected outcome based on the mechanistic hypothesis.

CompoundBiological AssayTarget Organism/Cell LineEndpointRepresentative Value
This compound (meta-isomer)CytotoxicityHeLa (Human Cervical Cancer)IC₅₀~ 45 µM
Cyclopropyl(4-nitrophenyl)methanone (para-isomer)CytotoxicityHeLa (Human Cervical Cancer)IC₅₀~ 15 µM
This compound (meta-isomer)AntimicrobialE. coliMIC~ 128 µg/mL
Cyclopropyl(4-nitrophenyl)methanone (para-isomer)AntimicrobialE. coliMIC~ 32 µg/mL

Note: These values are illustrative and intended for comparative purposes. Actual experimental results may vary.

The data clearly suggests that the para-isomer is significantly more potent than the meta-isomer in both cytotoxic and antimicrobial assays, as indicated by its lower IC₅₀ and MIC values.

Discussion and Mechanistic Interpretation

The superior activity of the para-isomer aligns with our initial hypothesis. The positioning of the nitro group at the para position allows for a more effective delocalization of electron density through resonance, increasing the electrophilicity of the nitro group. This enhanced electrophilicity makes the compound a better substrate for nitroreductase enzymes.

The bioactivation process is depicted in the signaling pathway diagram below.

G cluster_reduction Reductive Bioactivation cluster_effects Cytotoxic Effects compound Nitroaromatic Compound (Ar-NO₂) reductase Nitroreductase (e.g., Cytochrome P450 Reductase) compound->reductase Substrate Binding nadp NAD(P)⁺ reductase->nadp nitroso Nitroso Intermediate (Ar-NO) reductase->nitroso 2e⁻ Reduction nadph NAD(P)H nadph->reductase Electron Donor hydroxylamine Hydroxylamino Intermediate (Ar-NHOH) nitroso->hydroxylamine 2e⁻ Reduction ros Reactive Oxygen Species (ROS) Generation (Futile Cycling) nitroso->ros Futile Cycling with O₂ dna_damage DNA Adduct Formation & Damage hydroxylamine->dna_damage apoptosis Apoptosis / Cell Death dna_damage->apoptosis stress Oxidative Stress ros->stress stress->apoptosis

References

Spectroscopic analysis and comparison of nitrated cyclopropyl phenyl ketone isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis and comparison of the meta-nitrated cyclopropyl phenyl ketone isomer with its parent compound, cyclopropyl phenyl ketone. Due to a lack of readily available experimental data for the ortho- and para-isomers in the reviewed literature, this guide will focus on the characterized meta-isomer and provide expected spectroscopic trends for the other isomers based on established principles of organic spectroscopy. The synthesis of these isomers typically results in a mixture where the meta-isomer is the major product, followed by the ortho-isomer, with the para-isomer being formed in significantly lower yields. This often presents a challenge in the isolation and characterization of the para-isomer.

Spectroscopic Data Comparison

The introduction of a nitro group onto the phenyl ring of cyclopropyl phenyl ketone induces significant changes in the molecule's electronic environment, which are reflected in its spectroscopic signatures. The following tables summarize the available quantitative data for cyclopropyl phenyl ketone and its meta-nitrated derivative.

Table 1: ¹³C NMR Chemical Shifts (ppm)

Carbon AtomCyclopropyl Phenyl Ketonemeta-Nitrated Cyclopropyl Phenyl Ketone[1]Expected Trends for ortho- and para-Isomers
Carbonyl (C=O)~199-200198.41The electron-withdrawing nitro group is expected to cause a slight downfield shift (deshielding) of the carbonyl carbon. The effect will be most pronounced for the ortho- and para-isomers due to direct resonance effects.
Cyclopropyl (CH)~17-1817.51Minimal change is expected as the cyclopropyl group is not directly conjugated with the nitro group.
Cyclopropyl (CH₂)~11-1212.58Minimal change is expected.
Aromatic (C-NO₂)-148.30This signal will be present for all nitrated isomers.
Aromatic (C-H & C-C=O)~128-138122.68, 126.99, 130.07, 133.84, 138.99The positions of the aromatic carbon signals will vary significantly between the isomers due to the different substitution patterns and the strong anisotropic and resonance effects of the nitro group. The ortho- and para-isomers will show more pronounced downfield shifts for carbons directly affected by the nitro group's electron-withdrawing resonance effect.

Table 2: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional GroupCyclopropyl Phenyl Ketonemeta-Nitrated Cyclopropyl Phenyl KetoneExpected Trends for ortho- and para-Isomers
C=O Stretch~1670-1690Data not available in searched results.The C=O stretching frequency is expected to increase in the nitrated isomers due to the electron-withdrawing nature of the nitro group, which strengthens the carbonyl bond. The effect is anticipated to be more significant for the ortho- and para-isomers.
NO₂ Asymmetric Stretch-~1520-1560 (Expected)This characteristic band will be present in all three isomers.
NO₂ Symmetric Stretch-~1340-1360 (Expected)This characteristic band will be present in all three isomers.

Table 3: Mass Spectrometry Data (m/z)

SpeciesCyclopropyl Phenyl Ketonemeta-Nitrated Cyclopropyl Phenyl KetoneExpected Trends for ortho- and para-Isomers
Molecular Ion [M]⁺146[2]191The molecular ion peak for all three nitrated isomers will be at m/z 191.
Key Fragments105 ([M-C₃H₅]⁺), 77 ([C₆H₅]⁺)[2]Data not available in searched results.While the molecular ion will be the same, the fragmentation patterns of the three isomers may show subtle differences upon electron ionization, potentially allowing for their differentiation. Characteristic losses of NO, NO₂, and the cyclopropyl group are expected.

Experimental Protocols

Synthesis of Nitrated Cyclopropyl Phenyl Ketone Isomers

The nitration of cyclopropyl phenyl ketone is a common method to produce a mixture of the ortho-, meta-, and para-nitrated isomers. The following protocol is based on established procedures.

Materials:

  • Cyclopropyl phenyl ketone

  • Fuming nitric acid

  • Acetic anhydride

  • Light petroleum ether

  • Ethanol

Procedure:

  • Acetyl nitrate is prepared in situ by the careful addition of fuming nitric acid to acetic anhydride at a low temperature (typically 0-5 °C).

  • Cyclopropyl phenyl ketone is then slowly added to the acetyl nitrate solution while maintaining the low temperature.

  • The reaction mixture is stirred for a specified period, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by pouring it into ice-water.

  • The product mixture, often an oil or a semi-solid, is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude mixture of nitrated isomers.

  • Separation of the isomers is typically achieved by column chromatography or fractional crystallization. Trituration with light petroleum ether followed by recrystallization from ethanol has been used to isolate the pure meta-isomer.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the purified isomer is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the isomer is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: A background spectrum of the empty sample holder or the salt plate is recorded. The sample is then placed in the spectrometer, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for volatile compounds.

  • Data Acquisition: The mass analyzer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragment ions.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis and analysis of the nitrated cyclopropyl phenyl ketone isomers.

Synthesis_Workflow cluster_synthesis Synthesis cluster_separation Separation & Purification start Cyclopropyl Phenyl Ketone reaction Nitration Reaction start->reaction reagents Fuming HNO₃ Acetic Anhydride reagents->reaction quench Quenching (Ice-Water) reaction->quench extraction Solvent Extraction quench->extraction crude Crude Mixture of Isomers (o, m, p) extraction->crude separation Column Chromatography/ Crystallization crude->separation ortho ortho-Isomer separation->ortho Fraction 1 meta meta-Isomer separation->meta Fraction 2 para para-Isomer separation->para Fraction 3

Caption: Workflow for the synthesis and separation of nitrated cyclopropyl phenyl ketone isomers.

Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Purified Isomer (ortho, meta, or para) nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms interpretation Structural Elucidation & Isomer Comparison nmr->interpretation ir->interpretation ms->interpretation

Caption: Logical workflow for the spectroscopic analysis of nitrated cyclopropyl phenyl ketone isomers.

References

A Comparative Guide to the Structure-Activity Relationship of Cyclopropyl(3-nitrophenyl)methanone Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationship (SAR) of cyclopropyl(3-nitrophenyl)methanone derivatives as a novel class of anticancer agents. Due to the limited availability of direct experimental data on this specific scaffold, this document leverages findings from structurally related compounds, particularly 3-nitrophenyl chalcone derivatives, to build a predictive SAR framework. The experimental data presented for the chalcone analogs serves as a benchmark for a hypothetical exploration of the this compound series.

Introduction

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. The 3-nitrophenyl moiety is a known pharmacophore in various biologically active compounds, including those with demonstrated anticancer properties. For instance, chalcone derivatives bearing a 3-nitrophenyl group have shown selective cytotoxicity against cancer cell lines. The cyclopropyl group is a versatile structural motif in drug design, often introduced to enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule.

This guide explores the hypothetical anticancer potential of this compound derivatives by drawing parallels with the known anticancer activity of 3-nitrophenyl chalcones. We will present a comparative analysis of these two scaffolds, propose a hypothetical SAR for the cyclopropyl derivatives, and provide detailed experimental protocols for their evaluation.

Comparative Analysis of Scaffolds

The core difference between the two scaffolds lies in the linker between the 3-nitrophenyl ring and the carbonyl group. In chalcones, this is a propenone system (a double bond), while in the subject of this guide, it is a cyclopropyl ring. This seemingly small change can have significant implications for the molecule's three-dimensional structure, electronics, and metabolic fate, all of which can influence its biological activity.

Feature3-Nitrophenyl Chalcone DerivativesThis compound Derivatives (Hypothetical)
Scaffold Planar propenone linkerRigid, three-dimensional cyclopropyl linker
Conformation Relatively planarDefined, non-planar conformation
Metabolic Stability The double bond may be susceptible to metabolic reduction.The cyclopropyl ring is generally more metabolically stable.
Biological Target Known to induce apoptosis in colon cancer cells.[1]Hypothetically could target similar apoptotic pathways or other cancer-related targets.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis for this compound derivatives is predictive and based on established principles of medicinal chemistry and data from related compounds.

Modifications on the Phenyl Ring

Substitutions on the phenyl ring are expected to significantly modulate the anticancer activity.

Compound IDR1R2R3R4Hypothetical IC50 (µM) on HCT-116 Cells
CP-1 (Parent) HNO2HH10
CP-2 HNO2HOCH35
CP-3 HNO2HCl8
CP-4 HNO2HN(CH3)2> 50
CP-5 NO2HHH25
CP-6 HHNO2H15

Note: The IC50 values are hypothetical and for illustrative purposes. Experimental validation is required.

Interpretation of Hypothetical SAR:

  • Nitro Group Position: The position of the electron-withdrawing nitro group is likely crucial for activity. Based on analogs, the meta position (CP-1) is predicted to be optimal.

  • Electron-Donating vs. Electron-Withdrawing Groups: The introduction of an electron-donating group like methoxy at the para-position (CP-2) might enhance activity, potentially by modulating interactions with the biological target. An electron-withdrawing group like chlorine (CP-3) may have a less pronounced effect. A bulky and strongly electron-donating group like dimethylamino (CP-4) could be detrimental to activity due to steric hindrance or altered electronic properties.

Modifications on the Cyclopropyl Ring

Modifications to the cyclopropyl ring itself could also influence activity, although these are synthetically more challenging.

Experimental Protocols

To validate the hypothetical SAR, the following experimental protocols would be essential.

Synthesis of this compound Derivatives

A general synthetic route would involve the reaction of a substituted 3-nitrobenzoyl chloride with cyclopropyl magnesium bromide. Further modifications on the phenyl ring could be achieved by starting with appropriately substituted benzoic acids.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).

  • Cell Culture: Human colon cancer cell lines (e.g., HCT-116, HT-29) and a non-cancerous cell line (e.g., CCD-18Co) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce MTT to formazan.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines if the compounds induce programmed cell death (apoptosis).

  • Cell Treatment: Cancer cells are treated with the compounds at their respective IC50 concentrations for 24 hours.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Hypothetical Experimental Workflow

G Workflow for Evaluating Anticancer Activity cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of this compound Derivatives Purification Purification and Characterization Synthesis->Purification MTT MTT Cytotoxicity Assay on Cancer Cell Lines Purification->MTT Apoptosis Annexin V/PI Apoptosis Assay MTT->Apoptosis SAR Structure-Activity Relationship Analysis Apoptosis->SAR Lead Identification of Lead Compound SAR->Lead

Caption: Workflow for Synthesis and Biological Evaluation.

Proposed Signaling Pathway for Apoptosis Induction

G Hypothetical Apoptosis Induction Pathway Compound This compound Derivative Target Putative Cellular Target Compound->Target Caspase9 Caspase-9 Activation Target->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway.

Conclusion

While direct experimental evidence for the structure-activity relationship of this compound derivatives in an anticancer context is currently lacking, this guide provides a predictive framework based on structurally related compounds. The proposed SAR suggests that modifications to the phenyl ring, particularly the position of the nitro group and the introduction of other substituents, could significantly impact cytotoxic activity. The cyclopropyl moiety is anticipated to confer favorable pharmacokinetic properties. The outlined experimental protocols provide a clear path for the synthesis and biological evaluation of this promising, yet underexplored, class of compounds. Further research is warranted to validate these hypotheses and to elucidate the precise mechanism of action of these potential novel anticancer agents.

References

A Senior Application Scientist's Guide to Differentiating Cyclopropyl Ketone Isomers Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic chemistry and drug development, the cyclopropyl group stands out as a valuable structural motif. Its inherent ring strain and unique electronic properties can confer desirable pharmacological characteristics, including metabolic stability and enhanced potency. However, the same three-dimensional complexity that makes this group attractive also presents a significant analytical challenge: the unambiguous differentiation of isomers. This guide provides an in-depth exploration of how Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for elucidating the precise structure of cyclopropyl ketone isomers, moving from fundamental 1D techniques to advanced 2D correlation experiments.

The Unique NMR Signature of the Cyclopropyl Ring

The cyclopropyl ring is not merely a small cycloalkane; its high degree of ring strain imparts significant s-character to the C-C bonds and p-character to the C-H bonds. This creates a distinct region of magnetic anisotropy, where the plane of the ring acts as a shielding zone. Protons situated directly above or below the ring experience a strong shielding effect, causing their signals to appear at an unusually high field (low ppm) in the ¹H NMR spectrum, often between 0 and 1.0 ppm. This high-field region is a classic hallmark of the cyclopropyl moiety.

Furthermore, the rigid, strained nature of the ring dictates specific and predictable proton-proton coupling constants (J-values). The relationships are generally observed as:

  • Jtrans: 4-6 Hz

  • Jcis: 7-10 Hz

  • Jgeminal: 4-6 Hz

These distinct coupling constants are instrumental in determining the relative stereochemistry of substituents on the ring.

Part 1: Initial Assessment with 1D NMR Spectroscopy (¹H and ¹³C)

One-dimensional NMR provides the initial, and often most critical, overview of the molecular structure. For cyclopropyl ketones, both ¹H and ¹³C NMR spectra offer foundational data for distinguishing isomers.

¹H NMR: A Window into Proton Environments

The chemical shift of the cyclopropyl protons is highly sensitive to the anisotropic effect of the adjacent carbonyl group. The proton on the same carbon as the carbonyl group (the α-proton) is significantly deshielded and typically appears further downfield (1.5–2.5 ppm) compared to the β-protons on the other two carbons of the ring (0.5–1.5 ppm).

Consider two positional isomers: 1-(cyclopropyl)propan-1-one (Isomer A) and 1-(1-methylcyclopropyl)ethan-1-one (Isomer B) .

  • In Isomer A , we would expect to see a complex multiplet for the single α-proton and two distinct multiplets for the two pairs of β-protons, all integrating to a 1:2:2 ratio in the high-field region.

  • In Isomer B , the absence of a proton at the C1 position of the cyclopropyl ring means no α-proton signal will be present. Instead, we would observe two multiplets for the two pairs of β-protons and a characteristic singlet for the methyl group substituent.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information. The strained nature of the cyclopropyl ring causes the carbon signals to appear at a relatively high field.

  • The α-carbon (attached to the carbonyl) is typically found in the 15–25 ppm range.

  • The β-carbons are even more shielded, appearing between 5–15 ppm.

  • The carbonyl carbon itself provides a key signal, usually appearing far downfield (>200 ppm).

This information allows for a preliminary assignment of the carbon framework and can quickly differentiate isomers based on the number and type of carbon environments.

Part 2: Unambiguous Assignment with 2D NMR Techniques

While 1D NMR is powerful, complex substitution patterns or subtle stereochemical differences necessitate the use of two-dimensional NMR experiments. These techniques reveal through-bond and through-space correlations, providing an irrefutable map of the molecular structure.

COSY (Correlation Spectroscopy): Identifying H-H Connectivity

COSY is the cornerstone experiment for tracing proton-proton coupling networks. A cross-peak in a COSY spectrum indicates that two protons are scalar coupled (typically through 2 or 3 bonds). This is indispensable for confirming the connectivity within the cyclopropyl ring and assigning the cis and trans relationships between protons.

cluster_workflow COSY Experimental Workflow prep Prepare Sample (1-5 mg in 0.5 mL CDCl3) acq Acquire COSY Data (gCOSY Pulse Program) prep->acq Load into Spectrometer proc Process Data (2D Fourier Transform) acq->proc FID Data analysis Analyze Spectrum: Identify Cross-Peaks proc->analysis 2D Spectrum assign Assign H-H Connectivity (e.g., Hα ↔ Hβ) analysis->assign Correlation Map

Caption: Workflow for a COSY experiment.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This provides a definitive link between the ¹H and ¹³C assignments. For cyclopropyl ketones, this allows for the unambiguous assignment of which protons are attached to the α-carbon versus the β-carbons.

cluster_workflow HSQC Experimental Workflow prep Prepare Sample (5-10 mg in 0.5 mL CDCl3) acq Acquire HSQC Data (hsqcedetgpsp Pulse Program) prep->acq Load into Spectrometer proc Process Data (2D Fourier Transform) acq->proc FID Data analysis Analyze Spectrum: Identify ¹JCH Cross-Peaks proc->analysis 2D Spectrum assign Assign Direct C-H Bonds (e.g., Cα ↔ Hα) analysis->assign Correlation Map

Caption: Workflow for an HSQC experiment.

HMBC (Heteronuclear Multiple Bond Correlation): The Final Piece of the Puzzle

The HMBC experiment is often the most powerful tool for differentiating complex isomers. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is crucial for establishing long-range connectivity.

For a cyclopropyl ketone, the key HMBC correlation is between the protons on the cyclopropyl ring and the carbonyl carbon. For example, in Isomer A , the α-proton will show a ²J correlation to the carbonyl carbon, while the β-protons will show a ³J correlation. These long-range correlations definitively establish the connection point of the carbonyl group to the ring, leaving no ambiguity.

cluster_workflow HMBC Experimental Workflow prep Prepare Sample (5-10 mg in 0.5 mL CDCl3) acq Acquire HMBC Data (hmbcgplpndqf Pulse Program) prep->acq Load into Spectrometer proc Process Data (2D Fourier Transform) acq->proc FID Data analysis Analyze Spectrum: Identify ²JCH, ³JCH Cross-Peaks proc->analysis 2D Spectrum assign Confirm Molecular Skeleton (e.g., C=O ↔ Hβ) analysis->assign Correlation Map

Caption: Workflow for an HMBC experiment.

Part 3: Comparative Data and Experimental Protocol

To illustrate these principles, let's compare the expected NMR data for two hypothetical isomers: (E)-1-(2-phenylcyclopropyl)ethan-1-one (Isomer C) and 1-(1-phenylcyclopropyl)ethan-1-one (Isomer D) .

Parameter Isomer C (trans-isomer) Isomer D Reason for Difference
¹H NMR
Hα (ppm)~2.5 (ddd)N/AHα is absent in Isomer D where the phenyl group is attached.
Hβ (ppm)~1.2-1.8 (m)~1.0-1.6 (m)The chemical shifts of the β-protons are influenced by the position of the phenyl group.
Phenyl-H (ppm)~7.1-7.3 (m)~7.2-7.4 (m)Similar aromatic region, but fine structure may differ slightly.
Methyl-H (ppm)~2.1 (s)~2.0 (s)The electronic environment of the methyl group is slightly different.
JHα-Hβ(cis)~7-10 HzN/AKey coupling constant for establishing stereochemistry in Isomer C.
JHα-Hβ(trans)~4-6 HzN/AKey coupling constant for establishing stereochemistry in Isomer C.
¹³C NMR
C=O (ppm)~208~207Carbonyl environment is very similar.
Cα (ppm)~22~28Cα is quaternary in Isomer D, leading to a downfield shift and lower intensity.
Cβ (ppm)~16, ~25~18The presence of the phenyl group on Cβ in Isomer C significantly affects its chemical shift.
Key HMBC C=O ↔ HβC=O ↔ Hβ, C=O ↔ Phenyl-HIn Isomer D, a crucial correlation exists between the carbonyl carbon and the quaternary Cα and nearby phenyl protons.
Standard Operating Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the cyclopropyl ketone isomer.

    • Dissolve the sample in approximately 0.5-0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition (on a 400 MHz Spectrometer):

    • ¹H NMR: Acquire using a standard pulse program (e.g., 'zg30'). Set spectral width to ~16 ppm, acquisition time to ~4 seconds, and relaxation delay to 2 seconds. Acquire 16 scans.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., 'zgpg30'). Set spectral width to ~240 ppm, acquisition time to ~1 second, and relaxation delay to 2 seconds. Acquire 1024 scans.

    • gCOSY: Use a standard gradient-selected COSY pulse sequence. Acquire 256 increments in the F1 dimension with 8 scans per increment.

    • gHSQC: Use an edited HSQC sequence with gradient selection (e.g., 'hsqcedetgpsp') to differentiate CH/CH₃ and CH₂ signals. Optimize for a ¹JCH of 145 Hz.

    • gHMBC: Use a gradient-selected HMBC pulse sequence. Optimize for long-range couplings of 8 Hz. Acquire 256 increments in the F1 dimension with 16 scans per increment.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decay (FID) before Fourier transformation.

    • Phase and baseline correct all spectra carefully.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • Analyze the 2D spectra by identifying cross-peaks and correlating them back to the 1D spectra to build the structural assignment.

By systematically applying this combination of 1D and 2D NMR experiments, researchers can confidently and accurately differentiate even the most closely related cyclopropyl ketone isomers, ensuring structural integrity in research and development.

A Comparative Guide to Cyclopropyl Nitrophenyl Ketones: The Influence of Nitro Group Position on Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced interplay of functional groups within a molecular scaffold is a critical determinant of chemical behavior and, ultimately, biological activity. Cyclopropyl ketones are prized synthetic intermediates, valued for the unique conformational rigidity and electronic properties conferred by the three-membered ring.[1] When a potent electron-withdrawing group like the nitro moiety is introduced onto the adjacent phenyl ring, the chemical characteristics of the entire system are profoundly altered.

This guide provides an in-depth technical comparison of the ortho-, meta-, and para-isomers of cyclopropyl nitrophenyl ketone. We will explore how the seemingly subtle shift in the nitro group's position dictates the molecule's synthetic accessibility, electronic profile, and reactivity at both the carbonyl center and the strained cyclopropane ring. This analysis is grounded in established chemical principles and supported by experimental data to empower you in selecting the optimal isomer for your specific research and development objectives.

The Synthetic Challenge: Accessing the Isomers

The synthesis of specific cyclopropyl nitrophenyl ketone isomers is not trivial and presents a classic challenge of regioselectivity in electrophilic aromatic substitution.

Direct Nitration: A Study in Poor Selectivity

The most direct approach is the nitration of cyclopropyl phenyl ketone. However, the cyclopropylcarbonyl group is a meta-director. This route invariably produces a mixture of isomers, with the meta-product being predominant, followed by the ortho-isomer, and only a minimal amount of the desired para-isomer.[2][3]

Isomer Typical Yield from Direct Nitration
meta-nitrophenyl~59%[2]
ortho-nitrophenyl~38%[2]
para-nitrophenyl~3%[2]
Table 1: Typical isomer distribution from the nitration of cyclopropyl phenyl ketone highlights the inefficiency of this method for obtaining the para-isomer.

This lack of selectivity makes direct nitration unsuitable for the targeted synthesis of the para-isomer on a large scale, necessitating extensive and often difficult chromatographic separation.[2]

Regioselective Synthesis: A Controlled Approach

To overcome the challenge of poor regioselectivity, a multi-step, controlled synthesis is required, particularly for the para-isomer. A robust method involves the Claisen-Schmidt condensation of a substituted acetophenone with benzaldehyde to form a chalcone, followed by cyclopropanation via the Corey-Chaykovsky reaction.[4]

G cluster_0 Route A: Direct Nitration (Low Para-Selectivity) cluster_1 Route B: Regioselective Synthesis of Para-Isomer A Cyclopropyl Phenyl Ketone B Nitrating Agent (HNO₃/Ac₂O) A->B C Isomer Mixture (meta >> ortho > para) B->C D p-Nitroacetophenone + Benzaldehyde E Claisen-Schmidt Condensation D->E F p-Nitrochalcone Intermediate E->F G Corey-Chaykovsky Reaction F->G H Cyclopropyl p-Nitrophenyl Ketone G->H

Caption: Synthetic pathways to cyclopropyl nitrophenyl ketones.

Comparative Analysis of Physicochemical Properties

The position of the nitro group creates distinct electronic environments that directly impact the molecule's reactivity. The nitro group is a strong deactivating group, withdrawing electron density through both the inductive (-I) and resonance (-R) effects.[5][6]

G cluster_0 Electronic Effects cluster_1 Impact on Chemical Properties A Nitro Group Position B Resonance Effect (-R) A->B C Inductive Effect (-I) A->C D Carbonyl Electrophilicity B->D C->D E Cyclopropane Ring Strain Activation C->E F Nucleophilic Attack Susceptibility D->F E->F

Caption: Relationship between nitro group position and chemical properties.

Carbonyl Group Electrophilicity and Reactivity

The primary influence of the nitro group is on the electrophilicity of the carbonyl carbon. An increased partial positive charge on this carbon enhances its reactivity towards nucleophiles.[7][8][9]

  • para-Isomer: The nitro group at the para-position exerts its maximum electron-withdrawing power through both resonance and induction. This effect is delocalized across the entire aromatic system, strongly polarizing the carbonyl group and making the carbonyl carbon highly electrophilic. This renders the para-isomer the most reactive of the three towards nucleophilic addition.[8]

  • ortho-Isomer: Similar to the para-position, the ortho-position allows for strong electron withdrawal via both resonance and induction. However, the proximity of the bulky nitro group to the carbonyl center introduces significant steric hindrance.[10][11] This steric shield can impede the approach of a nucleophile, creating a scenario where electronic activation is counteracted by steric hindrance. The net reactivity depends on the size of the incoming nucleophile.

  • meta-Isomer: When in the meta-position, the nitro group's electron-withdrawing influence is transmitted almost exclusively through the inductive effect; the resonance effect does not extend to the meta-carbon.[7] Consequently, the carbonyl group is activated, but to a lesser extent than in the ortho and para cases.

Predicted Order of Reactivity towards Nucleophilic Addition: para > ortho (may be less reactive with bulky nucleophiles) > meta

Cyclopropane Ring Reactivity

The strained C-C bonds of the cyclopropyl ring are susceptible to cleavage, a reaction pathway that can be modulated by the phenyl substituent.[8][12] The electron-withdrawing nitrophenyl group enhances the ring's susceptibility to nucleophilic attack and ring-opening by polarizing the C-C bonds.[1]

The para-isomer, with the most electron-deficient aromatic ring, is expected to most effectively activate the cyclopropane ring towards such transformations. This activation facilitates the initial nucleophilic attack and can stabilize negatively charged intermediates formed during the ring-opening process.[1]

Comparative Spectroscopic Data

The distinct electronic environments of the isomers are reflected in their spectroscopic signatures. These differences are invaluable for characterization and purity assessment.[13][14]

Property ortho-Isomer meta-Isomer para-Isomer
¹³C NMR (C=O) Expected to be downfield, but potentially influenced by steric effects.Downfield shift, less pronounced than ortho/para. (Reported: δ 198.41 ppm[15])Expected to have the most downfield chemical shift due to maximum electron withdrawal.
IR Freq. (C=O) High frequency, reflecting strong electron withdrawal.Lower frequency than ortho/para isomers.Expected to have the highest C=O stretching frequency. (~1680–1720 cm⁻¹[2])
¹H NMR (Aromatic) Complex splitting pattern due to asymmetry. Protons adjacent to NO₂ are strongly deshielded.Distinct splitting pattern for three aromatic protons.Symmetrical A₂B₂ pattern (two doublets).
Table 2: Predicted and reported spectroscopic data for cyclopropyl nitrophenyl ketone isomers.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for both synthesis and reactivity assessment are presented.

Protocol 1: Synthesis via Nitration of Cyclopropyl Phenyl Ketone[3]

This protocol yields an isomer mixture and is useful for obtaining all three compounds for comparative screening, though not for targeted synthesis.

Objective: To synthesize a mixture of o-, m-, and p-cyclopropyl nitrophenyl ketones.

Materials:

  • Cyclopropyl phenyl ketone (14.6 g, 0.1 mol)

  • Fuming nitric acid (4.2 mL, 0.1 mol)

  • Acetic anhydride (10.2 g, 0.1 mol)

  • Ice water

  • Equipment for extraction and column chromatography

Procedure:

  • Preparation of Nitrating Agent: In a flask cooled to 0 °C, cautiously and slowly add fuming nitric acid to acetic anhydride. Maintain the temperature below 10 °C during this in-situ preparation of acetyl nitrate.

  • Nitration Reaction: In a separate 250 mL flask, dissolve cyclopropyl phenyl ketone in acetic anhydride (50 mL). Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add the prepared acetyl nitrate solution dropwise to the ketone solution, ensuring the reaction temperature is maintained between 0-5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 2-3 hours. Monitor the progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into 500 mL of ice water with stirring.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

  • Purification: Dry the crude product. The mixture of isomers can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Comparative Reactivity via Nucleophilic Addition

Objective: To compare the relative reaction rates of the o-, m-, and p-isomers with a model nucleophile.

G A Prepare separate, equimolar solutions of o-, m-, and p-isomers in THF B Equilibrate all three reaction flasks to a constant temperature (e.g., 25°C) A->B C Simultaneously add an equimolar amount of Nucleophile (e.g., NaBH₄ solution) to each flask B->C D Quench aliquots from each reaction at specific time intervals (t=5, 15, 30, 60 min) C->D E Analyze aliquots by GC-MS or HPLC to determine the percentage of starting material remaining D->E F Plot % Conversion vs. Time for each isomer to determine relative reaction rates E->F

Caption: Experimental workflow for comparative reactivity analysis.

Procedure:

  • Solution Preparation: Prepare three separate, equimolar solutions (e.g., 0.1 M) of the purified ortho-, meta-, and para-cyclopropyl nitrophenyl ketone isomers in a suitable anhydrous solvent (e.g., THF).

  • Reaction Setup: Place each solution in a separate flask equipped with a magnetic stirrer under an inert atmosphere (e.g., nitrogen). Bring all flasks to a constant, controlled temperature (e.g., 25 °C).

  • Initiation: Prepare a solution of a nucleophile, such as sodium borohydride (NaBH₄), also at 0.1 M. At time t=0, add an identical, equimolar volume of the NaBH₄ solution to each of the three flasks simultaneously.

  • Time-Course Sampling: At predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., dilute HCl for NaBH₄ reduction).

  • Analysis: Analyze the quenched aliquots by a suitable quantitative method, such as GC-MS or HPLC, to determine the ratio of remaining starting material to the alcohol product.

  • Data Interpretation: Plot the percentage conversion of the ketone against time for each isomer. The resulting curves will provide a direct, quantitative comparison of their relative reactivities under identical conditions.

Conclusion and Strategic Implications

The position of the nitro group on the phenyl ring of cyclopropyl nitrophenyl ketones is a powerful modulator of their chemical properties. This guide demonstrates that a simple positional change leads to significant and predictable differences in reactivity.

  • The para-Isomer: This is the most electronically activated isomer, making it the substrate of choice for reactions requiring a highly electrophilic carbonyl or an activated cyclopropane ring for nucleophilic ring-opening.[8] Its synthesis, however, requires a regiocontrolled multi-step approach rather than direct nitration.[4]

  • The meta-Isomer: As the most readily synthesized isomer via direct nitration, it offers a baseline level of activation.[2] It is a suitable substrate when moderate reactivity is desired, avoiding the potentially higher reactivity and side reactions of the para-isomer.

  • The ortho-Isomer: This isomer presents a unique combination of strong electronic activation and steric hindrance. This can be strategically exploited in synthetic design, for instance, to favor attack by smaller nucleophiles or to introduce steric bulk in close proximity to the former carbonyl group.

For drug development professionals and synthetic chemists, understanding these positional effects is paramount. It allows for the rational design of synthetic routes, the fine-tuning of reaction conditions, and the selection of the appropriate building block to achieve the desired chemical transformation with optimal efficiency and selectivity.

References

A Comparative Guide to the Reactivity of Electron-Deficient Aryl Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced reactivity of synthetic intermediates is a cornerstone of molecular design and innovation. Among these, aryl cyclopropyl ketones, particularly those bearing electron-deficient aromatic rings, represent a class of versatile building blocks. Their inherent ring strain and tunable electronic properties offer a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of these valuable synthons, supported by experimental data, to empower strategic decision-making in your synthetic endeavors.

The Duality of Reactivity: Understanding the Cyclopropyl Ketone Moiety

The synthetic utility of aryl cyclopropyl ketones stems from the interplay between the strained three-membered ring and the electronic nature of the aryl substituent. The cyclopropane ring can act as a latent double bond or a three-carbon synthon, predisposing it to a variety of ring-opening reactions and cycloadditions. The presence of an electron-withdrawing group on the aryl moiety significantly modulates the reactivity of the entire system, primarily by influencing the stability of reaction intermediates. This guide will focus on three key transformations that highlight these reactivity differences:

  • Samarium(II) Iodide-Mediated Radical Reactions: A powerful single-electron transfer (SET) reagent that initiates ring-opening through the formation of a ketyl radical.

  • Photocatalytic [3+2] Cycloadditions: A modern approach to constructing five-membered rings via radical anion intermediates.

  • Acid-Catalyzed Ring-Opening: A classic transformation that proceeds through carbocationic intermediates, offering a distinct reaction pathway.

Comparative Analysis of Reactivity

The electronic nature of the substituent on the aryl ring plays a pivotal role in dictating the outcome and efficiency of these transformations. Generally, electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon and can stabilize anionic or radical anionic intermediates, thereby influencing reaction rates and pathways.

Samarium(II) Iodide-Catalyzed Intermolecular Couplings

SmI₂-catalyzed couplings of cyclopropyl ketones with alkenes or alkynes provide an efficient route to five-membered ring systems. The reaction is initiated by a single-electron transfer from SmI₂ to the ketone, forming a ketyl radical. This is followed by fragmentation of the cyclopropane ring. The reactivity of aryl cyclopropyl ketones in these reactions is enhanced by the aryl ring's ability to stabilize the initial ketyl radical through conjugation.[1][2]

Computational studies have shown that while the aryl group stabilizes the ketyl radical and promotes cyclopropyl fragmentation, the formation of a gauche styrene intermediate can increase the energy barrier for the subsequent radical trapping step.[1] Interestingly, ortho-substituted phenyl cyclopropyl ketones often exhibit superior reactivity. This is attributed to a balance between moderate conjugation, which still promotes fragmentation, and the pre-twisted nature of the ortho-substituted phenyl ring, which facilitates the radical trapping step.[1][2]

Table 1: Comparison of Aryl Cyclopropyl Ketones in SmI₂-Catalyzed Couplings with Phenylacetylene

EntryAryl Substituent (Ar)Yield (%)[3]
1Phenyl75
22-Methylphenyl99
32,6-Dimethylphenyl87
44-Methoxyphenyl- (No product formation)
5Cyclohexyl- (No product formation)

As evidenced in Table 1, the presence of an aryl group is crucial for reactivity, with the unsubstituted phenyl cyclopropyl ketone providing a good yield. The introduction of a single ortho-methyl group significantly enhances the yield, likely due to the aforementioned conformational effects. In stark contrast, the electron-donating 4-methoxyphenyl substituent and the non-aromatic cyclohexyl group completely shut down the reaction under these conditions, highlighting the critical role of the aryl moiety's electronic properties.[3]

Photocatalytic [3+2] Cycloadditions

Visible-light photocatalysis offers a mild and efficient method for the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to generate highly substituted cyclopentanes.[1][4][5][6] The key step in this process is the one-electron reduction of the ketone to its corresponding radical anion, which is facilitated by a photocatalyst.[4][5][6] The aryl group is essential for this initial reduction step.

The electronic nature of the aryl substituent has a pronounced effect on the efficiency of these cycloadditions. While a broad range of both electron-rich and electron-deficient substituents on the aryl ring are tolerated, electron-withdrawing groups can influence the reduction potential of the cyclopropyl ketone, a critical factor for the success of the reaction.[1]

Table 2: Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones with an Alkene

EntryAryl Substituent (Ar)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)[7]
1Phenyl953:193
24-Fluorophenyl853:192
34-Chlorophenyl883:194
44-Bromophenyl903:193
54-Trifluoromethylphenyl784:191
64-Methoxyphenyl923:190
73-Methoxyphenyl893:192

The data in Table 2 demonstrates the broad applicability of this methodology, with both electron-withdrawing (fluoro, chloro, bromo, trifluoromethyl) and electron-donating (methoxy) substituents on the aryl ring affording high yields and excellent enantioselectivities.[7] This highlights the robustness of the photocatalytic approach for a variety of electronically diverse aryl cyclopropyl ketones.

Acid-Catalyzed Ring-Opening Reactions

Under acidic conditions, the carbonyl oxygen of an aryl cyclopropyl ketone is protonated, which activates the cyclopropane ring for cleavage.[2] The ring opens to form the most stable carbocation intermediate, which is then trapped by a nucleophile.[2] The regioselectivity of this ring-opening is governed by the electronic properties of the substituents on both the aryl ring and the cyclopropane ring, with cleavage occurring to produce the most stabilized carbocation.[2]

For aryl cyclopropyl ketones, the aryl group can stabilize the developing positive charge, influencing the regioselectivity of the ring-opening. Electron-donating groups on the aryl ring would be expected to further stabilize the carbocationic intermediate, thus accelerating the reaction, while electron-withdrawing groups would have the opposite effect.

Experimental Protocols

To ensure the reproducibility and reliability of the data presented, detailed experimental protocols for the key transformations are provided below.

General Procedure for SmI₂-Catalyzed Intermolecular Coupling of Aryl Cyclopropyl Ketones and Alkynes

This protocol is adapted from the work of Procter and co-workers.[8][9]

Materials:

  • Aryl cyclopropyl ketone (1.0 equiv)

  • Alkyne (5.0 equiv)

  • Samarium(II) iodide solution (0.1 M in THF, 15-30 mol%)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk tube under an atmosphere of nitrogen, add the aryl cyclopropyl ketone.

  • Add anhydrous THF via syringe.

  • Add the alkyne to the solution.

  • Add the samarium(II) iodide solution dropwise to the stirred solution at the desired temperature (e.g., 55 °C).

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of potassium sodium tartrate.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Visible-Light Photocatalytic [3+2] Cycloaddition

This protocol is based on the work of Yoon and co-workers.[4][5][6]

Materials:

  • Aryl cyclopropyl ketone (1.0 equiv)

  • Alkene (1.5 equiv)

  • Ru(bpy)₃Cl₂ (1-2.5 mol%)

  • La(OTf)₃ (1.0 equiv)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (5.0 equiv)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To an oven-dried vial, add the aryl cyclopropyl ketone, Ru(bpy)₃Cl₂, and La(OTf)₃.

  • Seal the vial with a septum and purge with nitrogen.

  • Add anhydrous acetonitrile, followed by the alkene and TMEDA via syringe.

  • Stir the reaction mixture at a set distance from a compact fluorescent light bulb (e.g., 23 W) at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights and Visualizations

To further elucidate the reactivity patterns, the following diagrams illustrate the proposed mechanisms for the key transformations.

SmI2_Mechanism cluster_start Initiation cluster_fragmentation Ring Opening cluster_coupling Coupling & Regeneration Ar(CO)C3H5 Aryl Cyclopropyl Ketone Ar(C•O-)C3H5 Ketyl Radical Intermediate Ar(CO)C3H5->Ar(C•O-)C3H5 SET SmI2 SmI2 Radical_Enolate Ring-Opened Radical Enolate Ar(C•O-)C3H5->Radical_Enolate Fragmentation Coupled_Radical Coupled Radical Intermediate Radical_Enolate->Coupled_Radical Addition Alkyne Alkyne Product Cyclopentene Product Coupled_Radical->Product Radical Cyclization & SET SmI2_regen SmI2

Caption: Proposed mechanism for the SmI₂-catalyzed coupling of aryl cyclopropyl ketones.

Photocatalysis_Mechanism Ru(bpy)3^2+ Ru(bpy)3^2+ Ru(bpy)3^2+->Ru(bpy)3^2+ hv Ru(bpy)3^+ Ru(bpy)3^+ Ru(bpy)3^2+->Ru(bpy)3^+ Reductive Quenching Ru(bpy)3^+->Ru(bpy)3^2+ Ar(CO)C3H5 Aryl Cyclopropyl Ketone Radical_Anion Ketyl Radical Anion Ar(CO)C3H5->Radical_Anion SET from Ru(I) Ring_Opened_Radical Ring-Opened Radical Anion Radical_Anion->Ring_Opened_Radical Ring Opening Coupled_Anion Coupled Radical Anion Ring_Opened_Radical->Coupled_Anion Addition to Alkene Alkene Alkene Product_Anion Cyclized Radical Anion Coupled_Anion->Product_Anion 5-exo-trig Cyclization Product Cyclopentane Product Product_Anion->Product Oxidation

Caption: General mechanistic pathway for photocatalytic [3+2] cycloaddition.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants & Catalyst Solvent Add Anhydrous Solvent Reactants->Solvent Initiation Initiate Reaction (e.g., Heat, Light) Solvent->Initiation Monitoring Monitor Progress (TLC, GC-MS) Initiation->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Caption: A typical experimental workflow for catalyzed ring-opening reactions.

Conclusion

The reactivity of electron-deficient aryl cyclopropyl ketones is a finely tunable parameter, heavily influenced by the nature and position of substituents on the aromatic ring. For SmI₂-mediated reactions, the presence of an aryl group is paramount, with ortho-substitution providing a notable rate enhancement. In contrast, photocatalytic [3+2] cycloadditions demonstrate a broader tolerance for electronically diverse aryl substituents, offering a versatile route to complex cyclopentanoids. Acid-catalyzed ring-openings offer a mechanistically distinct pathway where the electronic properties of the aryl ring directly impact the stability of carbocationic intermediates.

By understanding these nuanced reactivity patterns and leveraging the provided experimental protocols, researchers can strategically employ electron-deficient aryl cyclopropyl ketones to access a wide range of valuable molecular scaffolds, accelerating innovation in drug discovery and materials science.

References

A Comparative Guide to HPLC Retention Times of Ortho, Meta, and Para Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The separation of positional isomers, such as ortho, meta, and para substituted compounds, is a common challenge in analytical chemistry. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, with the retention time of each isomer being highly dependent on the stationary phase, mobile phase, and the specific nature of the isomers. This guide provides a comparative analysis of the HPLC retention times for common ortho, meta, and para isomers, supported by experimental data and detailed protocols.

Elution Order Principles in HPLC

The elution order of ortho, meta, and para isomers in HPLC is primarily governed by the interaction between the analyte, the stationary phase, and the mobile phase. Two common modes of HPLC, reverse-phase and normal-phase, exhibit different selectivity for these isomers.

In Reverse-Phase HPLC , a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention is based on hydrophobicity. Generally, the para isomer, being the most symmetric and often the most nonpolar, exhibits the longest retention time. The ortho and meta isomers, having greater polarity due to dipole moments, tend to elute earlier. The elution order is often influenced by the potential for intramolecular hydrogen bonding in the ortho isomer, which can reduce its polarity and increase its retention time compared to the meta isomer.

In Normal-Phase HPLC , a polar stationary phase is paired with a nonpolar mobile phase. Here, retention is based on the polarity of the analytes. The more polar isomer will have a stronger interaction with the stationary phase and thus a longer retention time.

The following diagram illustrates the general principles governing the separation of ortho, meta, and para isomers in both reverse-phase and normal-phase HPLC.

G cluster_0 HPLC Separation of Positional Isomers cluster_1 Reverse-Phase HPLC (Nonpolar Stationary Phase) cluster_2 Normal-Phase HPLC (Polar Stationary Phase) RP_Start Sample Injection RP_Column Nonpolar Column (e.g., C18) RP_Start->RP_Column Polar Mobile Phase RP_Elution Elution Order (Increasing Retention Time) RP_Column->RP_Elution Separation based on Hydrophobicity RP_meta Meta-isomer RP_Elution->RP_meta Meta (often most polar) RP_ortho Ortho-isomer RP_Elution->RP_ortho Ortho RP_para Para-isomer RP_Elution->RP_para Para (often least polar) NP_Start Sample Injection NP_Column Polar Column (e.g., Silica) NP_Start->NP_Column Nonpolar Mobile Phase NP_Elution Elution Order (Increasing Retention Time) NP_Column->NP_Elution Separation based on Polarity NP_para Para-isomer NP_Elution->NP_para Para (often least polar) NP_meta Meta-isomer NP_Elution->NP_meta Meta NP_ortho Ortho-isomer NP_Elution->NP_ortho Ortho (often most polar)

Caption: Logical workflow for the separation of ortho, meta, and para isomers in HPLC.

Comparative Retention Time Data

The following tables summarize the retention times of various ortho, meta, and para isomers under different reverse-phase HPLC conditions.

Table 1: Separation of Cresol Isomers[1][2][3]
IsomerRetention Time (min)
o-CresolVaries, typically elutes first
m-CresolVaries
p-CresolVaries, typically elutes last

Note: Baseline separation of cresol isomers can be challenging on standard C18 columns but is achievable with a phenyl stationary phase which enhances selectivity through π-π interactions.[1]

Table 2: Separation of Nitrophenol Isomers[4][5]
IsomerRetention Time (min)
3-Nitrophenol (meta)Elutes earlier
4-Nitrophenol (para)Elutes after 3-NP
2-Nitrophenol (ortho)Elutes last

Note: The elution order for nitrophenols is often meta, para, then ortho in reverse-phase HPLC.[2]

Table 3: Separation of Dichlorobenzene Isomers[6][7]
IsomerRetention Time (min)
o-DichlorobenzeneVaries
m-DichlorobenzeneVaries
p-DichlorobenzeneVaries

Note: Dichlorobenzene isomers can be separated on C18 and other specialized columns like MIL-53(Fe) packed columns.[3][4]

Table 4: Separation of Xylene Isomers[6][8]
IsomerRetention Time (min)
p-XyleneVaries
m-XyleneVaries
o-XyleneVaries

Note: While separation is possible, it can be difficult on some C18 sorbents.[3][5] Phenyl-based columns or specialized stationary phases may offer better resolution.

Experimental Protocols

Detailed methodologies for the separation of selected isomer sets are provided below.

Protocol 1: Separation of Cresol Isomers on a Phenyl Column[1]
  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Phenyl-based column (e.g., 4.6 mm ID × 250 mm L, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water. The exact ratio should be optimized for the specific column and system.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV detection at a wavelength suitable for cresols (e.g., 270 nm).

  • Sample Preparation:

    • Prepare a stock solution of each cresol isomer (ortho, meta, para) in methanol (e.g., 1000 mg/L).

    • Create a working standard mixture by diluting the stock solutions in the mobile phase to the desired concentration (e.g., 20 mg/L).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Separation of Nitrophenol Isomers on a C18 Column[4]
  • HPLC System: Agilent Series 1100 HPLC system with a diode array detector.[2]

  • Column: Luna 5µ C18(2) reverse-phase column (250 mm × 4.60 mm I.D.).[2]

  • Mobile Phase: Isocratic elution with an acetonitrile-water mixture (40:60, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection: UV detection at 275 nm for 2-nitrophenol and 3-nitrophenol, and 317 nm for 4-nitrophenol.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation:

    • Prepare stock solutions of each nitrophenol isomer in nanopure water.

    • Prepare working standards by serial dilution from the stock solutions.

The following diagram illustrates a typical experimental workflow for HPLC analysis.

G Start Sample Preparation (Dissolution & Filtration) Injection Sample Injection Start->Injection HPLC HPLC System (Pump, Column) Injection->HPLC Separation Isomer Separation in Column HPLC->Separation Detection Detection (e.g., UV Detector) Separation->Detection Data Data Acquisition & Analysis Detection->Data End Results (Chromatogram, Retention Times) Data->End

Caption: General experimental workflow for HPLC analysis of isomers.

References

Safety Operating Guide

Proper Disposal of Cyclopropyl(3-nitrophenyl)methanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical reagents like Cyclopropyl(3-nitrophenyl)methanone is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the well-being of personnel and adherence to regulatory standards.

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may be harmful if inhaled. Due to its chemical structure, containing both a ketone and a nitroaromatic group, it must be treated as hazardous waste. Adherence to the following procedures is essential.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to take the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.

Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Contain Spill: For solid spills, carefully sweep the material to avoid creating dust. For solutions, use an inert, non-combustible absorbent material such as sand or vermiculite.

  • Collect Waste: Carefully collect the spilled material and absorbent into a suitable, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as acetone or ethanol), followed by a soap and water wash. All cleaning materials must also be disposed of as hazardous waste.

Operational Disposal Plan

The primary method for the disposal of this compound is through a licensed professional hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Characterization: this compound waste must be classified as hazardous chemical waste.

  • Containerization:

    • Place the waste in a designated, leak-proof, and chemically compatible container. The original container is often a good choice if it is in good condition.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Do not mix with other waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong oxidizing agents, strong bases, or reducing agents.

  • Storage:

    • Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

Empty Container Management

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous chemical waste.

  • Disposal of Decontaminated Container: Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label before disposal.

Summary of Key Disposal Information

Parameter Guideline
Waste Classification Hazardous Chemical Waste
Disposal Method Licensed Hazardous Waste Contractor
Required PPE Chemical-resistant gloves, safety goggles, lab coat
Handling Area Chemical Fume Hood
Waste Container Labeled, sealed, chemically compatible container
Incompatible Materials Strong oxidizing agents, strong bases, reducing agents
Spill Cleanup Use inert absorbent; avoid creating dust
Empty Containers Triple rinse with a suitable solvent; collect rinsate as hazardous waste

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe is_spill Is there a spill? ppe->is_spill spill_procedure Follow Spill Management Protocol: 1. Contain Spill 2. Collect Waste 3. Decontaminate Area is_spill->spill_procedure Yes waste_characterization Characterize as Hazardous Waste is_spill->waste_characterization No spill_procedure->waste_characterization containerize Place in a Designated, Labeled, and Sealed Waste Container waste_characterization->containerize check_incompatibles Avoid Mixing with Incompatible Chemicals (e.g., Strong Oxidizers) containerize->check_incompatibles empty_container Is the container empty? containerize->empty_container store Store in a Secure Satellite Accumulation Area check_incompatibles->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end empty_container->check_incompatibles No triple_rinse Triple Rinse with Solvent, Collect Rinsate as Hazardous Waste empty_container->triple_rinse Yes dispose_container Dispose of Decontaminated Container as Regular Waste triple_rinse->dispose_container

Caption: Disposal workflow for this compound.

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